Diethyl D-(-)-tartrate
Description
Propriétés
IUPAC Name |
diethyl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVZVORKRDODB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058689, DTXSID801021118 | |
| Record name | (-)-Diethyl-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Diethyl tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57968-71-5, 13811-71-7 | |
| Record name | rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57968-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Diethyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (S-(R*,R*))-tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Diethyl-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Diethyl tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [S-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl D-(-)-tartrate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl D-(-)-tartrate, a diester of D-tartaric acid, is a pivotal chiral building block in modern organic synthesis. Its unique stereochemistry and versatile chemical handles make it an invaluable tool in the asymmetric synthesis of a wide array of pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on its role in asymmetric catalysis. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its practical application in a laboratory setting.
Chemical Properties and Structure
This compound is a colorless to light yellow, viscous liquid at room temperature.[1][2] Its chemical structure is characterized by a C2 symmetry axis, with two stereogenic centers at the C2 and C3 positions, both in the (S) configuration. This specific stereochemistry is the foundation of its utility in enantioselective reactions.
Chemical Structure
The IUPAC name for this compound is diethyl (2S,3S)-2,3-dihydroxybutanedioate.[3][4]
Molecular Formula: C₈H₁₄O₆[1][5][6]
Molecular Weight: 206.19 g/mol [1][5][7]
The structure of this compound is depicted below:
Caption: 2D and 3D representations of the this compound molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| CAS Number | 13811-71-7 | [1][5][8] |
| Appearance | Colorless or light yellow transparent liquid | [1] |
| Melting Point | 17 °C | [1][9] |
| Boiling Point | 280 °C | [1][9] |
| 162 °C at 19 mmHg | [10] | |
| Density | 1.19-1.21 g/cm³ | [1] |
| 1.205 g/mL at 20 °C | [10] | |
| Solubility | Low solubility in water; miscible in oil and alcohol.[9][11] | [2][9][11] |
| Optical Rotation | [α]D²⁰ = -25 to -27º (c=1 in H₂O) | [1] |
| [α]D²³ = -8.5° (neat) | [10] | |
| Refractive Index | n20/D 1.446 | [10] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from D-(-)-tartaric acid and ethanol (B145695) using an acid catalyst.
Materials:
-
D-(-)-tartaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add D-(-)-tartaric acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Vacuum Distillation
The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
Equipment:
-
Distillation flask
-
Short path distillation head with a condenser and receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.
-
Begin stirring and gradually apply vacuum to the system.
-
Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~130 °C at 8 mmHg).
-
Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.
Analytical Method: Chiral Gas Chromatography (GC) for Enantiomeric Purity
The enantiomeric purity of this compound can be determined using chiral gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXsm)
Typical GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness chiral capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 120 °C), hold for 1 minute, then ramp at a rate of 5 °C/min to a final temperature of 200 °C, and hold for 5 minutes. (Note: This is a representative program and may require optimization).
-
Sample Preparation: Dilute a small amount of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.
The enantiomers will be separated on the chiral column, and the enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Applications in Asymmetric Synthesis
This compound is a cornerstone of asymmetric synthesis, primarily utilized as a chiral auxiliary, ligand, or starting material for the synthesis of complex chiral molecules.[1]
The Sharpless Asymmetric Epoxidation
One of the most significant applications of this compound is in the Sharpless asymmetric epoxidation of allylic alcohols. This reaction provides a highly enantioselective method to produce chiral epoxides, which are versatile intermediates in organic synthesis.
In this reaction, this compound is used as a chiral ligand in combination with titanium(IV) isopropoxide to form a chiral catalyst. This catalyst directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the double bond of an allylic alcohol, resulting in the formation of a specific enantiomer of the corresponding epoxy alcohol with high enantiomeric excess.
The stereochemical outcome of the epoxidation is predictable. When using this compound, the oxygen atom is delivered from the top face of the allylic alcohol when it is drawn in a specific orientation. Conversely, using its enantiomer, Diethyl L-(+)-tartrate, delivers the oxygen from the bottom face.
Caption: Logical workflow of the Sharpless Asymmetric Epoxidation.
Chiral Building Block for Pharmaceuticals
This compound serves as a versatile starting material for the synthesis of a variety of pharmaceuticals and biologically active natural products.[6] Its two stereocenters and functional groups (hydroxyls and esters) can be manipulated to construct complex chiral molecules with high stereochemical control. Examples of its application include the synthesis of anti-inflammatory agents, antibiotics, and other therapeutic agents.[1]
Conclusion
This compound is a chemical of paramount importance in the field of asymmetric synthesis. Its well-defined stereochemistry and reactivity have made it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. The methodologies and applications outlined in this guide highlight its central role in the creation of enantiomerically pure compounds, driving innovation in drug discovery and development. A thorough understanding of its properties and reaction mechanisms, such as the Sharpless asymmetric epoxidation, is crucial for leveraging its full potential in the synthesis of complex molecular architectures.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. azom.com [azom.com]
- 6. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 9. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. (+)-Diethyl L-tartrate [webbook.nist.gov]
Technical Guide: Physical Properties of Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate, a diester of D-tartaric acid, is a crucial chiral building block in asymmetric synthesis. Its stereospecific nature makes it an invaluable reagent in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, purification, and formulation. This technical guide provides a comprehensive overview of the key physical properties of this compound, complete with detailed experimental protocols for their determination.
Data Presentation: Physical Properties of this compound
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Units | Conditions |
| Molecular Formula | C₈H₁₄O₆ | - | - |
| Molecular Weight | 206.19 | g/mol | - |
| CAS Number | 13811-71-7 | - | - |
| Appearance | Colorless to light yellow, clear liquid | - | Ambient |
| Melting Point | 17 | °C | - |
| Boiling Point | 280 | °C | Atmospheric Pressure |
| 162 | °C | 19 mmHg | |
| 130 | °C | 8 mmHg | |
| 126-127 | °C | 2 Torr | |
| Density | 1.205 | g/mL | at 20 °C |
| 1.204 | g/mL | at 25 °C | |
| 1.19-1.21 | g/cm³ | - | |
| Refractive Index | 1.446 | - | at 20 °C (D-line) |
| 1.443-1.449 | - | - | |
| Specific Optical Rotation | [α]²³/D -8.5° | degrees | neat |
| [α]²⁰/D -25° to -27° | degrees | c=1 in H₂O | |
| Solubility | Slightly soluble to insoluble | - | Water |
| Miscible | - | Alcohol, Oil | |
| Flash Point | 93 | °C | Closed cup |
| Vapor Pressure | 0.000467 | mmHg | at 25°C |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a chemical compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[1]
-
Capillary tubes (sealed at one end)
-
Sample of this compound (in solid form, which may require cooling)
Procedure:
-
Sample Preparation: A small amount of the solidified this compound is finely powdered.[3]
-
Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample to collect a small amount. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[4]
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.[1]
-
A rapid heating rate is initially used to determine an approximate melting range.[2]
-
The apparatus is allowed to cool, and a second, fresh sample is prepared.
-
The sample is then heated slowly, at a rate of approximately 1-2 °C per minute, starting from a temperature about 20°C below the approximate melting point.[4]
-
The temperature at which the first visible drop of liquid forms is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.[1]
-
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Setup: A small volume (e.g., 5 mL) of this compound and a few boiling chips are placed in the distillation flask.[5] The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor that is distilling.
-
Heating: The flask is gently heated.
-
Measurement: The temperature is monitored as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point.[6]
-
Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent.
Specific Optical Rotation Measurement (Polarimetry)
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[7]
Apparatus:
-
Polarimeter
-
Polarimeter cell (e.g., 100 mm path length)
-
Sodium lamp (D-line, 589 nm) or other specified light source
-
Volumetric flask and syringe
Procedure:
-
Zeroing the Instrument: The polarimeter is calibrated by filling the polarimeter cell with a blank solvent (e.g., water, if measuring a solution) and setting the reading to zero.[8]
-
Sample Preparation:
-
For a neat measurement, the liquid this compound is carefully introduced into the polarimeter cell, ensuring no air bubbles are present.
-
For a solution, a precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., 1 g in 100 mL of water).[9]
-
-
Measurement: The sample cell is placed in the polarimeter. The angle of rotation is observed and recorded. Multiple readings are taken and averaged for accuracy.[8]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL (or the density in g/mL for a neat liquid).
-
Density Determination
Density is the mass per unit volume of a substance.[10]
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.[11]
-
The pycnometer is filled with this compound, ensuring the temperature is controlled (e.g., at 20°C).
-
The filled pycnometer is weighed to determine the mass of the liquid.[11]
-
The mass of the liquid is divided by the known volume of the pycnometer to calculate the density.[12]
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer[13]
-
Constant temperature water bath
Procedure:
-
Calibration: The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.[9]
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.[9]
-
Measurement: The prism is closed, and the temperature is allowed to equilibrate (e.g., to 20°C). The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the scale.[13]
Solubility Determination
Solubility is assessed by observing the dissolution of a solute in a solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes
Procedure:
-
A small, measured amount of this compound (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[14]
-
A specific volume of the solvent (e.g., 3 mL of water) is added in portions.[14]
-
The mixture is agitated vigorously.
-
The solution is observed to determine if the compound has dissolved completely, is partially soluble, or is insoluble. The test is repeated with other solvents like ethanol (B145695) and various oils.
Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance.
Caption: Workflow for Physical Property Characterization.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. digicollections.net [digicollections.net]
- 9. homework.study.com [homework.study.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homesciencetools.com [homesciencetools.com]
- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Synthesis of Diethyl D-(-)-tartrate from D-tartaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl D-(-)-tartrate from D-tartaric acid, a critical chiral building block in the pharmaceutical and fine chemical industries. This document details the prevalent synthetic methodologies, with a focus on the Fischer-Speier esterification, and presents quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Introduction
This compound, a diester of D-tartaric acid, is a versatile chiral molecule widely employed in asymmetric synthesis.[1] Its significance lies in its role as a chiral auxiliary and a precursor for various chiral ligands and catalysts, which are instrumental in the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[1] The ability to produce high-purity this compound is, therefore, of paramount importance in drug development and manufacturing. This guide explores the common synthetic routes from D-tartaric acid, providing a comparative analysis of different catalytic systems to aid researchers in selecting the most suitable method for their specific needs.
Core Synthesis Methodology: Fischer-Speier Esterification
The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of D-tartaric acid with an excess of ethanol (B145695). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is typically removed, or a large excess of the alcohol is used.
The general reaction is as follows:
HOOC-CH(OH)-CH(OH)-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-CH(OH)-CH(OH)-COOCH₂CH₃ + 2 H₂O
Several acid catalysts can be employed to facilitate this transformation, each with its own advantages and disadvantages in terms of reaction rate, yield, and environmental impact.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter in the synthesis of this compound. The following table summarizes the performance of various catalysts based on available literature.
| Catalyst | Reagents & Conditions | Yield | Purity | Reference |
| Sulfuric Acid (H₂SO₄) | D-tartaric acid, absolute ethanol, concentrated H₂SO₄, reflux for 10 hours. | 90% | >98% (TLC) | [2] |
| Thionyl Chloride (SOCl₂) | D-tartaric acid, anhydrous ethanol, thionyl chloride added at 0-30°C, then heated to 30-60°C for 1-5 hours. | >95% | >99.0% | [3] |
| Boric Acid (H₃BO₃) | D-tartaric acid, dry ethanol, boric acid, stirred at room temperature for 18 hours. | High (not specified) | High (not specified) | [4] |
| Ion-Exchange Resin (Amberlyst 15) | D-tartaric acid, dry ethanol, Amberlyst 15, reflux for 48 hours. | 76% | 98.4% (GC) | |
| p-Toluenesulfonic acid (p-TsOH) | D-tartaric acid, benzyl (B1604629) alcohol, p-TsOH, reflux with Dean-Stark trap for 20 hours. (Note: Benzyl alcohol used in this example) | 57% | Not specified | [5] |
Note: The reaction conditions and reported yields can vary based on the scale of the reaction and the specific purification methods employed.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.
Method 1: Sulfuric Acid Catalysis
This protocol is adapted from a procedure for the esterification of D-tartaric acid.[2]
Materials:
-
D-tartaric acid (2.38 mmol)
-
Absolute ethanol (4 mL)
-
Concentrated sulfuric acid (40 µL)
-
28% Ammonium (B1175870) hydroxide (B78521) solution
-
Hexane
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A mixture of D-tartaric acid and concentrated sulfuric acid in absolute ethanol is heated at reflux for 10 hours.
-
The reaction mixture is cooled to room temperature.
-
Aqueous 28% ammonium hydroxide solution (200 µL) is added, and the mixture is stirred for an additional 30 minutes.
-
The resulting white precipitate is filtered off.
-
The filtrate is evaporated to dryness to yield an oil.
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/EtOAc (1/1) eluent.
Method 2: Thionyl Chloride Catalysis
This method offers high yields and purity.[3]
Materials:
-
L-(+)-tartaric acid (used in the patent, but applicable to D-(-)-tartaric acid)
-
Anhydrous ethanol
-
Thionyl chloride
-
Sodium bicarbonate or sodium carbonate
Procedure:
-
Add L-(+)-tartaric acid to anhydrous ethanol in a reaction vessel.
-
Add thionyl chloride dropwise at a temperature of 0-30°C over 1-3 hours.
-
After the addition is complete, warm the reaction mixture to 30-60°C and maintain for 1-5 hours.
-
After the reaction is complete, remove the ethanol by vacuum distillation to obtain the crude product.
-
To the crude product, add a catalyst such as sodium bicarbonate or sodium carbonate and stir at 20-50°C for 1-3 hours to neutralize any remaining acid and react with byproducts.
-
Filter the mixture to obtain the final product.
Method 3: Ion-Exchange Resin (Amberlyst 15) Catalysis
This method utilizes a solid acid catalyst, which simplifies catalyst removal.
Materials:
-
L-(+)-tartaric acid (100 mmol)
-
Dry ethanol (1.25 mol)
-
Amberlyst 15 (1.0 g)
Procedure:
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Amberlyst 15, dry ethanol, and L-(+)-tartaric acid.
-
Heat the mixture under reflux with slow stirring for 48 hours.
-
Cool the reaction mixture in an ice bath to allow the Amberlyst 15 to settle.
-
Filter the solution to remove the catalyst.
-
Evaporate the excess ethanol using a rotary evaporator.
Purification:
-
The crude product is purified by fractional distillation under high vacuum (e.g., 95-98 °C at 2·10⁻¹ hPa).
Visualization of the Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via Fischer-Speier esterification.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Conclusion
The synthesis of this compound from D-tartaric acid is a well-established process, with the Fischer-Speier esterification being the most prominent method. The choice of acid catalyst significantly influences the reaction's efficiency, yield, and environmental footprint. While traditional mineral acids like sulfuric acid provide high yields, heterogeneous catalysts such as ion-exchange resins offer easier separation and recyclability. For high purity and yield, methods employing thionyl chloride are also effective. This guide provides researchers and drug development professionals with a solid foundation for selecting and implementing the most appropriate synthetic strategy for their specific requirements, ensuring the production of high-quality chiral intermediates for pharmaceutical applications.
References
The Core Mechanism of Diethyl D-(-)-tartrate in Chiral Induction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries and catalysts that can effectively induce chirality are invaluable tools in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Among these, Diethyl D-(-)-tartrate (D-DET) has established itself as a cornerstone of stereoselective transformations, most notably in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This technical guide provides an in-depth exploration of the mechanism through which D-DET imparts chirality, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions.
The Sharpless-Katsuki Asymmetric Epoxidation: A Paradigm of Chiral Induction
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2] The reaction utilizes a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate diester, in this case, this compound.[2] The remarkable success of this reaction lies in its predictability, high enantioselectivity (often >90% ee), and the synthetic versatility of the resulting chiral epoxides.[3]
The core of the chiral induction lies in the formation of a chiral titanium-tartrate complex in situ. This complex acts as a chiral scaffold, directing the delivery of the oxidant to one face of the allylic alcohol's double bond.
The Active Catalyst: A Dimeric Titanium-Tartrate Complex
The active catalytic species in the Sharpless epoxidation is a dimeric complex with C₂ symmetry, formulated as [Ti₂(D-DET)₂(OiPr)₄].[4] This dimer is formed through the rapid exchange of isopropoxide ligands on the titanium center with the hydroxyl groups of two D-DET molecules.[2] The resulting structure features two titanium atoms bridged by the tartrate ligands. This rigid, chiral environment is crucial for achieving high levels of stereocontrol.
The formation of this active catalyst can be visualized as a series of ligand exchange steps.
The Mechanism of Chiral Induction: The Transition State Model
The enantioselectivity of the Sharpless epoxidation is determined in the transition state of the oxygen transfer from the peroxide to the allylic alcohol. The dimeric titanium-D-DET complex creates a well-defined chiral pocket. The allylic alcohol coordinates to one of the titanium centers, displacing an isopropoxide ligand. Subsequently, tert-butyl hydroperoxide coordinates to the same titanium atom.
The key to chiral recognition is the specific orientation of the allylic alcohol within this chiral environment. The D-(-)-tartrate ligand directs the approach of the allylic alcohol in such a way that one of the two prochiral faces of the double bond is preferentially exposed to the coordinated peroxide. For D-(-)-DET, the oxygen atom is delivered to the si face of the allylic alcohol when viewed with the hydroxyl group in the lower right quadrant.
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the geometry of the transition state.[5][6][7] These studies support a model where the allylic alcohol, the titanium center, the D-DET ligand, and the peroxide are held in a rigid arrangement that minimizes steric interactions for one enantiomeric product while maximizing them for the other. The ester carbonyl groups of the D-DET ligand are thought to play a crucial role in orienting the substrate through non-bonding interactions.
The following diagram illustrates the simplified catalytic cycle and the key interactions in the transition state.
Quantitative Data: Enantioselectivity and Yields
The Sharpless asymmetric epoxidation using D-(-)-DET consistently delivers high enantiomeric excess (ee) and good to excellent yields for a wide range of allylic alcohols. The following table summarizes representative data for the epoxidation of various substrates.
| Allylic Alcohol Substrate | Product | Yield (%) | ee (%) [D-(-)-DET] |
| Geraniol | (2R,3R)-2,3-Epoxygeraniol | ~80 | >95 |
| trans-2-Hexen-1-ol | (2R,3R)-2,3-Epoxy-1-hexanol | 87 | 95 |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 77 | 96 |
| Allyl alcohol | (R)-Glycidol | 50-60 | 90 |
| (Z)-3-Methyl-2-penten-1-ol | (2R,3S)-2,3-Epoxy-3-methyl-1-pentanol | 75 | 85 |
| 1-Cyclohexenylmethanol | (1S,6R)-1,2-Epoxycyclohexylmethanol | 88 | >98 |
Data compiled from various sources, including references[8][9][10]. Yields and ee% can vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for the Sharpless Asymmetric Epoxidation
The following is a representative experimental protocol for the catalytic Sharpless asymmetric epoxidation.
Materials:
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound (D-DET)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene (B28343) or decane)
-
Powdered 3Å or 4Å molecular sieves (activated)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves.
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C with stirring.
-
This compound is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol is then added to the reaction mixture.
-
Anhydrous tert-butyl hydroperoxide is added dropwise via syringe over a period of 1-2 hours, maintaining the internal temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid or a saturated aqueous solution of ferrous sulfate.
-
The mixture is allowed to warm to room temperature and stirred for at least 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Note: The stoichiometry of the catalyst components can be varied. For a truly catalytic process, 5-10 mol% of the titanium/tartrate complex is typically used. The use of molecular sieves is crucial to remove any traces of water, which can deactivate the catalyst.[11]
Kinetic Resolution of Secondary Allylic Alcohols
The Sharpless epoxidation can also be effectively used for the kinetic resolution of racemic secondary allylic alcohols. In this process, one enantiomer of the racemic alcohol reacts significantly faster than the other, leading to the formation of an enantioenriched epoxy alcohol and the recovery of the unreacted, enantioenriched allylic alcohol.[12] The efficiency of the kinetic resolution is dependent on the relative rates of epoxidation of the two enantiomers.
Conclusion
This compound plays a pivotal role in asymmetric synthesis, primarily through its application in the Sharpless-Katsuki epoxidation. The formation of a rigid, chiral dimeric titanium-tartrate complex is the cornerstone of its ability to induce high levels of enantioselectivity. This complex creates a well-defined chiral environment that directs the stereochemical course of the oxygen transfer from the peroxide to the allylic alcohol. The predictability and high efficiency of this system have made it an indispensable tool for the synthesis of complex, chiral molecules in both academic and industrial settings. The detailed understanding of its mechanism continues to inspire the development of new and improved asymmetric catalytic systems.
References
- 1. Sharpless Epoxidation [organic-chemistry.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation | MDPI [mdpi.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. odinity.com [odinity.com]
- 10. The provided image displays an example of the Sharpless asymmetric epoxid.. [askfilo.com]
- 11. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
The Stereochemistry of Diethyl Tartrate: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Diethyl tartrate, the diethyl ester of tartaric acid, is a pivotal chiral building block in modern organic synthesis. Its stereoisomers, particularly the enantiomeric D-(-)- and L-(+)-forms, are extensively utilized as chiral auxiliaries, ligands in asymmetric catalysis, and starting materials for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and spectroscopic characteristics of Diethyl D-(-)-tartrate and its corresponding enantiomer and diastereomer.
Stereochemistry of Diethyl Tartrate
Diethyl tartrate possesses two chiral centers, giving rise to three stereoisomers: two enantiomers, this compound and Diethyl L-(+)-tartrate, and a meso-diastereomer, Diethyl meso-tartrate (B1217512). The enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation. The meso form, due to an internal plane of symmetry, is achiral and thus optically inactive.
The stereochemical configurations are designated using the Cahn-Ingold-Prelog (CIP) priority rules. Diethyl L-(+)-tartrate has the (2R, 3R) configuration, while its enantiomer, this compound, has the (2S, 3S) configuration. The meso form possesses a (2R, 3S) or (2S, 3R) configuration.
Physicochemical Properties
The distinct stereochemistry of the diethyl tartrate isomers leads to differences in their physical properties, most notably their optical rotation. The following table summarizes key physicochemical data for the three stereoisomers.
| Property | This compound | Diethyl L-(+)-tartrate | Diethyl meso-tartrate |
| Configuration | (2S, 3S) | (2R, 3R) | (2R, 3S) |
| CAS Number | 13811-71-7[1] | 87-91-2[1] | 21066-72-8[1] |
| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ | C₈H₁₄O₆ |
| Molecular Weight ( g/mol ) | 206.19 | 206.19 | 206.19 |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | Liquid |
| Melting Point (°C) | 17[2] | 17[3] | 17[2] |
| Boiling Point (°C) | 280[2][3] | 280[3] | 280[2] |
| Density (g/mL at 20°C) | 1.205[3] | 1.204[3] | 1.204 (approx.) |
| Specific Rotation [α]D²⁰ | -25° to -27° (c=1 in H₂O) | +7.5° to +8.5° (neat)[4] | 0° (optically inactive) |
Experimental Protocols
Synthesis of Diethyl Tartrate via Fischer Esterification
The most common method for preparing diethyl tartrate is the Fischer esterification of tartaric acid with ethanol (B145695) in the presence of an acid catalyst.
Materials:
-
L-(+)-Tartaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or Amberlyst 15 resin)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, distillation, and extraction
Procedure:
-
A mixture of L-(+)-tartaric acid and a molar excess of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture. Alternatively, a solid acid catalyst like Amberlyst 15 can be used for easier removal.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature. If a solid catalyst was used, it is removed by filtration.
-
The excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude diethyl L-(+)-tartrate.
-
The crude product can be purified by vacuum distillation to obtain the pure ester.
Chiral Resolution of Racemic Diethyl Tartrate
While the direct synthesis from enantiomerically pure tartaric acid is the preferred method, a racemic mixture of diethyl tartrate can be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric derivatives with a chiral resolving agent.
Principle: The racemic mixture is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine or acid) to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of diethyl tartrate.
General Procedure:
-
The racemic diethyl tartrate is dissolved in a suitable solvent.
-
An equimolar amount of a chiral resolving agent (e.g., an enantiomerically pure amine) is added to the solution.
-
The mixture is allowed to crystallize. The less soluble diastereomeric salt will precipitate out of the solution.
-
The crystals are collected by filtration and can be further purified by recrystallization.
-
The purified diastereomeric salt is then treated with an acid or base to cleave the resolving agent, yielding the enantiomerically pure diethyl tartrate.
-
The other enantiomer can be recovered from the mother liquor from the initial crystallization.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of diethyl tartrate stereoisomers.
-
¹H NMR: The proton NMR spectrum of diethyl tartrate typically shows a triplet for the methyl protons (CH₃) of the ethyl group around 1.2-1.3 ppm and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group around 4.2-4.3 ppm. The methine protons (CH-OH) appear as a singlet or a complex multiplet in the region of 4.4-4.6 ppm. The hydroxyl protons (OH) are often observed as a broad singlet, and their chemical shift is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 170-172 ppm), the methine carbon bearing the hydroxyl group (around 72-73 ppm), the methylene carbon of the ethyl group (around 61-62 ppm), and the methyl carbon of the ethyl group (around 14 ppm). While the spectra of the enantiomers are identical, the spectrum of the meso form will show a different pattern due to its higher symmetry.
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of diethyl tartrate will exhibit a broad absorption band in the region of 3500-3300 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester group. The C-O stretching vibrations are observed in the 1300-1000 cm⁻¹ region.
Applications in Asymmetric Synthesis
This compound and its L-(+)-enantiomer are cornerstones of asymmetric synthesis, most notably in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. In this reaction, a titanium tetraisopropoxide catalyst, in the presence of a chiral diethyl tartrate ligand, mediates the enantioselective transfer of an oxygen atom from a hydroperoxide to the double bond of an allylic alcohol. The choice of the D-(-) or L-(+) tartrate ligand dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the resulting epoxy alcohol.
References
The Genesis of a Chiral Workhorse: An In-depth Guide to the Early Discovery and History of Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate, a cornerstone of modern asymmetric synthesis, possesses a rich history intertwined with the very discovery of stereochemistry. This technical guide delves into the early scientific endeavors that led to the understanding and synthesis of this pivotal chiral molecule. From the foundational observations of optical activity in tartaric acid to the development of early esterification methods, we will explore the key milestones, experimental protocols, and fundamental properties that established this compound as an invaluable tool in chemical sciences.
The Dawn of Chirality: The Foundational Discoveries of Biot and Pasteur
The story of this compound begins not with the ester itself, but with its parent compound, tartaric acid. In the early 19th century, the French physicist Jean-Baptiste Biot laid the groundwork for stereochemistry by discovering the optical activity of certain organic molecules, including tartaric acid derived from wine lees.[1][2] Biot observed that a solution of tartaric acid could rotate the plane of polarized light, a phenomenon that hinted at an underlying three-dimensional structure of the molecules.[1][2]
However, it was the brilliant French chemist and microbiologist Louis Pasteur who, in 1848, provided the crucial breakthrough.[3] While studying the salts of tartaric acid, Pasteur made a remarkable observation: a supposedly pure sample of sodium ammonium (B1175870) tartrate crystallized into two distinct, mirror-image forms.[3] With the meticulous patience of a scientist and the keen eye of an artist, he manually separated the "right-handed" and "left-handed" crystals.[3] When dissolved, a solution of the "right-handed" crystals rotated polarized light in one direction, while the "left-handed" crystals rotated it in the opposite direction by an equal magnitude.[3] This seminal experiment demonstrated the existence of enantiomers—non-superimposable mirror-image molecules—and established the field of stereochemistry.[3]
This discovery was fundamental. It proved that molecular structure was not merely a matter of atomic connectivity but also of spatial arrangement. The concepts of dextrorotatory (+) and levorotatory (-) compounds emerged from this work, laying the essential theoretical foundation for the later synthesis and understanding of specific enantiomers like this compound.
The Esterification of Tartaric Acid: Early Synthetic Methods
While the exact date and discoverer of the first synthesis of this compound are not definitively documented in readily available historical records, the preparation of esters from carboxylic acids and alcohols was a well-established chemical transformation by the late 19th and early 20th centuries. The synthesis of diethyl tartrate would have been a logical extension of the extensive research on tartaric acid.
One of the early and common methods for esterification involved the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to promote the reaction between tartaric acid and ethanol (B145695). An illustrative example of such a classic procedure is described in E. de Barry Barnett's 1912 book, "Preparation of Organic Compounds." This method, representative of the techniques of the era, highlights the direct esterification of tartaric acid.
Experimental Protocol: An Early 20th Century Synthesis of Diethyl Tartrate
The following protocol is adapted from early 20th-century methods and illustrates a typical laboratory-scale synthesis of diethyl tartrate.
Objective: To synthesize diethyl tartrate via the acid-catalyzed esterification of tartaric acid with ethanol.
Materials:
-
Finely powdered D-(-)-tartaric acid
-
Absolute ethanol
-
Dry hydrochloric acid gas
-
Ice
Procedure:
-
A quantity of finely powdered D-(-)-tartaric acid is placed in a flask and mixed with a slight excess of absolute ethanol.
-
The flask is thoroughly cooled in an ice bath.
-
A stream of dry hydrochloric acid gas is passed through the alcoholic suspension of tartaric acid until the solution is saturated.
-
The reaction mixture is allowed to stand for at least 24 hours.
-
The supernatant liquid is then decanted from any unreacted tartaric acid.
-
Air is blown through the solution to remove the majority of the dissolved hydrochloric acid.
-
The excess ethanol and water formed during the reaction are removed by distillation in vacuo from a water bath. The residue at this stage consists mainly of the monoethyl ester of tartaric acid.
-
The residue is redissolved in the same volume of absolute ethanol as used initially.
-
The solution is cooled and again saturated with dry hydrochloric acid gas.
-
After standing, the workup procedure (steps 5-7) is repeated.
-
The final residue is fractionally distilled under vacuum to yield pure diethyl tartrate.
Early Characterization and Physical Properties
The characterization of this compound in the early 20th century would have relied on the measurement of its fundamental physical properties. These constants were crucial for identifying the compound and assessing its purity.
| Property | Early Reported Value/Observation | Modern Value (for comparison) |
| Appearance | Colorless, viscous/oily liquid | Colorless liquid |
| Melting Point | Solidifies on standing, melts at 48°C (Note: This likely refers to the racemic or meso form, as the pure enantiomer has a lower melting point) | 17 °C |
| Boiling Point | 155 °C at 11 mmHg, 162 °C at 19 mmHg | 280 °C at 760 mmHg |
| Specific Optical Rotation ([α]D) | Levorotatory (-) | Approximately -7.5° to -9.5° (neat) |
| Solubility | Soluble in alcohol | Slightly soluble in water; soluble in ethanol, ether |
Note: Early measurements of physical constants could vary due to differences in purity and experimental apparatus.
The Enduring Legacy of this compound
The early work on tartaric acid and its derivatives, including this compound, was instrumental in shaping the field of organic chemistry. The ability to synthesize and isolate a specific enantiomer of a molecule opened the door to a deeper understanding of reaction mechanisms and the stereochemical requirements of biological systems. Today, this compound is a commercially available and widely used chiral building block in asymmetric synthesis. Its applications in the development of pharmaceuticals, agrochemicals, and other complex chiral molecules are a direct legacy of the pioneering work of 19th and early 20th-century chemists. The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, famously employs diethyl tartrate as a chiral ligand, underscoring the profound and lasting impact of this seemingly simple molecule.
Conclusion
The journey of this compound from a derivative of a naturally occurring acid to a critical reagent in modern chemistry is a testament to the power of fundamental scientific inquiry. The initial observations of optical activity by Biot and the groundbreaking discovery of enantiomers by Pasteur set the stage for the synthesis and utilization of this and other chiral molecules. While the specific moment of its first synthesis may be lost to the annals of chemical history, the early methods developed for its preparation and the characterization of its properties were crucial steps in unlocking its vast potential. For today's researchers, the story of this compound serves as a reminder of the enduring importance of understanding the three-dimensional nature of molecules, a concept that continues to drive innovation in drug discovery and materials science.
References
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Diethyl D-(-)-tartrate in Catalysis
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is paramount. Diethyl D-(-)-tartrate (DET) has emerged as a cornerstone in asymmetric catalysis, most notably in the Sharpless asymmetric epoxidation, providing a reliable and efficient method for the synthesis of chiral molecules. This technical guide delves into the fundamental principles of this compound's role in asymmetric catalysis, offering a comprehensive overview of its mechanism, quantitative performance, and detailed experimental protocols.
This compound, a chiral diester of tartaric acid, serves as a versatile chiral ligand in a variety of transition metal-catalyzed reactions.[1] Its significance lies in its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction and leading to the preferential formation of one enantiomer over the other.[1] This stereocontrol is of utmost importance in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer.[1]
The Sharpless Asymmetric Epoxidation: A Paradigm of Enantioselective Catalysis
The most prominent application of this compound is in the Sharpless asymmetric epoxidation of primary and secondary allylic alcohols.[2] This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, utilizes a catalyst system generated in situ from titanium (IV) isopropoxide and a chiral diethyl tartrate ligand to convert prochiral allylic alcohols into optically active 2,3-epoxyalcohols with a high degree of enantioselectivity.[3][4]
The core of this catalytic system is a dimeric titanium-tartrate complex. The mechanism commences with the displacement of isopropoxide ligands on the titanium tetra(isopropoxide) by the chiral diethyl tartrate.[5] This is followed by coordination of the oxidizing agent, typically tert-butyl hydroperoxide (TBHP), and the allylic alcohol substrate to the titanium center.[5] The chiral environment created by the this compound ligand dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol, resulting in a high enantiomeric excess (ee) of the corresponding epoxide.[5] The use of D-(-)-diethyl tartrate typically leads to the formation of the (2R,3R)-epoxy alcohol, while its enantiomer, L-(+)-diethyl tartrate, yields the (2S,3S)-epoxy alcohol.
Quantitative Performance of this compound in Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is renowned for its high yields and excellent enantioselectivities across a wide range of allylic alcohol substrates. The following tables summarize representative quantitative data for the epoxidation of various allylic alcohols using a catalyst system derived from titanium (IV) isopropoxide and this compound.
| Allylic Alcohol | Product | Yield (%) | ee (%) | Reference |
| Geraniol | (2R,3R)-2,3-Epoxygeraniol | 95 | >95 | [5] |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | 85 | 94 | [5] |
| Cinnamyl alcohol | (2R,3R)-2,3-Epoxy-3-phenylpropan-1-ol | 89 | >98 | [6] |
| (Z)-2-Octen-1-ol | (2S,3R)-2,3-Epoxyoctan-1-ol | 63 | >80 | [6] |
Experimental Protocols
A. Preparation of the Titanium-Diethyl D-(-)-tartrate Catalyst Complex (in situ)
This protocol describes the in-situ formation of the active catalyst for the Sharpless asymmetric epoxidation.
Materials:
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
This compound [(-)-DET]
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent
-
Allylic alcohol substrate
-
Saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide (B99878) (for quenching)
Procedure: [3]
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Add anhydrous dichloromethane to the flask.
-
Cool the flask to -20 °C using a suitable cooling bath.
-
To the cooled and stirred suspension, add titanium (IV) isopropoxide (5-10 mol%) via syringe.
-
Subsequently, add this compound (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow/orange color.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
B. General Procedure for Sharpless Asymmetric Epoxidation
Procedure: [3]
-
Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.
-
Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting epoxy alcohol by flash chromatography.
Visualizing the Principles of Asymmetric Catalysis
The following diagrams, generated using the DOT language, illustrate the key aspects of this compound in asymmetric catalysis.
Conclusion
This compound has proven to be an indispensable tool in the field of asymmetric catalysis. Its central role in the Sharpless asymmetric epoxidation has provided chemists with a powerful and predictable method for the synthesis of enantiomerically enriched epoxy alcohols, which are valuable building blocks for a wide array of complex molecules, including pharmaceuticals and natural products.[4] The principles of stereochemical control, coupled with well-defined experimental protocols and a robust catalytic system, ensure that this compound will continue to be a key player in the advancement of asymmetric synthesis.
References
Diethyl D-(-)-tartrate as a C2-Symmetric Chiral Auxiliary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, temporary stereogenic units incorporated into a substrate to direct the stereochemical outcome of a reaction, are a cornerstone of modern synthetic strategy. Among these, diethyl D-(-)-tartrate (DET) has emerged as a highly versatile and widely utilized C2-symmetric chiral auxiliary. Its ready availability from the chiral pool, coupled with its predictable and powerful stereodirecting ability, has made it an indispensable tool in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other complex molecular targets.[1][2]
This technical guide provides a comprehensive overview of the application of this compound as a C2-symmetric chiral auxiliary, with a focus on its role in the Sharpless asymmetric epoxidation and asymmetric cyclopropanation reactions. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to offer a thorough resource for researchers and professionals in the field of drug development and chemical synthesis.
The Principle of C2-Symmetry in Chiral Induction
The efficacy of this compound as a chiral auxiliary is rooted in its C2-symmetric structure. A molecule possesses C2 symmetry if it can be rotated by 180° around a central axis to yield a conformation indistinguishable from the original. This symmetry element significantly reduces the number of possible diastereomeric transition states in a chemical reaction, thereby enhancing the stereoselectivity. By creating a well-defined and rigid chiral environment around the reactive center, the C2-symmetric ligand dictates the facial selectivity of the approaching reagent, leading to the preferential formation of one enantiomer.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that provides a reliable and highly enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1] The reaction utilizes a catalytic system composed of titanium tetraisopropoxide, tert-butyl hydroperoxide (TBHP) as the oxidant, and a stoichiometric or catalytic amount of diethyl tartrate as the chiral ligand.
The choice of the diethyl tartrate enantiomer dictates the stereochemistry of the resulting epoxide, a predictable outcome that is a key advantage of this methodology. A widely used mnemonic allows for the prediction of the product's stereochemistry: with D-(-)-diethyl tartrate, the epoxidation occurs from the si face of the allylic alcohol when viewed with the hydroxyl group in the lower right quadrant, while L-(+)-diethyl tartrate directs epoxidation to the re face.
Quantitative Data for Sharpless Asymmetric Epoxidation
The following table summarizes the results of the Sharpless asymmetric epoxidation for a variety of allylic alcohol substrates using this compound.
| Allylic Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | 77 | >95 |
| (E)-2-Hexen-1-ol | (2S,3S)-2,3-Epoxy-1-hexanol | 80-81 | >95 |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 79 | >95 |
| (Z)-2-Buten-1-ol | (2S,3R)-2,3-Epoxy-1-butanol | 82 | >95 |
| 1-Cyclohexenylmethanol | (1S,6R)-1,2-Epoxy-1-cyclohexylmethanol | 80 | >95 |
Data compiled from various sources, including Organic Syntheses procedures.
Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This procedure is adapted from Organic Syntheses, Coll. Vol. 8, p.276 (1993); Vol. 69, p.1 (1990).
Materials:
-
Titanium (IV) isopropoxide (99.9+%)
-
This compound
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP), anhydrous in toluene (B28343) (e.g., 2.71 M)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Molecular sieves, 4Å, powdered
-
Sodium hydroxide (B78521) (1 N)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
A 500-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 150 mL of anhydrous dichloromethane and 10 g of powdered 4Å molecular sieves. The flask is cooled to -20 °C in a dry ice/acetone bath.
-
To the cooled and stirred suspension, add 6.13 g (6.0 mL, 29.7 mmol) of this compound, followed by the dropwise addition of 5.94 g (6.2 mL, 20.9 mmol) of titanium (IV) isopropoxide over 5 minutes. The mixture is stirred for 30 minutes at -20 °C.
-
A solution of 25.0 g (0.25 mol) of (E)-2-hexen-1-ol in 10 mL of dichloromethane is added to the reaction mixture.
-
Anhydrous tert-butyl hydroperoxide in toluene (184.5 mL of a 2.71 M solution, 0.50 mol) is added dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by the addition of 100 mL of 1 N sodium hydroxide solution.
-
The mixture is stirred vigorously for 1 hour at 0 °C, after which the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica (B1680970) gel to afford (2S,3S)-3-propyloxiranemethanol.
Asymmetric Cyclopropanation
This compound can also be employed as a chiral auxiliary in the asymmetric cyclopropanation of allylic alcohols, often in a modification of the Simmons-Smith reaction. In this reaction, a zinc carbenoid, typically formed from diethylzinc (B1219324) and diiodomethane (B129776), is the cyclopropanating agent. The presence of the chiral tartrate ligand in the reaction medium induces diastereoselectivity in the formation of the cyclopropane (B1198618) ring.
Quantitative Data for Asymmetric Cyclopropanation
The following table presents representative data for the asymmetric cyclopropanation of allylic alcohols using a this compound modified system.
| Allylic Alcohol Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| (E)-3-(Dimethylphenylsilyl)-2-propen-1-ol | (1R,2R)-2-(Dimethylphenylsilyl)cyclopropylmethanol | 69 | - | 63 |
| (E)-3-(Triethylsilyl)-2-propen-1-ol | (1R,2R)-2-(Triethylsilyl)cyclopropylmethanol | 72 | - | 92 |
| Cinnamyl alcohol | (1R,2R)-2-Phenylcyclopropylmethanol | 75 | 95:5 | 80 |
| (E)-2-Hepten-1-ol | (1R,2R)-2-Butylcyclopropylmethanol | 65 | - | 85 |
Data compiled from various sources. Diastereomeric and enantiomeric excesses are highly dependent on the specific reaction conditions and substrate.
Detailed Experimental Protocol: Asymmetric Cyclopropanation of (E)-3-(Triethylsilyl)-2-propen-1-ol
This procedure is a representative example based on methodologies described in the literature.
Materials:
-
(E)-3-(Triethylsilyl)-2-propen-1-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
This compound
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, two-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with a solution of (E)-3-(triethylsilyl)-2-propen-1-ol (1.0 mmol) in 10 mL of anhydrous dichloromethane.
-
The solution is cooled to 0 °C, and diethylzinc (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol) is added dropwise. The mixture is stirred for 20 minutes at 0 °C.
-
This compound (1.0 mmol) is added to the reaction mixture, and stirring is continued for another 20 minutes at 0 °C.
-
A solution of diiodomethane (3.0 mmol) in 5 mL of dichloromethane is added dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding optically active cyclopropylmethanol.
Logical Workflows and Relationships
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The use of a chiral auxiliary in asymmetric synthesis follows a general and logical workflow, as depicted in the diagram below. This process involves the attachment of the auxiliary to the substrate, a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Decision Workflow for Sharpless Asymmetric Epoxidation
The predictability of the Sharpless asymmetric epoxidation allows for a logical decision-making process to obtain the desired epoxide enantiomer. The following diagram illustrates this workflow.
Applications in Drug Development and Bioactive Molecule Synthesis
The enantiomerically pure 2,3-epoxyalcohols and cyclopropylmethanols obtained through reactions employing this compound as a chiral auxiliary are valuable building blocks in the synthesis of a wide array of pharmaceuticals and bioactive natural products.[3][4] The ability to introduce defined stereocenters early in a synthetic sequence is crucial for the efficient construction of complex molecules.
Examples of drug classes and bioactive molecules synthesized using methodologies that employ diethyl tartrate include:
-
Antibiotics: The synthesis of macrolide antibiotics often relies on the stereocontrolled formation of multiple chiral centers, for which the Sharpless epoxidation is a key tool.
-
Anti-inflammatory agents: Chiral intermediates derived from diethyl tartrate-mediated reactions are utilized in the synthesis of various anti-inflammatory drugs.
-
Beta-blockers: The synthesis of enantiomerically pure beta-blockers, where one enantiomer possesses the desired therapeutic activity, often involves asymmetric epoxidation.
-
Pheromones and other natural products: The stereospecific synthesis of insect pheromones and other complex natural products frequently employs the Sharpless epoxidation to establish key stereocenters.
Conclusion
This compound stands as a testament to the power of C2-symmetric chiral auxiliaries in modern asymmetric synthesis. Its successful application in the Sharpless asymmetric epoxidation and asymmetric cyclopropanation reactions has provided chemists with reliable and predictable methods for the synthesis of enantiomerically pure compounds. The accessibility, relatively low cost, and high efficiency of this compound ensure its continued prominence as a vital tool for researchers, scientists, and drug development professionals in their pursuit of complex and life-enhancing molecules.
References
Solubility Profile of Diethyl D-(-)-tartrate in Organic Solvents: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl D-(-)-tartrate in a range of common organic solvents. Due to its frequent application as a chiral auxiliary and building block in asymmetric synthesis, understanding its solubility is critical for reaction optimization, purification, and formulation development. This document compiles available qualitative solubility data and presents a generalized experimental protocol for quantitative solubility determination.
Introduction
This compound (CAS No: 13811-71-7) is the diethyl ester of D-(-)-tartaric acid. It is a colorless, viscous liquid at room temperature and is widely employed in synthetic organic chemistry, most notably in the Sharpless asymmetric epoxidation.[1] The efficiency and success of synthetic procedures involving this compound are intrinsically linked to its solubility in the chosen solvent system. This guide aims to provide a clear and concise summary of its solubility in various organic solvents and to detail a standard methodology for its quantitative determination.
Solubility Data
The solubility of this compound is influenced by the polarity and hydrogen-bonding capabilities of the solvent. While precise quantitative data from dedicated solubility studies are not widely published, a qualitative understanding can be derived from various chemical and safety data sources. The following table summarizes the known solubility characteristics of this compound in several common organic solvents.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Family | Solvent | Qualitative Solubility | Reference(s) |
| Alcohols | Ethanol | Miscible | [2] |
| Methanol | Soluble | ||
| Ethers | Diethyl Ether | Soluble | [3] |
| Oils | Fixed Oils | Soluble | [3] |
| Halogenated | Chloroform | Slightly Soluble | |
| Aqueous | Water | Slightly soluble to insoluble | [2][4] |
Experimental Protocol for Solubility Determination
A precise quantitative determination of solubility is crucial for process development and optimization. The following section outlines a generalized experimental protocol based on the widely accepted gravimetric "shake-flask" method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.[5]
Materials and Equipment
-
This compound (purity ≥99%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readability ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated glass vials with airtight seals
-
Syringe filters (Teflon or other solvent-compatible membrane)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration of the solute in the solution is no longer changing.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately pass the withdrawn solution through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved micro-droplets.
-
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
Data Calculation
The solubility (S) can be calculated in grams per 100 mL of solvent using the following formula:
S ( g/100 mL) = [(m_final - m_vial) / V_sample] * 100
Where:
-
m_final is the final mass of the vial with the dried this compound.
-
m_vial is the initial mass of the empty vial.
-
V_sample is the volume of the filtered saturated solution taken for analysis.
Visualizing the Process Workflow
The following diagrams illustrate the logical workflow for solubility determination and a conceptual representation of the factors influencing solubility.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Caption: A diagram showing the primary factors that influence the solubility of a compound.
Conclusion
This technical guide summarizes the available qualitative solubility data for this compound in common organic solvents and provides a detailed, generalized protocol for its quantitative determination. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and precise measurement of solubility are indispensable for achieving desired outcomes in process chemistry and formulation. It is recommended that for any critical application, the solubility be determined experimentally under the specific conditions of use.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Diethyl tartrate | C8H14O6 | CID 6993580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile | Semantic Scholar [semanticscholar.org]
- 5. Diethyl D-tartrate, 99% 13811-71-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
Methodological & Application
Application Notes and Protocols: Diethyl D-(-)-tartrate in Sharpless Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric epoxidation is a renowned enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] This reaction is of paramount importance in synthetic organic chemistry, particularly in the preparation of chiral building blocks for the synthesis of pharmaceuticals and natural products.[1][2] The stereochemical outcome of the epoxidation is controllably directed by the chirality of the diethyl tartrate (DET) ligand used in the catalytic system.[3][4] Specifically, Diethyl D-(-)-tartrate directs the epoxidation to one enantiotopic face of the prochiral allylic alcohol, while Diethyl L-(+)-tartrate directs it to the opposite face.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the Sharpless asymmetric epoxidation.
Mechanism of Stereocontrol with this compound
The Sharpless epoxidation catalyst is formed in situ from titanium(IV) isopropoxide and a chiral dialkyl tartrate, such as this compound.[1][5] This combination forms a dimeric titanium-tartrate complex which serves as the active catalyst.[6][7] The allylic alcohol substrate and the oxidant, typically tert-butyl hydroperoxide (TBHP), coordinate to the titanium center.[2][6]
The chirality of the D-(-)-DET ligand creates a chiral environment around the titanium atom, which dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol. A mnemonic has been developed to predict the stereochemical outcome: when the allylic alcohol is drawn with the hydroxyl group in the bottom right corner of a plane containing the double bond, this compound directs the epoxidation to the top face of the alkene.[3][4]
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the Sharpless asymmetric epoxidation of various allylic alcohols using a catalyst system derived from this compound or its enantiomer. High yields and excellent enantiomeric excesses (ee) are typically achieved.
| Substrate | Chiral Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | (+)-DET | 5 | -20 | 3.5 | 95 | 91 |
| (E)-2-Hexen-1-ol | (+)-DET | 5-10 | -20 | 2.5 | 85 | 94 |
| Allyl alcohol | (-)-DET | 5-10 | -20 | - | 97 | 86 |
| (Z)-2-Methylhept-2-enol | (+)-DET | - | -20 | - | 80 | 89 |
Note: The data presented is a compilation from various sources. (+)-DET is the enantiomer of the topic's focus, D-(-)-DET, and is expected to give the opposite enantiomer of the product with similar efficiency. The principles and protocols are directly applicable.
Experimental Protocols
Preparation of the Catalyst Solution
This protocol describes the preparation of the active catalyst for the Sharpless asymmetric epoxidation. The use of anhydrous solvents and reagents, along with an inert atmosphere, is crucial for the success of the reaction.
Materials:
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound (D-(-)-DET)
-
Powdered 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
-
Flame-dried glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).[8]
-
Add anhydrous dichloromethane to the flask.
-
Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).[8]
-
To the stirred suspension, add this compound (0.06 eq.).[8]
-
Add titanium(IV) isopropoxide (0.05 eq.) to the mixture.[8]
-
Stir the resulting mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst complex.[8]
Asymmetric Epoxidation Reaction
This protocol details the epoxidation of an allylic alcohol using the pre-formed catalyst.
Materials:
-
Catalyst solution from the previous step
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene (B28343) or decane)
Procedure:
-
To the catalyst solution at -20 °C, add a solution of TBHP (1.5-2.0 eq.) dropwise, ensuring the temperature remains at -20 °C.[8]
-
Add the allylic alcohol (1.0 eq.) to the reaction mixture.[8]
-
Stir the reaction mixture at -20 °C.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[8]
Reaction Workup and Product Purification
This protocol outlines the steps for quenching the reaction and isolating the chiral epoxy alcohol.
Materials:
-
Water or a saturated aqueous solution of ferrous sulfate (B86663)
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Upon completion of the reaction, quench by adding water or a saturated aqueous solution of ferrous sulfate.[8]
-
Allow the mixture to warm to room temperature and stir for a minimum of 1 hour.[8]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.[8]
-
Combine all the organic layers and wash with brine.[8]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography to obtain the desired 2,3-epoxyalcohol.[8]
Visualizations
Experimental Workflow
Caption: Workflow of the Sharpless Asymmetric Epoxidation.
Catalytic Cycle
Caption: Simplified Catalytic Cycle of the Sharpless Epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. jove.com [jove.com]
- 5. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sharpless Asymmetric Epoxidation using Diethyl D-(-)-tartrate
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The Sharpless-Katsuki asymmetric epoxidation is a renowned enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] This reaction is a cornerstone of modern asymmetric synthesis due to its reliability, high enantioselectivity, and the commercial availability of its components.[1][3] It has been instrumental in the total synthesis of a wide array of complex molecules, including saccharides, antibiotics, pheromones, and leukotrienes.[2]
Core Components: The reaction employs four key components:
-
Substrate: A primary or secondary allylic alcohol.
-
Catalyst: Titanium tetra(isopropoxide) [Ti(OiPr)₄].[5]
-
Chiral Ligand: An enantiomerically pure dialkyl tartrate, in this case, Diethyl D-(-)-tartrate [D-(-)-DET].
The active catalyst is a dimeric titanium-tartrate complex that creates a chiral environment.[6] This complex coordinates both the allylic alcohol and the TBHP oxidant, facilitating a directed oxygen transfer to one face of the alkene.[5]
Stereochemical Control with this compound:
The choice of tartrate enantiomer dictates the stereochemistry of the resulting epoxy alcohol. A reliable mnemonic exists to predict the outcome. When using This compound , the epoxidation occurs on the top face of the alkene when the allylic alcohol is oriented in a specific plane.
To visualize this:
-
Draw the C=C double bond vertically.
-
Place the allylic alcohol moiety (-CH₂OH) in the bottom right quadrant.
-
With D-(-)-DET, the oxygen atom is delivered from the top, resulting in an epoxide with the corresponding stereochemistry.[6][7]
This predictability makes the Sharpless epoxidation an invaluable tool for designing synthetic routes to chiral molecules, a critical aspect of drug development.
Representative Data
The following table summarizes typical results for the Sharpless asymmetric epoxidation of various allylic alcohols using a D-(-)-tartrate ligand. High yields and excellent enantiomeric excesses are consistently achieved, particularly for E-substituted allylic alcohols. Z-substituted olefins are known to be less reactive and provide lower selectivity.[6]
| Substrate (Allylic Alcohol) | Tartrate Ligand | Yield (%) | Enantiomeric Excess (% ee) |
| (E)-2-Hexen-1-ol | D-(-)-DET | ~85 | >94 |
| Geraniol | D-(-)-DIPT | 93 | 88-95 |
| Cinnamyl alcohol | D-(-)-DET | ~88 | >95 |
| (E)-2-Octen-1-ol | D-(-)-DIPT | 79 | >98 |
*D-(-)-Diisopropyl tartrate (DIPT) is often used interchangeably with DET and can sometimes offer slightly higher selectivity.[6] Data is representative of typical outcomes.[6][8]
Detailed Experimental Protocol
This protocol is a general procedure adapted from established methods for the asymmetric epoxidation of a generic allylic alcohol.
Safety Precaution: Highly concentrated solutions of tert-butyl hydroperoxide (TBHP) are potentially hazardous and can decompose violently. Always work behind a safety shield. Avoid contact with strong acids or certain metal salts. Add peroxy compounds to the reaction mixture, not the reverse.
Materials:
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
This compound [D-(-)-DET]
-
Allylic alcohol substrate
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (e.g., ~3-5 M)
-
Activated 3Å or 4Å molecular sieves, powdered
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Citric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
Procedure:
-
Preparation of the Catalyst:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous dichloromethane (approx. 2 mL per mmol of allylic alcohol).
-
Add powdered, activated 3Å or 4Å molecular sieves (0.5-1.0 g per 10 mmol of allylic alcohol).
-
Cool the flask to -20 °C using a dry ice/acetone or cryocool bath.
-
Add this compound (1.2 eq. relative to Ti(OiPr)₄).
-
Add Titanium(IV) isopropoxide (5-10 mol% relative to the allylic alcohol) dropwise to the stirred solution. Stir for 30 minutes at -20 °C to allow the chiral complex to form. A characteristic yellow-orange color should develop.
-
-
Epoxidation Reaction:
-
Add the allylic alcohol (1.0 eq.) to the catalyst solution.
-
Add the anhydrous solution of TBHP (1.5-2.0 eq.) dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly.
-
Maintain the reaction at -20 °C, monitoring its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to over 24 hours depending on the substrate.
-
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ferrous sulfate or a 10% aqueous solution of citric acid at low temperature.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the orange color disappears and two clear layers form (an aqueous layer and an organic layer containing a white precipitate).
-
Filter the mixture through a pad of diatomaceous earth to remove titanium salts, washing the pad with dichloromethane.
-
Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with a 10% NaOH solution in brine to hydrolyze any remaining tartrate esters.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on its physical properties.
-
Visualizations
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Mnemonic for predicting stereochemistry with D-(-)-DET.
References
- 1. odinity.com [odinity.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 7. A protecting group-free synthesis of the Colorado potato beetle pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diethyl D-(-)-tartrate as a Chiral Ligand for Titanium Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate is a widely utilized chiral ligand in asymmetric synthesis, most notably in conjunction with titanium(IV) isopropoxide to form a catalyst for the enantioselective epoxidation of allylic alcohols. This reaction, known as the Sharpless Asymmetric Epoxidation, provides a reliable method for the synthesis of optically active 2,3-epoxyalcohols, which are valuable chiral building blocks for the synthesis of a wide array of pharmaceuticals, natural products, and other complex organic molecules.[1][2][3] Developed by K. Barry Sharpless, this methodology offers high enantioselectivity and predictable stereochemical outcomes, making it a cornerstone of modern organic synthesis.[1][2]
These application notes provide detailed protocols for the preparation and use of the this compound-titanium catalyst, along with data on its performance with various substrates.
Core Concepts and Reaction Mechanism
The Sharpless epoxidation utilizes a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET).[2][4] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). The choice of the D-(-) enantiomer of diethyl tartrate directs the epoxidation to a specific face of the prochiral allylic alcohol, leading to the formation of one enantiomer of the corresponding epoxy alcohol with high selectivity.
The active catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂].[1] The mechanism involves the displacement of the isopropoxide ligands on the titanium by diethyl tartrate, the allylic alcohol substrate, and tert-butyl hydroperoxide.[4] The chiral environment created by the diethyl tartrate ligand dictates the stereochemical outcome of the epoxidation.[4]
A mnemonic can be used to predict the stereochemical outcome. When the allylic alcohol is drawn with the alcohol group in the bottom right corner, the use of D-(-)-diethyl tartrate directs the epoxidation to the bottom face of the double bond.[2]
Quantitative Data Summary
The following table summarizes the performance of the this compound/titanium catalyst system for the asymmetric epoxidation of various allylic alcohols.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | 77-85 | 95 |
| (E)-2-Hexen-1-ol | (2S,3S)-2,3-Epoxyhexan-1-ol | 63-69 | 96.4-97.5 |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxypropan-1-ol | 90 | >95 |
| α-Phenylcinnamyl alcohol | (2S,3R)-2,3-Epoxy-1,3-diphenylpropan-1-ol | 85 | >98 |
Data compiled from various sources, including J. Am. Chem. Soc. 1987, 109, 5765-5780 and Organic Syntheses, Coll. Vol. 7, p.439 (1990); Vol. 63, p.66 (1985).
Experimental Protocols
Protocol 1: In Situ Preparation of the Titanium-Diethyl D-(-)-tartrate Catalyst and Asymmetric Epoxidation of (E)-2-Hexen-1-ol
Materials:
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
This compound
-
(E)-2-Hexen-1-ol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343) (2.71 M)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Tartaric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Catalyst Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and powdered molecular sieves. b. Cool the flask to -20 °C in a dry ice/acetone bath. c. Add titanium(IV) isopropoxide (1.0 eq) to the stirred suspension. d. Subsequently, add this compound (1.2 eq) to the reaction mixture. The solution will turn a pale yellow/orange color. e. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[2]
-
Epoxidation Reaction: a. Dissolve (E)-2-hexen-1-ol (1.0 eq) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C. b. Add anhydrous tert-butyl hydroperoxide (2.0 eq) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[2] c. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: a. Upon completion, quench the reaction by adding a solution of ferrous sulfate heptahydrate and tartaric acid in water. b. Allow the mixture to warm to room temperature and stir for at least 1 hour. c. Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.[2] d. Separate the organic layer from the aqueous layer in a separatory funnel. e. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: a. The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[2]
Visualizations
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.
Synthetic Utility and Applications
The 2,3-epoxyalcohols produced through this method are versatile intermediates that can be converted into a variety of other functional groups, including diols, aminoalcohols, and ethers.[1] The Sharpless epoxidation has been successfully applied to the total synthesis of numerous complex natural products, such as saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[1] Its reliability and high enantioselectivity have made it an indispensable tool in the field of drug development and fine chemical synthesis.[3]
Troubleshooting and Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The use of molecular sieves is crucial for catalytic versions of the reaction.[1][5]
-
Temperature Control: Maintaining the reaction temperature at -20 °C is critical for achieving high enantioselectivity.
-
Purity of Reagents: The quality of titanium(IV) isopropoxide and tert-butyl hydroperoxide can significantly impact the reaction outcome. Use of freshly distilled or high-purity reagents is recommended.
-
Substrate Scope: The Sharpless epoxidation is most effective for primary and secondary allylic alcohols.[1] Other olefin types are generally not suitable substrates.
Conclusion
The use of this compound as a chiral ligand for titanium-catalyzed asymmetric epoxidation is a powerful and well-established method for the synthesis of enantiomerically enriched epoxy alcohols. The predictability of the stereochemical outcome, coupled with the high levels of enantioselectivity, makes this a valuable transformation for researchers in both academic and industrial settings. The protocols and data provided herein serve as a comprehensive guide for the successful application of this important reaction.
References
The Pivotal Role of Diethyl D-(-)-tartrate in the Synthesis of Bioactive Molecules: Applications and Protocols
Introduction
Diethyl D-(-)-tartrate, a readily available and relatively inexpensive chiral building block, has proven to be an indispensable tool in the asymmetric synthesis of a wide array of complex bioactive molecules.[1] Its C2-symmetric scaffold, derived from the natural chiral pool, provides a powerful platform for inducing stereoselectivity in a variety of chemical transformations. This has made it a cornerstone in the synthesis of pharmaceuticals, natural products, and other biologically significant compounds where specific stereochemistry is crucial for therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key bioactive molecules, highlighting its role in establishing critical stereocenters.
Application Note 1: The Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless asymmetric epoxidation is a renowned and widely utilized method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[2] This reaction employs a catalytic system composed of titanium tetraisopropoxide and this compound to direct the epoxidation by tert-butyl hydroperoxide to a specific face of the alkene, resulting in high enantiomeric excess. The resulting chiral epoxides are versatile intermediates that can be converted into a variety of functional groups, including diols, amino alcohols, and ethers.[2]
Signaling Pathway/Logical Relationship Diagram
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Quantitative Data: Epoxidation of Geraniol
| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | Ti(OiPr)₄, L-(+)-diethyl tartrate | t-BuOOH | CH₂Cl₂ | -20 | 18 | 77 | >95 |
Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol is adapted from the procedure described by Katsuki and Sharpless.[3]
Materials:
-
Titanium tetraisopropoxide (Ti(OiPr)₄)
-
L-(+)-diethyl tartrate ((+)-DET)
-
Geraniol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in dichloromethane (B109758)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
3Å Molecular Sieves (activated)
Procedure:
-
A 500-mL round-bottom flask equipped with a magnetic stir bar is oven-dried, fitted with a septum, and flushed with nitrogen.
-
The flask is charged with 200 mL of anhydrous CH₂Cl₂ and cooled to -23 °C in a dry ice/carbon tetrachloride bath.
-
The following reagents are added sequentially via syringe while maintaining a nitrogen atmosphere and stirring:
-
5.94 mL (20 mmol) of titanium tetraisopropoxide.
-
4.12 g (20 mmol) of L-(+)-diethyl tartrate. Stir for 5 minutes.
-
3.08 g (20 mmol) of geraniol.
-
Approximately 11 mL of a 3.67 M solution of anhydrous TBHP in CH₂Cl₂ (40 mmol).
-
-
The resulting homogeneous solution is stored overnight (approximately 18 hours) in a freezer at -20 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography on silica (B1680970) gel to yield 2(S),3(S)-epoxygeraniol.
Application Note 2: Synthesis of (+)-Boronolide
(+)-Boronolide is a naturally occurring δ-lactone that has demonstrated antimalarial activity. Its total synthesis, reported by Ghosh and Bilcer, utilizes this compound as the chiral starting material to establish the stereochemistry of the C4 and C5 positions of the lactone ring.[4] A key step in this synthesis is the conversion of this compound to a protected threitol derivative, which serves as a versatile intermediate.
Experimental Workflow Diagram
Caption: Key synthetic transformations from this compound to (+)-Boronolide.
Quantitative Data: Synthesis of 1,4-Di-O-benzyl-L-threitol from L-Tartaric Acid
| Step | Product | Reagents | Yield (%) |
| A | Dimethyl 2,3-O-isopropylidene-L-tartrate | L-tartaric acid, 2,2-dimethoxypropane, MeOH, p-TsOH | 85-92 |
| B | 2,3-Di-O-isopropylidene-L-threitol | LiAlH₄, Et₂O | - |
| C | 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol | NaH, BnBr, THF | - |
| D | 1,4-Di-O-benzyl-L-threitol | 0.5 N HCl, MeOH | - |
| Note: This data is for the L-enantiomer, but the procedure is analogous for the D-enantiomer. |
Experimental Protocol: Preparation of 1,4-Di-O-benzyl-L-threitol
This protocol is adapted from Organic Syntheses.[2]
A. Dimethyl 2,3-O-isopropylidene-L-tartrate:
-
In a 1-L round-bottom flask, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (B129727) (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.
-
Additional 2,2-dimethoxypropane (95 mL) and cyclohexane (B81311) (450 mL) are added, and the mixture is heated to reflux with a Vigreux column to remove the azeotropes.
-
After cooling, anhydrous potassium carbonate (1 g) is added.
-
Volatile materials are removed under reduced pressure, and the residue is fractionally distilled to afford the product as a pale-yellow oil (85-92% yield).
B. 2,3-Di-O-isopropylidene-L-threitol:
-
In a dry 2-L three-necked flask, lithium aluminum hydride (36 g, 0.95 mol) is suspended in diethyl ether (600 mL) under argon and heated to reflux for 30 minutes.
-
A solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) is added dropwise over 2 hours.
-
The reaction mixture is worked up to yield the threitol derivative.
C. 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol:
-
To a suspension of sodium hydride in THF, a solution of 2,3-di-O-isopropylidene-L-threitol in THF is added dropwise.
-
Benzyl bromide is then added dropwise.
-
The mixture is stirred, heated at reflux, and then worked up to give the crude product.
D. 1,4-Di-O-benzyl-L-threitol:
-
The crude ketal is dissolved in methanol, and 0.5 N hydrochloric acid is added.
-
The mixture is heated to reflux, and acetone (B3395972) and methanol are distilled off.
-
The reaction is worked up to yield the deprotected diol.
Application Note 3: Synthesis of Nectrisine (B1678006)
Nectrisine is a fungal metabolite that exhibits inhibitory activity against α-glucosidases. A synthetic route to nectrisine and its epimer, reported by Kim and co-workers, commences with (-)-diethyl-D-tartrate.[4] A key transformation in this synthesis is the conversion of the tartrate derivative into a diastereomeric mixture of aminonitriles via a Strecker-type reaction.
Logical Flow Diagram
Caption: Synthetic approach to Nectrisine from this compound.
Quantitative Data
Conceptual Experimental Protocol: Aminonitrile Formation
The formation of the aminonitrile from an aldehyde derived from this compound would conceptually follow a Strecker synthesis protocol.
General Procedure:
-
The aldehyde precursor, derived from this compound through a series of protecting group manipulations and oxidation, is dissolved in a suitable solvent.
-
An amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, is added to the solution.
-
A cyanide source, such as sodium cyanide or potassium cyanide, is then introduced to the reaction mixture.
-
The reaction is stirred at an appropriate temperature until the formation of the aminonitrile is complete, as monitored by TLC or other analytical techniques.
-
The reaction is then quenched and worked up to isolate the diastereomeric mixture of aminonitriles, which can be separated by chromatography.
This compound serves as a versatile and powerful chiral synthon in the synthesis of a diverse range of bioactive molecules. Its application in the Sharpless asymmetric epoxidation has revolutionized asymmetric synthesis, providing access to a vast array of chiral building blocks. Furthermore, its use as a starting material in the total synthesis of complex natural products like (+)-Boronolide and Nectrisine underscores its importance in establishing key stereocenters with high fidelity. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development, showcasing the enduring utility of this remarkable chiral molecule.
References
Application of Diethyl D-(-)-tartrate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate (DET) is a chiral diester of D-(-)-tartaric acid, a readily available and inexpensive natural product.[1] Its unique stereochemical properties make it an invaluable tool in asymmetric synthesis, particularly within the pharmaceutical industry where the chirality of a molecule is often critical to its therapeutic efficacy and safety.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of chiral pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a chiral ligand or auxiliary to control the stereochemical outcome of a reaction, leading to the formation of a single desired enantiomer of a product.[2] This is crucial as different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[2]
Sharpless Asymmetric Epoxidation
The most prominent application of this compound is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation. This powerful reaction enables the enantioselective epoxidation of primary and secondary allylic alcohols to produce chiral 2,3-epoxyalcohols with high enantiomeric excess (e.e.).[3][4] These epoxyalcohols are versatile chiral building blocks that can be converted into a wide range of functional groups, making them key intermediates in the synthesis of numerous pharmaceuticals and bioactive molecules.[3][5]
The reaction utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(Oi-Pr)₄], this compound, and tert-butyl hydroperoxide (TBHP) as the oxidant.[6] The chirality of the diethyl tartrate dictates the stereochemistry of the resulting epoxide.[7] When using this compound, the oxygen atom is delivered to the top face of the allylic alcohol when it is drawn in a specific orientation, leading to a predictable stereochemical outcome.
Key Features of the Sharpless Asymmetric Epoxidation:
-
High Enantioselectivity: Typically achieves >90% e.e.[4]
-
Broad Substrate Scope: Applicable to a wide variety of allylic alcohols.[3]
-
Predictable Stereochemistry: The choice of D-(-)- or L-(+)-diethyl tartrate determines the enantiomer formed.[7]
-
Versatile Products: The resulting epoxyalcohols are valuable chiral synthons.[3]
Azide-Free Synthesis of Oseltamivir (Tamiflu®)
A significant recent application of this compound is in an innovative, azide-free synthetic route to the antiviral drug Oseltamivir (Tamiflu®).[8] This approach avoids the use of potentially hazardous azide (B81097) reagents. A key step in this synthesis is an asymmetric aza-Henry (nitro-Mannich) reaction where a chiral sulfinylimine, derived from this compound, is reacted with nitromethane.[8] This reaction establishes the crucial stereochemistry of the amino and nitro groups. The synthesis then proceeds through a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene (B86901) ring of Oseltamivir.[8] This application showcases the versatility of this compound beyond the Sharpless epoxidation, demonstrating its utility in the construction of complex chiral molecules.
Data Presentation
The following tables summarize quantitative data for the application of this compound in the synthesis of various chiral intermediates.
Table 1: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
| Allylic Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Geraniol (B1671447) | (2S,3S)-2,3-Epoxygeraniol | 77 | >95 | [4] |
| (Z)-2-Methylhept-2-enol | (Z,S,R)-2,3-Epoxy-2-methylheptan-1-ol | 80 | 89 | [7] |
| Divinyl Carbinol | (S)-1-Ethenyloxiran-2-yl)methanol | 63 | >99 | [9] |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxypropan-1-ol | 87 | >95 | [4] |
| (E)-2-Hexen-1-ol | (2R,3R)-3-Propyl-2,3-epoxypropan-1-ol | 79 | >95 | [4] |
Table 2: Comparison of Synthetic Routes to Oseltamivir
| Parameter | Synthesis from (-)-Shikimic Acid | Synthesis from this compound | Reference |
| Starting Material | (-)-Shikimic Acid | This compound | [8] |
| Number of Steps | 8 | 11 | [8] |
| Overall Yield | ~47% | Not explicitly stated, but individual step yields are high | [8] |
| Use of Azide | Yes | No | [8] |
| Key Reactions | Nucleophilic substitution with azide, Aziridination | Asymmetric aza-Henry reaction, Domino nitro-Michael/HWE reaction | [8] |
Experimental Protocols
Detailed Protocol for Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from the original work by Katsuki and Sharpless.[4]
Materials:
-
Titanium (IV) isopropoxide [Ti(Oi-Pr)₄]
-
This compound (D-(-)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene (B28343) or dichloromethane)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Molecular sieves (4Å), powdered and activated
-
Aqueous work-up reagents (e.g., saturated aqueous Na₂SO₄, brine, etc.)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C in a cooling bath.
-
To the cooled solvent, add titanium (IV) isopropoxide (1.0 equivalent) via syringe.
-
Add this compound (1.2 equivalents) to the solution and stir for 5-10 minutes at -20 °C.
-
Add geraniol (1.0 equivalent) to the reaction mixture.
-
Slowly add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, maintaining the internal temperature at or below -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the addition of water or saturated aqueous Na₂SO₄. The mixture is stirred vigorously for at least 1 hour at room temperature.
-
The resulting heterogeneous mixture is filtered through a pad of celite to remove the titanium salts. The filter cake is washed with dichloromethane.
-
The combined organic filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (2S,3S)-2,3-epoxygeraniol.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Caption: Logical flow for the azide-free synthesis of Oseltamivir.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. york.ac.uk [york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Diethyl D-(-)-tartrate Mediated Synthesis of Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral epoxides utilizing diethyl D-(-)-tartrate. The primary focus is on the Sharpless Asymmetric Epoxidation (SAE), a robust and highly enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] Chiral epoxides are crucial intermediates in the synthesis of a wide range of pharmaceuticals and bioactive natural products.[3][4][5]
Introduction
The Sharpless Asymmetric Epoxidation, developed by K. Barry Sharpless who was a co-recipient of the 2001 Nobel Prize in Chemistry for this work, is a cornerstone of modern asymmetric synthesis.[1][3][6] The reaction employs a catalyst system generated in situ from titanium tetra(isopropoxide) [Ti(Oi-Pr)₄], a chiral dialkyl tartrate, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[5][6][7] The use of this compound or its L-(+)-enantiomer allows for the predictable synthesis of either enantiomer of the resulting epoxide with high enantiomeric excess (ee), often exceeding 90%.[6][8]
The facial selectivity of the epoxidation is determined by the chirality of the diethyl tartrate ligand used.[3] When D-(-)-diethyl tartrate is employed, the epoxide oxygen is delivered from one face of the double bond, while L-(+)-diethyl tartrate directs the oxygen to the opposite face.[3][9] This predictability makes the SAE a powerful tool for the targeted synthesis of stereochemically complex molecules.
Quantitative Data Summary
The following table summarizes representative data for the Sharpless Asymmetric Epoxidation of various allylic alcohols using a titanium/diethyl tartrate catalyst system.
| Allylic Alcohol Substrate | Tartrate Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (+)-DET | -20 | 14 | 80 | 80 |
| Geraniol | (+)-DIPT | -20 | 3 | 89 | >98 |
| Cinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |
| 1-Nonen-3-ol | (+)-DET | -10 | 29 | 74 | 86 |
| (Z)-2-Methylhept-2-enol | (+)-DET | -20 | - | 80 | 89 |
| Allyl alcohol | (+)-DIPT | 0 | 2 | ~15 | 73 |
Note: DET refers to diethyl tartrate and DIPT refers to diisopropyl tartrate. While this document focuses on DET, DIPT is also commonly used and can sometimes lead to higher selectivity.[5][10] Data compiled from multiple sources.[9][10]
Experimental Protocols
This section provides a detailed, generalized protocol for the catalytic Sharpless Asymmetric Epoxidation.
Materials:
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
This compound
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene (B28343) or isooctane)
-
Allylic alcohol substrate
-
3Å or 4Å Molecular Sieves (activated)
-
Cooling bath (e.g., dry ice/acetone)
-
Inert atmosphere (Nitrogen or Argon)
Protocol: Catalytic Sharpless Asymmetric Epoxidation
-
Preparation:
-
Catalyst Formation:
-
Reaction:
-
Add the allylic alcohol substrate (1.0 equivalent) to the reaction mixture and stir for an additional 15 minutes.[8]
-
Slowly add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise, ensuring the internal temperature of the reaction mixture does not exceed -15 °C.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrate.[8][9]
-
-
Work-up:
-
Upon completion, quench the reaction by adding a pre-cooled saturated aqueous solution of sodium fluoride (B91410) or water.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Wash the filter cake with dichloromethane.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel.
-
Diagrams
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Caption: Simplified relationship of reactants to the active catalyst and products.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. york.ac.uk [york.ac.uk]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
asymmetric dihydroxylation using Diethyl D-(-)-tartrate derivatives
Application Notes: Asymmetric Dihydroxylation
Introduction
Asymmetric dihydroxylation (AD) is a powerful method in organic synthesis for the enantioselective conversion of prochiral alkenes into chiral vicinal diols. While the query specifically mentions diethyl D-(-)-tartrate derivatives, it is important to clarify that the Sharpless Asymmetric Dihydroxylation, the most prominent and widely used method, employs derivatives of cinchona alkaloids, such as dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), as chiral ligands.[1][2][3] Diethyl tartrate derivatives are famously used as chiral ligands in the Sharpless Asymmetric Epoxidation, a distinct transformation that converts allylic alcohols to epoxy alcohols.[4]
This document will focus on the Sharpless Asymmetric Dihydroxylation, utilizing the established cinchona alkaloid-based ligands, which are commercially available in pre-packaged mixtures known as AD-mix.[1][3]
Reaction Principle
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to stereoselectively hydroxylate an alkene. A stoichiometric co-oxidant is required to regenerate the OsO₄ in the catalytic cycle, making the process viable with only a small amount of the toxic and expensive osmium reagent.[1][3][5] The choice of the chiral ligand, either a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the resulting diol.[1][2]
Key Components of the Reaction
-
Osmium Catalyst : Typically OsO₄ or K₂OsO₂(OH)₄ is used in catalytic amounts.[1][6]
-
Chiral Ligand : Phthalazine (PHAL) ethers of dihydroquinidine ((DHQD)₂PHAL) or dihydroquinine ((DHQ)₂PHAL) are the most effective ligands.[2][3][7]
-
Co-oxidant : Potassium ferricyanide (B76249) (K₃Fe(CN)₆) is the most common and effective co-oxidant, particularly for achieving high enantioselectivity.[1][8] N-methylmorpholine N-oxide (NMO) can also be used.[3]
-
Additive : Methanesulfonamide (CH₃SO₂NH₂) is often added to accelerate the hydrolysis of the osmate ester intermediate, which can improve the reaction rate and efficiency, especially for non-terminal alkenes.[1][5]
-
Buffer : Potassium carbonate (K₂CO₃) is used to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[3][6]
These components are commercially available as convenient, pre-mixed formulations called AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL).[1][3]
Mechanism and Stereoselectivity
The reaction proceeds through a catalytic cycle. The chiral ligand first coordinates to the osmium tetroxide. This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1][3] This intermediate is then hydrolyzed to release the chiral diol and the reduced osmium species. The co-oxidant regenerates the osmium(VIII) tetroxide, allowing the cycle to continue.[1]
The stereochemical outcome can be reliably predicted using the Sharpless mnemonic. For an alkene with substituents classified by size (L = large, M = medium, S = small), AD-mix-β (with (DHQD)₂PHAL) delivers the hydroxyl groups to the "top face" of the double bond when drawn in the standard orientation, while AD-mix-α (with (DHQ)₂PHAL) delivers them to the "bottom face".[2][7]
Applications in Synthesis
The Sharpless AD reaction is widely used in the synthesis of complex molecules and natural products where stereocontrol is crucial.[2][9] Chiral diols are versatile intermediates that can be further transformed into a variety of functional groups.
-
Natural Product Synthesis : The reaction has been a key step in the total synthesis of numerous natural products, including alkaloids, lactones, and amino acids.[2][9] For example, it was used in the total synthesis of chelonin B and zephyranthine.[2][9]
-
Drug Development : The ability to create stereochemically defined diols is critical in medicinal chemistry, where the chirality of a molecule often dictates its biological activity.
Quantitative Data Summary
The following table summarizes representative yields and enantiomeric excesses (ee) achieved in Sharpless Asymmetric Dihydroxylation for various substrates.
| Substrate | Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | [2] |
| Alkene (in Zephyranthine synthesis) | AD-mix-β | 67 | - (7.2:1 dr) | [9] |
| α,β-Unsaturated Ketone (in Ascospiroketal B synthesis) | AD-mix | 65 | - | [10] |
| trans-p-menth-3-ene-1,2,8-triol precursor | AD-mix-α | 76 | 54.5 | [9] |
| trans-p-menth-3-ene-1,2,8-triol precursor | AD-mix-β | 91 | 59.4 | [9] |
Protocols
General Protocol for Asymmetric Dihydroxylation of an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)
-
tert-Butanol (B103910) (5 mL per 1 mmol of alkene)
-
Water (5 mL per 1 mmol of alkene)
-
Alkene (1 mmol)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g per 1 mmol of alkene)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottomed flask
-
Stir bar
-
Ice bath
Procedure:
-
Reaction Setup : In a round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).
-
Dissolving the Reagent : Add the appropriate AD-mix (1.4 g) to the solvent mixture. Stir vigorously at room temperature until the mixture separates into two clear phases (the lower aqueous phase should be bright yellow).[6]
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate.[6]
-
Substrate Addition : Add the alkene (1 mmol) to the cooled, stirring mixture.
-
Reaction : Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours. The color of the aqueous layer may change from yellow to orange-brown.
-
Quenching : Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Extraction : Add ethyl acetate to the reaction mixture. The layers should be separated. If an emulsion forms, add more ethyl acetate. Extract the aqueous layer with ethyl acetate (3 times).
-
Drying and Concentration : Combine the organic layers and wash with 2 M NaOH, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification : The crude product can be purified by recrystallization or silica (B1680970) gel chromatography to yield the pure chiral diol.
Diagrams
Caption: Figure 1. Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: Figure 2. General experimental workflow for the Sharpless AD.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. york.ac.uk [york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Untitled Document [ursula.chem.yale.edu]
- 8. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pivotal Role of Diethyl D-(-)-tartrate in Modern Agrochemical Development: Applications and Protocols
Fremont, CA – Diethyl D-(-)-tartrate (DET), a chiral diester of D-(-)-tartaric acid, has emerged as a critical building block in the asymmetric synthesis of complex molecules within the agrochemical industry. Its utility as a chiral auxiliary and ligand enables the stereoselective production of enantiomerically pure or enriched active ingredients, a crucial factor in enhancing efficacy, reducing environmental impact, and optimizing crop protection solutions. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in agrochemical development, highlighting the significant role of this compound.
The primary application of this compound in agrochemical development lies in its ability to control the stereochemistry of a target molecule. Many pesticides, including fungicides, herbicides, and insecticides, exhibit stereoisomerism, where different enantiomers or diastereomers can have vastly different biological activities. Often, only one isomer is responsible for the desired pesticidal effect, while the other(s) may be inactive, less active, or even contribute to off-target toxicity. By employing DET in asymmetric synthesis, manufacturers can selectively produce the desired active isomer, leading to a more potent and environmentally benign product.
A prominent example of DET's application is in the synthesis of insect pheromones, which are increasingly used in integrated pest management (IPM) programs. These pheromones are highly specific and non-toxic, making them an environmentally friendly alternative to conventional pesticides. The precise stereochemistry of these molecules is often critical to their biological activity.
Application Note 1: Synthesis of Chiral Insect Pheromones
Introduction:
Insect pheromones are chemical signals used for communication between members of the same species. Synthetic pheromones are valuable tools for monitoring and controlling insect pest populations through mating disruption or mass trapping. The biological activity of many insect pheromones is highly dependent on their stereochemistry. This compound is instrumental in the enantioselective synthesis of these chiral molecules.
Example: Enantioselective Synthesis of (+)-exo-Brevicomin
(+)-exo-Brevicomin is a component of the aggregation pheromone of several bark beetle species, including the western pine beetle (Dendroctonus brevicomis), a significant pest in forestry. The synthesis of the biologically active (+)-enantiomer is achieved with high stereoselectivity using a Sharpless asymmetric epoxidation reaction, where this compound serves as a chiral ligand.
Key Reaction: Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation of prochiral allylic alcohols is a powerful method for the synthesis of enantiomerically enriched epoxides. The reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄) and a chiral tartrate ester, such as this compound. The choice of the D-(-) or L-(+) enantiomer of the tartrate ester determines the stereochemistry of the resulting epoxide.
The overall synthesis of (+)-exo-brevicomin from a suitable allylic alcohol precursor involves a multi-step process, with the Sharpless epoxidation being the key stereochemistry-determining step. The overall yield for the synthesis of exo-brevicomin (B1210355) has been reported to be in the range of 30-40%.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a chiral epoxide intermediate in the synthesis of (+)-exo-brevicomin via Sharpless Asymmetric Epoxidation using this compound.
| Step | Reaction | Key Reagents | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Sharpless Asymmetric Epoxidation | (E)-3,5-nonadien-1-ol, Ti(Oi-Pr)₄, (-)-DET, t-BuOOH | (2R,3R)-epoxy-5-nonen-1-ol | ~70-80 | >95 |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation for the Synthesis of a Chiral Intermediate for (+)-exo-Brevicomin
This protocol describes the key stereoselective step in the synthesis of (+)-exo-brevicomin, the Sharpless asymmetric epoxidation of an allylic alcohol.
Materials:
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound ((-)-DET)
-
(E)-3,5-nonadien-1-ol
-
tert-Butyl hydroperoxide (t-BuOOH), anhydrous solution in toluene (B28343)
-
Molecular sieves, 4Å, powdered
-
Celite
-
Diethyl ether
-
10% aqueous solution of tartaric acid
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (250 mL) and powdered 4Å molecular sieves (5 g). The suspension is cooled to -20 °C.
-
Titanium (IV) isopropoxide (5.9 mL, 20 mmol) is added to the stirred suspension, followed by the dropwise addition of this compound (3.4 mL, 20 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of (E)-3,5-nonadien-1-ol (14.0 g, 100 mmol) in dichloromethane (20 mL) is added dropwise to the reaction mixture.
-
An anhydrous solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 36.4 mL, 200 mmol) is then added dropwise, maintaining the internal temperature below -15 °C.
-
The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL) and the mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with diethyl ether.
-
The combined organic phases are washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired chiral epoxide.
Visualizations
Caption: Synthetic pathway for (+)-exo-brevicomin using DET.
Caption: Experimental workflow for Sharpless asymmetric epoxidation.
Conclusion
This compound is an indispensable tool in the development of modern, safer, and more effective agrochemicals. Its role in establishing the correct stereochemistry is paramount for the biological activity of many active ingredients, particularly in the synthesis of complex molecules like insect pheromones. The Sharpless asymmetric epoxidation, utilizing DET as a chiral ligand, provides a robust and highly selective method for producing key chiral intermediates. The protocols and data presented herein offer a valuable resource for researchers and scientists working to advance the field of agrochemical development.
References
Application Notes and Protocols: Diethyl D-(-)-tartrate in Chiral Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl D-(-)-tartrate is a versatile and economically significant chiral compound derived from the naturally occurring D-(-)-tartaric acid. Its primary applications in synthetic chemistry are as a chiral building block, a precursor to complex chiral ligands, and as a component of catalysts for asymmetric synthesis.[1][2][3] While the broader family of tartaric acid derivatives is a cornerstone of chiral resolution, it is crucial to understand the specific roles of this compound to leverage its properties effectively.
This document provides an overview of this compound's applications in chiral chemistry, clarifies its role in chiral resolution, and presents a detailed protocol for a representative chiral resolution using its parent compound, D-(-)-tartaric acid, a widely employed method for the separation of racemic amines.
Primary Applications of this compound
This compound is not typically used as a direct chiral resolving agent for racemic bases (e.g., amines) through diastereomeric salt formation. This is because, as a diester, it lacks the acidic carboxylic acid groups necessary to form salts with basic compounds.[4] Instead, its utility in producing enantiomerically pure substances lies in other key areas:
-
Chiral Building Block: this compound serves as a readily available, enantiopure starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[1][2]
-
Asymmetric Catalysis: It is a fundamental component in the preparation of chiral catalysts. A notable example is its use in the Sharpless asymmetric epoxidation, where it forms a chiral catalyst with titanium isopropoxide to achieve highly enantioselective epoxidations of allylic alcohols.[5]
-
Precursor to Chiral Ligands: The tartrate backbone is a scaffold for synthesizing various chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are used in a wide range of asymmetric transformations.[5]
Chiral Resolution Using Tartaric Acid Derivatives
The classical and industrially scalable method for resolving racemic mixtures is through the formation of diastereomers, which possess different physical properties (such as solubility) and can therefore be separated.[4] For the resolution of racemic bases, chiral acids are the resolving agents of choice. D-(-)-tartaric acid, the precursor to this compound, is a prime example of such a resolving agent.
The fundamental principle involves the reaction of a racemic base (a mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Quantitative Data Presentation
The following table summarizes representative data for the chiral resolution of various racemic compounds using tartaric acid and its derivatives. The efficiency of a resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer.
| Resolving Agent | Racemic Compound | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| D-(-)-Tartaric Acid | (±)-Amine Derivative | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 |
| L-(+)-Tartaric Acid | (±)-Amine Derivative | DMSO | - | 94.3 |
| O,O'-Dibenzoyl-D-tartaric acid | Tamsulosine Intermediate | Water/Methanol | Good | - |
| O,O'-Di-p-toluoyl-D-tartaric acid | (±)-N-benzylglycinamide | Methanol | - | >98 |
| D-(-)-Tartaric Acid | (±)-N-methylamphetamine | - | - | <5 |
| O,O'-Dibenzoyl-D-tartaric acid | (±)-N-methylamphetamine | - | - | 82.5 |
Note: Data is compiled from various sources and specific conditions may vary. Yields and e.e. are highly dependent on the specific substrate and experimental conditions.[6][7]
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic amine using D-(-)-tartaric acid. This protocol should be optimized for specific substrates, particularly concerning the choice of solvent and crystallization conditions.
Objective: To separate a racemic amine into its enantiomers.
Materials:
-
Racemic amine
-
D-(-)-Tartaric acid
-
Methanol (or other suitable solvent, e.g., ethanol, isopropanol)
-
5 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flasks, beakers, separatory funnel, Büchner funnel)
-
Filtration apparatus
-
Rotary evaporator
Caption: Experimental Workflow for Chiral Resolution of a Racemic Amine.
Procedure:
Part 1: Formation and Separation of Diastereomeric Salts
-
Dissolution: In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent (e.g., methanol). In a separate flask, dissolve D-(-)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, warming if necessary.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed, and a precipitate may form.
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be placed in an ice bath or refrigerator after initial crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated crystals under vacuum.
Part 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a 5 M NaOH solution dropwise while stirring until the salt completely dissolves and the solution is strongly basic (pH > 12). This neutralizes the tartaric acid and liberates the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (or another suitable organic solvent) three times.
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Part 3: Analysis
-
Yield Calculation: Determine the yield of the recovered amine.
-
Enantiomeric Excess (e.e.) Determination: The optical purity of the resolved amine should be determined using an appropriate analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
Conclusion
This compound is a cornerstone of modern asymmetric synthesis, primarily serving as a chiral precursor and a component of chiral catalysts.[1][3] While it is not typically used as a direct resolving agent for basic compounds, its parent compound, D-(-)-tartaric acid, is a classic and effective resolving agent for racemic amines via diastereomeric salt formation. The protocol provided herein offers a robust starting point for researchers seeking to perform such resolutions, which remain a vital technique in both academic research and industrial drug development. Careful optimization of solvent, temperature, and stoichiometry is key to achieving high yields and enantiomeric purities.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Epoxidation of Allylic Alcohols using Diethyl D-(-)-tartrate
Introduction
Asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of chiral epoxides, which are versatile intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and widely utilized method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3] This reaction employs a chiral catalyst system composed of titanium tetra(isopropoxide) [Ti(OiPr)₄], Diethyl D-(-)-tartrate (D-(-)-DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2] The use of the D-(-) enantiomer of diethyl tartrate directs the epoxidation to one face of the alkene, leading to the formation of the corresponding epoxide with a high degree of enantioselectivity.[4][5]
Mechanism of Asymmetric Induction
The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex. In the presence of the allylic alcohol and TBHP, a dimeric titanium complex is formed where two titanium centers are bridged by the tartrate ligands.[6] This rigid chiral environment dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol.
A useful mnemonic has been developed to predict the stereochemical outcome of the reaction. When the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner, the use of D-(-)-diethyl tartrate results in the delivery of the oxygen atom from the top face (si face) of the alkene. Conversely, L-(+)-diethyl tartrate directs the oxygen atom to the bottom face (re face).[4][7]
Applications
The Sharpless asymmetric epoxidation has been successfully applied to the synthesis of a wide range of biologically active molecules, including pheromones, leukotrienes, saccharides, terpenes, and antibiotics.[1][2] The resulting chiral epoxides can be readily converted into a variety of other functional groups, such as diols, aminoalcohols, and ethers, making this reaction a powerful tool in synthetic chemistry.[1]
Quantitative Data
The following table summarizes the results of the Sharpless asymmetric epoxidation for a variety of allylic alcohols using a catalytic system with D-(-)-diethyl tartrate or its enantiomer.
| Allylic Alcohol | Tartrate Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |
| (E)-2-Hexen-1-ol | (-)-DET | -20 | 14 | 80 | 80 |
| Geraniol | (-)-DET | -20 | 5 | 90 | 94 |
| (Z)-3-Methyl-2-penten-1-ol | (+)-DET | -10 | 29 | 74 | 86 |
| 3-Methyl-2-buten-1-ol | (+)-DET | -20 | 0.75 | 95 | 91 |
Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.[7]
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are essential for the success of the reaction.
-
The use of 3Å or 4Å molecular sieves is recommended to ensure anhydrous conditions.[7]
-
Highly concentrated solutions of tert-butyl hydroperoxide are potentially hazardous and should be handled with care behind a safety shield.[8]
Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol is adapted from Organic Syntheses.[8]
Materials:
-
Methylene (B1212753) chloride (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
This compound [(-)-DET]
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (e.g., 2.71 M)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Tartaric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation:
-
To a dry, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous methylene chloride (1.00 L).
-
Add titanium(IV) isopropoxide (38.1 g, 0.134 mol) to the solvent.
-
Cool the solution to -70 °C using a dry ice-ethanol bath.
-
Add this compound (33.1 g, 0.161 mol) to the cooled solution.
-
Add (E)-2-hexen-1-ol (25.0 g, 0.25 mol) to the reaction mixture.
-
-
Epoxidation Reaction:
-
To the cooled catalyst mixture, add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide in toluene (184.5 mL of a 2.71 M solution, 0.50 mol) dropwise.
-
Allow the reaction temperature to rise to 0 °C over a period of 2 hours.
-
-
Work-up:
-
In a separate beaker, prepare a solution of ferrous sulfate (125 g) and tartaric acid (50 g) in water (500 mL).
-
Pour the reaction mixture into the ferrous sulfate solution with vigorous stirring. The two-phase mixture should be stirred for at least 5 minutes after the organic layer becomes colorless.
-
Separate the layers and extract the aqueous layer with methylene chloride (3 x 100 mL).
-
Combine the organic layers and add a pre-cooled (0 °C) solution of 30% aqueous sodium hydroxide in brine (125 mL). Stir vigorously for 1 hour at 0 °C.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the desired epoxy alcohol.
-
Visualizations
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. organicreactions.org [organicreactions.org]
- 4. odinity.com [odinity.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. scribd.com [scribd.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of TADDOL Ligands from Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric chiral diols that have proven to be exceptionally versatile chiral auxiliaries in asymmetric synthesis.[1] Derived from the readily available and inexpensive chiral pool starting material, tartaric acid, TADDOLs are used as ligands in a vast number of stereoselective reactions, including catalytic hydrogenations, C-C bond formations, and hydrosilylations.[1][2] Their utility also extends to materials science, where they can induce chirality in liquid crystals.[1]
The general synthesis involves a two-step process: first, the protection of the diol functionality of a tartrate ester as a ketal, followed by the addition of four aryl groups via a Grignard reaction.[3] This protocol provides a detailed methodology for the synthesis of TADDOLs starting from Diethyl D-(-)-tartrate.
Overall Synthetic Scheme
The synthesis is a two-step procedure starting from this compound:
-
Protection Step: The two hydroxyl groups of this compound are protected as an acetonide (an isopropylidene ketal) to prevent them from reacting with the Grignard reagent in the subsequent step.
-
Grignard Reaction: The protected diethyl tartrate derivative reacts with an excess of an aryl Grignard reagent (e.g., phenylmagnesium bromide) to replace the two ester groups with two diarylhydroxymethyl moieties, yielding the TADDOL ligand.[3]
Detailed Experimental Protocols
Step 1: Synthesis of (+)-Diethyl 2,3-O-isopropylidene-D-tartrate
This initial step protects the diol of the tartrate ester. The procedure described here is an acid-catalyzed ketalization using 2,2-dimethoxypropane (B42991) as both the acetone (B3395972) source and a water scavenger.
Materials and Reagents:
-
D-(−)-Diethyl tartrate
-
2,2-Dimethoxypropane
-
Toluene (B28343) (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure: [4]
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add D-(−)-diethyl tartrate (10.3 g, 50 mmol, 1.0 equiv.), toluene (50 mL), and 2,2-dimethoxypropane (9.2 mL, 75 mmol, 1.5 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol, 0.01 equiv.) to the solution.
-
Assemble a Dean-Stark apparatus with a reflux condenser on the flask.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by the collection of methanol/acetone in the Dean-Stark trap. Continue refluxing for 3-4 hours or until the starting material is consumed (monitored by TLC, eluent: 9:1 hexanes/EtOAc).[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to quench the acid catalyst.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation (Boiling Point: 136-140 °C at 10 Torr) to yield the pure product as a colorless oil.[5]
Step 2: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
This step involves the preparation of a Grignard reagent, followed by its reaction with the protected tartrate ester from Step 1. Strict anhydrous (moisture-free) conditions are critical for the success of this reaction. All glassware must be thoroughly dried (e.g., in an oven at >120°C for several hours) and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials and Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Three-necked round-bottomed flask
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂ or CaSO₄)
Procedure:
-
Place magnesium turnings (6.3 g, 260 mmol, 5.2 equiv. relative to the tartrate ester) into a flame-dried 500 mL three-necked flask under a positive pressure of inert gas.
-
Add a small crystal of iodine.
-
In a separate dry dropping funnel, prepare a solution of bromobenzene (26.0 mL, 250 mmol, 5.0 equiv.) in 100 mL of anhydrous diethyl ether.
-
Add approximately 10-15 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray/brown.[6] Gentle warming with a heat gun may be necessary if the reaction does not start spontaneously.[6]
-
Once the reaction has initiated and is self-sustaining (the ether will begin to reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle reflux to ensure complete formation of the Grignard reagent. The final solution should be a dark gray or brown color.
Part B: Reaction with Protected Tartrate and Workup
Procedure:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Prepare a solution of (+)-diethyl 2,3-O-isopropylidene-D-tartrate (12.3 g, 50 mmol, 1.0 equiv.) from Step 1 in 50 mL of anhydrous diethyl ether in a dropping funnel.
-
Add the tartrate solution dropwise to the stirred, cooled Grignard reagent over 30-60 minutes. Maintain the internal temperature below 10 °C. The reaction is exothermic. A thick, white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (or for at least 3 hours).
-
Cool the reaction mixture again to 0 °C and quench it by the slow, careful addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (approx. 150 mL). This will hydrolyze the magnesium alkoxide salts.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude TADDOL as a white or off-white solid.
-
Purification: The crude product is typically purified by recrystallization. A common solvent system is toluene/hexane (B92381) or ethanol/diethyl ether. Dissolve the crude solid in a minimum amount of hot toluene, and then slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under high vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a tetraphenyl TADDOL derivative.
| Parameter | Step 1: Protection | Step 2: Grignard Reaction |
| Starting Material | D-(-)-Diethyl tartrate | (+)-Diethyl 2,3-O-isopropylidene-D-tartrate |
| Key Reagents | 2,2-Dimethoxypropane, p-TsOH | Phenylmagnesium Bromide |
| Equivalents of Reagent | 1.5 equiv. (DMP) | ~5.0 equiv. (PhMgBr) |
| Solvent | Toluene | Diethyl Ether or THF |
| Typical Yield | 85-95% | 70-85% |
| Product Appearance | Colorless Oil | White Crystalline Solid |
| Product Name | (+)-Diethyl 2,3-O-isopropylidene-D-tartrate | (4R,5R)-Tetraphenyl-TADDOL |
| Molecular Formula | C₁₁H₁₈O₆[5] | C₃₁H₃₀O₄ |
| Melting Point (°C) | N/A (Oil) | 195-197 °C |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the TADDOL synthesis protocol.
Caption: Synthetic workflow for TADDOL ligands from diethyl tartrate.
Application Notes
-
Versatility of the Synthesis: This protocol is highly modular. By simply changing the aryl bromide (e.g., 2-bromonaphthalene, bromobenzene, substituted bromobenzenes) used in the Grignard reaction, a wide library of TADDOL ligands with different steric and electronic properties can be synthesized.[8] This allows for fine-tuning of the ligand for specific catalytic applications.[8]
-
Critical Parameters and Troubleshooting:
-
Anhydrous Conditions: The Grignard reaction is extremely sensitive to moisture. Even trace amounts of water will quench the Grignard reagent, drastically reducing the yield.[7] Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere.
-
Grignard Initiation: The formation of the Grignard reagent can sometimes be slow to start.[6] Using fresh, high-quality magnesium turnings and a small crystal of iodine as an initiator is highly recommended. Mechanical stirring or crushing the magnesium turnings in the flask can also help expose a fresh reactive surface.[7]
-
Temperature Control: The addition of the protected tartrate to the Grignard reagent is exothermic. Maintaining a low temperature (0-10 °C) during the addition is crucial to prevent side reactions, such as enolization of the ester.[9]
-
-
Applications in Asymmetric Catalysis:
-
TADDOLs are precursors to a wide range of chiral catalysts when complexed with metals like Titanium, Aluminum, Rhodium, and Palladium.[1][2]
-
Ti-TADDOLate complexes are particularly effective Lewis acids for enantioselective Diels-Alder reactions, aldol (B89426) additions, and the addition of organometallic reagents to aldehydes.
-
TADDOL-derived phosphoramidites and phosphonites are highly effective ligands in palladium-catalyzed asymmetric C-H functionalization reactions.[10]
-
Beyond catalysis, their ability to form inclusion compounds makes them useful for the chiral resolution of racemic mixtures.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. | Semantic Scholar [semanticscholar.org]
- 3. TADDOL - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. (+)-Diethyl 2,3-O-isopropylidene-D-tartrate|lookchem [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diethyl D-(-)-tartrate in Enantioselective Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diethyl D-(-)-tartrate as a chiral ligand in enantioselective Diels-Alder reactions. The focus is on the in situ preparation of a chiral titanium Lewis acid catalyst and its application in the cycloaddition of various dienes and dienophiles.
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Achieving enantioselectivity in this reaction is of paramount importance, particularly in the synthesis of chiral drugs and other biologically active molecules. This compound, a readily available and inexpensive chiral building block, serves as an effective chiral ligand for Lewis acids, notably titanium(IV), to create a chiral environment that directs the stereochemical outcome of the Diels-Alder reaction. This approach offers high levels of enantioselectivity for a range of substrates.[1][2]
The active catalyst is typically prepared in situ from a titanium(IV) precursor, such as dichlorodiisopropoxytitanium(IV) or titanium(IV) isopropoxide, and a chiral diol derived from this compound.[1][2] The presence of molecular sieves is often crucial for achieving high reactivity and selectivity.[1][2]
Data Presentation
The following tables summarize the quantitative data for the enantioselective Diels-Alder reaction between various dienophiles and dienes using a chiral titanium catalyst derived from a this compound-based ligand.
Table 1: Enantioselective Diels-Alder Reaction of 3-Acryloyl-1,3-oxazolidin-2-one with Various Dienes
| Diene | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclopentadiene | 95 | >96 | |
| 1,3-Cyclohexadiene | 85 | 91 | |
| Isoprene | 88 | 94 | |
| 2,3-Dimethyl-1,3-butadiene | 92 | 95 | |
| 1,3-Butadiene | 72 | 88 |
Reaction Conditions: 10 mol% of the chiral titanium catalyst in a toluene-petroleum ether mixture at -78 °C in the presence of Molecular Sieves 4A.[1][3]
Table 2: Effect of Solvent on the Enantioselectivity of the Diels-Alder Reaction between Cyclopentadiene and 3-Acryloyl-1,3-oxazolidin-2-one
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene-Petroleum Ether (1:1) | 95 | >96 |
| Toluene (B28343) | 93 | 95 |
| Dichloromethane | 85 | 80 |
| Tetrahydrofuran (THF) | 70 | 50 |
Reaction Conditions: 10 mol% of the chiral titanium catalyst at -78 °C in the presence of Molecular Sieves 4A.[1]
Experimental Protocols
Preparation of the Chiral Titanium Catalyst (in situ)
This protocol is based on the method described by Narasaka et al.[1][2]
Materials:
-
(2R,3R)-O,O-Bis(1-naphthylmethyl)-tartaric acid bis(dimethylamide) (chiral diol ligand derived from this compound)
-
Dichlorodiisopropoxytitanium(IV) (TiCl₂(O-i-Pr)₂)
-
Toluene (anhydrous)
-
Molecular Sieves 4A (activated)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add powdered and activated Molecular Sieves 4A (150 mg).
-
Add a solution of the chiral diol ligand (0.24 mmol) in anhydrous toluene (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
To this stirred suspension, add a solution of dichlorodiisopropoxytitanium(IV) (0.20 mmol) in anhydrous toluene (2 mL) dropwise via syringe.
-
The resulting mixture is stirred at 0 °C for 1 hour to generate the active chiral titanium catalyst. The catalyst is used immediately in the subsequent Diels-Alder reaction.
General Protocol for the Enantioselective Diels-Alder Reaction
This protocol is a general procedure for the reaction of 3-acryloyl-1,3-oxazolidin-2-one with a diene.
Materials:
-
In situ prepared chiral titanium catalyst solution
-
3-Acryloyl-1,3-oxazolidin-2-one (dienophile)
-
Diene (e.g., cyclopentadiene, freshly distilled)
-
Toluene (anhydrous)
-
Petroleum ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To the freshly prepared chiral titanium catalyst solution at 0 °C, add a solution of the dienophile (2.0 mmol) in anhydrous toluene (5 mL).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the diene (4.0 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and then filter through a pad of Celite to remove the titanium salts.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
Determine the enantiomeric excess of the product using chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR spectroscopy.
Visualizations
Logical Relationship of Catalyst Formation
Caption: Formation of the chiral titanium catalyst from this compound.
Experimental Workflow for the Enantioselective Diels-Alder Reaction
Caption: General workflow for the chiral titanium-catalyzed Diels-Alder reaction.
Proposed Signaling Pathway (Mechanism) for Enantioselection
References
Application Notes and Protocols for the Synthesis of Chiral Intermediates from Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate (DET) is a readily available and cost-effective chiral building block derived from D-tartaric acid.[1][2] Its inherent C2 symmetry and stereochemistry make it an exceptionally versatile starting material for the synthesis of a wide array of enantiomerically pure intermediates crucial for the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][3] The hydroxyl and ester functionalities of DET provide convenient handles for a variety of chemical transformations, allowing for the construction of complex chiral molecules with high stereocontrol. These transformations include its use as a chiral ligand in asymmetric catalysis and its conversion into key chiral synthons such as epoxides, diols, diamines, and dioxolanes. This document provides detailed application notes and experimental protocols for the synthesis of several key chiral intermediates from this compound.
Chiral Epoxy Alcohols via Sharpless Asymmetric Epoxidation
Application Note:
The Sharpless Asymmetric Epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[3] this compound serves as a chiral ligand in a catalytic system with titanium tetra(isopropoxide), directing the epoxidation of the double bond to a specific face of the molecule. This reaction is highly valued for its predictability, broad substrate scope, and the high enantiomeric excess (ee) of the resulting epoxy alcohol products. These chiral epoxides are versatile intermediates that can be converted into a variety of other functional groups, including diols and aminoalcohols, making them invaluable in the synthesis of numerous natural products and pharmaceutical agents.[3]
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-hexen-1-ol
This protocol describes the synthesis of (2R,3R)-epoxy-hexan-1-ol using this compound as the chiral ligand.
Materials:
-
This compound
-
Titanium(IV) isopropoxide
-
tert-Butyl hydroperoxide (TBHP) in a non-aqueous solution (e.g., 5.5 M in decane)
-
(E)-2-hexen-1-ol
-
Dichloromethane (B109758) (anhydrous)
-
3Å Molecular Sieves (activated powder)
-
10% aqueous solution of tartaric acid
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and activated 3Å molecular sieves (5.0 g). The mixture is cooled to -20 °C.
-
To the cooled suspension, add this compound (1.24 g, 6.0 mmol) and titanium(IV) isopropoxide (1.42 g, 5.0 mmol) sequentially via syringe.
-
Stir the mixture at -20 °C for 30 minutes.
-
Add (E)-2-hexen-1-ol (5.0 g, 50 mmol) dropwise to the reaction mixture.
-
tert-Butyl hydroperoxide (5.5 M solution in decane, 18.2 mL, 100 mmol) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at -20 °C.
-
The reaction mixture is stirred at -20 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL). The mixture is stirred vigorously for 1 hour at -20 °C and then allowed to warm to room temperature.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral epoxy alcohol.
Data Presentation:
| Substrate | Product | Ligand | Yield (%) | ee (%) |
| (E)-2-hexen-1-ol | (2R,3R)-epoxy-hexan-1-ol | This compound | 85-95 | >95 |
| Geraniol | (2R,3R)-2,3-Epoxygeraniol | This compound | 77 | 95 |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | This compound | 80 | 98 |
Logical Workflow for Sharpless Asymmetric Epoxidation:
Caption: Workflow for Sharpless Epoxidation.
Chiral Diols and Diamines
Application Note:
Chiral diols and diamines are fundamental building blocks in asymmetric synthesis, frequently employed as chiral ligands for metal catalysts or as key structural motifs in pharmaceutical agents. This compound can be readily converted to these valuable intermediates. The ester groups can be reduced to primary alcohols to form a chiral tetrol, which can then be further modified. Alternatively, the hydroxyl groups can be protected, followed by transformation of the ester groups into other functionalities like amides, which can then be reduced to amines.
Synthesis of (2R,3R)-1,4-Dibenzyloxy-2,3-butanediol
Experimental Protocol:
This protocol outlines a two-step procedure involving the protection of the hydroxyl groups of this compound followed by reduction of the ester functionalities.
Step 1: Protection of this compound
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous potassium carbonate
-
Cyclohexane
Procedure:
-
In a round-bottomed flask, a mixture of this compound (20.6 g, 0.1 mol), 2,2-dimethoxypropane (20.8 g, 0.2 mol), methanol (10 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g) is warmed until a homogeneous solution is obtained.
-
Cyclohexane (100 mL) is added, and the flask is fitted with a distillation head. The mixture is heated to reflux to azeotropically remove methanol and acetone (B3395972).
-
After cooling, anhydrous potassium carbonate (0.5 g) is added to neutralize the acid.
-
The solvent is removed under reduced pressure, and the resulting crude (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is used in the next step without further purification.
Step 2: Reduction to the Diol
Materials:
-
Crude diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate decahydrate
Procedure:
-
A solution of the crude dioxolane-dicarboxylate from Step 1 in anhydrous THF (50 mL) is added dropwise to a stirred suspension of LiAlH₄ (7.6 g, 0.2 mol) in anhydrous THF (200 mL) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL).
-
The resulting white precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (4R,5R)-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane.
-
The dioxolane can be deprotected using acidic conditions to yield (2R,3R)-butane-1,2,3,4-tetrol.
Data Presentation:
| Intermediate | Starting Material | Reagents | Yield (%) |
| Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | This compound | 2,2-Dimethoxypropane, p-TsOH | >95 (crude) |
| (4R,5R)-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane | Protected DET | LiAlH₄ | 85-90 |
Synthetic Pathway to Chiral Diols:
Caption: Synthesis of a chiral tetrol from DET.
Chiral Diamines: Synthesis of (S,S)-(+)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane (DDB)
Application Note:
Chiral diamines are of significant interest as ligands in asymmetric catalysis and as resolving agents. Diethyl D-(+)-tartrate (the enantiomer of the title compound) can be converted into the valuable chiral diamine (S,S)-(+)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane (DDB). The following protocol is for the synthesis of the (R,R)-enantiomer from this compound. This multi-step synthesis involves amidation, methylation, and reduction.
Experimental Protocol:
Step 1: Amidation
Materials:
-
This compound
-
Dimethylamine (B145610) (anhydrous, liquid)
-
Methanol (anhydrous)
Procedure:
-
In a suitable pressure vessel, a solution of this compound (206 g, 1.0 mol) in anhydrous methanol (200 mL) is cooled to -78 °C.
-
Anhydrous liquid dimethylamine (158 g, 3.5 mol) is carefully added.
-
The vessel is sealed and the mixture is allowed to warm to room temperature and stirred for 3 days.
-
The reaction mixture is cooled to 0 °C to induce crystallization. The product is collected by filtration, washed with cold methanol, and dried under vacuum to yield (R,R)-(+)-N,N,N',N'-tetramethyltartaramide.
Step 2: Methylation
Materials:
-
(R,R)-(+)-N,N,N',N'-tetramethyltartaramide
-
Dimethyl sulfate
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Benzyltriethylammonium chloride (TEBA)
-
Dichloromethane
Procedure:
-
To a vigorously stirred mixture of 50% aqueous sodium hydroxide (120 mL), dichloromethane (750 mL), and a catalytic amount of TEBA (0.1 g), add dimethyl sulfate (130 g, 1.03 mol).
-
The powdered (R,R)-(+)-N,N,N',N'-tetramethyltartaramide (102 g, 0.5 mol) is added portion-wise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 24 hours.
-
Water (500 mL) is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 150 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give crude (R,R)-(+)-2,3-dimethoxy-N,N,N',N'-tetramethylsuccinamide.
Step 3: Reduction
Materials:
-
Crude (R,R)-(+)-2,3-dimethoxy-N,N,N',N'-tetramethylsuccinamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of the crude diamide (B1670390) from Step 2 in anhydrous THF (125 mL) is added dropwise to a stirred suspension of LiAlH₄ (30 g, 0.8 mol) in anhydrous THF (1.1 L) at a rate that maintains reflux.
-
The mixture is refluxed for an additional 2 hours after the addition is complete.
-
The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (30 mL), 15% aqueous NaOH (30 mL), and water (90 mL).
-
The precipitate is filtered off and washed with THF. The filtrate is concentrated, and the residue is distilled under reduced pressure to afford (R,R)-(-)-1,4-bis(dimethylamino)-2,3-dimethoxybutane.
Data Presentation:
| Step | Product | Starting Material | Yield (%) |
| 1 | (R,R)-(+)-N,N,N',N'-tetramethyltartaramide | This compound | 93-95 |
| 2 | (R,R)-(+)-2,3-dimethoxy-N,N,N',N'-tetramethylsuccinamide | Tartaramide | ~95 (crude) |
| 3 | (R,R)-(-)-1,4-bis(dimethylamino)-2,3-dimethoxybutane | Succinamide | 70-80 |
Synthetic Pathway to a Chiral Diamine:
Caption: Synthesis of a chiral diamine from DET.
Chiral Dioxolanes (TADDOLs)
Application Note:
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C2-symmetric chiral diols that have found widespread use as chiral auxiliaries and ligands in a variety of enantioselective reactions. They are readily synthesized from this compound. The synthesis involves the protection of the diol as an acetonide, followed by the addition of an aryl Grignard reagent to the ester groups.
Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol
Step 1: Acetonide Protection
Materials:
-
This compound
-
Acetone
-
Boron trifluoride diethyl etherate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of this compound (20.6 g, 0.1 mol) in acetone (200 mL), add boron trifluoride diethyl etherate (1.4 mL, 0.011 mol) dropwise at room temperature.
-
Stir the mixture for 24 hours.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (200 mL) and extract with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, which is used directly in the next step.
Step 2: Grignard Reaction
Materials:
-
Crude diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
Procedure:
-
Prepare a Grignard reagent from magnesium turnings (12.15 g, 0.5 mol) and bromobenzene (78.5 g, 0.5 mol) in anhydrous diethyl ether (200 mL).
-
Cool the Grignard solution to 0 °C and add a solution of the crude dioxolane-dicarboxylate from Step 1 in anhydrous diethyl ether (100 mL) dropwise.
-
After the addition, the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the TADDOL.
Data Presentation:
| Step | Product | Starting Material | Yield (%) |
| 1 | Diethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | This compound | >95 (crude) |
| 2 | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol | Protected DET | 70-85 |
Synthetic Pathway to TADDOLs:
Caption: General synthesis of TADDOLs from DET.
References
Application Notes and Protocols: Diethyl D-(-)-tartrate in the Synthesis of Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the antiviral drug Oseltamivir (B103847) (Tamiflu®) utilizing an azide-free route starting from the inexpensive and readily available chiral building block, Diethyl D-(-)-tartrate. This synthetic pathway offers a practical and safer alternative to the traditional synthesis that relies on (-)-shikimic acid and involves the use of potentially hazardous azide (B81097) reagents.
The core of this synthesis involves two key transformations: an asymmetric aza-Henry (nitro-Mannich) reaction to establish the crucial stereochemistry, followed by a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene (B86901) ring of Oseltamivir.[1][2] The entire synthesis is accomplished in 11 steps.[2][[“]][4]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Oseltamivir from this compound, providing a step-by-step overview of the reaction yields.
| Step | Reaction | Product | Yield (%) |
| 1 | Swern Oxidation | Aldehyde Intermediate | ~95% |
| 2 | Condensation | N-Sulfinylimine | 98% |
| 3 | Asymmetric Aza-Henry Reaction | Nitroalkane | 95% |
| 4 | Acetal Deprotection | Diol | 96% |
| 5 | Oxidative Cleavage | Aldehyde | 92% |
| 6 | Horner-Wadsworth-Emmons Reaction | α,β-Unsaturated Ester | 89% |
| 7 | Domino Nitro-Michael/Horner-Wadsworth-Emmons Reaction | Cyclohexene Derivative | 75% |
| 8 | Michael Addition | Thiol Adduct | 98% |
| 9 | Nitro Group Reduction | Amine | - |
| 10 | Thiol Elimination and Amine Protection | Protected Oseltamivir | 82% (over 3 steps) |
| 11 | Deprotection | Oseltamivir | - |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of Oseltamivir from this compound are provided below.
Protocol 1: Asymmetric Aza-Henry (Nitro-Mannich) Reaction[1]
This crucial step establishes the stereochemistry at two contiguous carbon centers.
Materials:
-
Chiral N-sulfinylimine (derived from this compound)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the chiral N-sulfinylimine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add nitromethane (10.0 eq).
-
Slowly add TBAF (1.0 M in THF, 1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 6 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired nitroalkane.
Protocol 2: Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction[1]
This tandem reaction sequence efficiently constructs the functionalized cyclohexene core of Oseltamivir.
Materials:
-
Nitroalkane (from Protocol 1)
-
α,β-Unsaturated ester phosphonate (B1237965)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (B52724) (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the nitroalkane (1.0 eq) and the α,β-unsaturated ester phosphonate (1.2 eq) in anhydrous acetonitrile at 0 °C, add DBU (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclohexene derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic route from this compound to Oseltamivir.
Caption: Overall synthetic workflow for Oseltamivir from this compound.
Logical Relationship of Key Reactions
This diagram outlines the logical progression of the key chemical transformations.
Caption: Logical flow of key reactions in the azide-free Oseltamivir synthesis.
References
Troubleshooting & Optimization
troubleshooting low yield in Sharpless epoxidation with Diethyl D-(-)-tartrate
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for high yields and enantioselectivity, specifically when using Diethyl D-(-)-tartrate.
Troubleshooting Guide: Low Yield
This guide addresses common issues that can lead to low yields in the Sharpless epoxidation reaction.
Question: My Sharpless epoxidation reaction has a very low yield or did not proceed at all. What are the most likely causes?
Answer:
Low or no yield in a Sharpless epoxidation is a common issue that can almost always be traced back to one of the following critical factors:
-
Presence of Water: The titanium catalyst is extremely sensitive to water, which leads to the formation of inactive titanium dioxide (TiO2).[1][2][3][4] This is the most frequent cause of reaction failure.
-
Poor Quality Reagents: The purity and activity of the reagents, particularly the titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP), are crucial for a successful reaction.
-
Inactive Catalyst Complex: Improper formation of the active chiral catalyst can lead to a significant drop in both yield and enantioselectivity.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can negatively impact the yield.
-
Product Instability or Difficult Isolation: The desired epoxy alcohol may be unstable under the reaction or workup conditions, or it could be water-soluble, making isolation challenging.[1]
Question: How can I ensure my reaction is completely anhydrous?
Answer:
Maintaining anhydrous conditions is the most critical step for a successful Sharpless epoxidation. Here’s how to ensure a water-free environment:
-
Flame-Dry Glassware: All glassware should be rigorously flame-dried or oven-dried at a high temperature (e.g., 120 °C) for several hours and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).[5]
-
Use Anhydrous Solvents: Dichloromethane (B109758) (CH2Cl2) is the most common solvent and must be freshly distilled from a suitable drying agent (e.g., CaH2) or obtained from a commercial solvent purification system.
-
Activate Molecular Sieves: The use of 3Å or 4Å molecular sieves is essential for scavenging trace amounts of water.[1][3][6] They should be activated by heating in a vacuum oven at a high temperature (e.g., 160-200 °C) for several hours just before use. Add the activated sieves to the reaction vessel at the beginning of the setup.[5]
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas like Nitrogen or Argon to prevent atmospheric moisture from entering the system.[5]
Question: What are the best practices for handling and storing the reagents?
Answer:
The quality of your reagents is paramount. Follow these guidelines for optimal results:
-
Titanium(IV) isopropoxide (Ti(OiPr)4): This reagent is highly sensitive to moisture. It is best to use a freshly opened bottle or to distill it under vacuum before use. Store it under an inert atmosphere in a sealed container.
-
This compound (DET): While less sensitive than the titanium catalyst, it should be stored in a desiccator.
-
tert-Butyl hydroperoxide (TBHP): The concentration and quality of TBHP can vary. It is advisable to use a commercially available anhydrous solution in a non-polar solvent like decane (B31447) or toluene (B28343).[5] The concentration should be verified by titration before use. Aqueous solutions of TBHP are not suitable for this reaction.
-
Allylic Alcohol (Substrate): Ensure your substrate is pure and free of any impurities that could interfere with the catalyst. Purification by distillation or chromatography may be necessary.
Question: My yield is still low despite taking all precautions for anhydrous conditions. What else could be wrong?
Answer:
If you are confident about the anhydrous conditions, consider these other potential issues:
-
Incorrect Stoichiometry: While the reaction is catalytic, the ratio of the catalyst components is important. A slight excess of the tartrate ligand (10-20 mol%) compared to the titanium isopropoxide is often beneficial.[7]
-
Reaction Temperature: The reaction is typically run at low temperatures (-20 °C to -30 °C) to enhance enantioselectivity.[3][5] However, if the reaction is very slow, a slightly higher temperature may be required, although this could impact the enantiomeric excess.
-
Catalyst Formation: The active catalyst is formed in situ. It is crucial to allow the titanium isopropoxide and diethyl tartrate to pre-complex before adding the TBHP and the substrate. A common procedure is to stir the titanium and tartrate in dichloromethane at the reaction temperature for about 30 minutes before adding the other components.[5]
-
Workup Procedure: The workup can be a source of yield loss. The titanium catalyst needs to be properly quenched and removed. A common method involves adding a saturated aqueous solution of sodium fluoride (B91410) or a solution of ferrous sulfate (B86663) to break up the titanium complex, followed by filtration and extraction.[8] For water-soluble products, special extraction procedures or in-situ derivatization might be necessary.[1]
-
Substrate Reactivity: Some allylic alcohols are inherently less reactive. For example, Z-allylic alcohols tend to be less reactive and give lower stereoselectivity.[9]
Frequently Asked Questions (FAQs)
Q1: Can I use Diisopropyl D-(-)-tartrate (DIPT) instead of this compound (DET)?
A1: Yes, DIPT is also a commonly used chiral ligand in Sharpless epoxidation. In some cases, particularly for the kinetic resolution of secondary allylic alcohols, DIPT can provide higher selectivity.[5] The choice between DET and DIPT can be substrate-dependent.
Q2: How do I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5] On TLC, you should see the disappearance of the starting allylic alcohol spot and the appearance of a new, typically more polar, product spot (the epoxy alcohol).
Q3: What is the role of molecular sieves?
A3: Molecular sieves are crucial for ensuring the reaction is anhydrous.[3] They act as scavengers for any trace amounts of water that might be present in the solvent or reagents, or that might enter the reaction vessel. The presence of water deactivates the titanium catalyst, leading to low or no yield.[1][2] The use of molecular sieves allows the reaction to be run with catalytic amounts of the titanium complex.[10][11]
Q4: My product seems to be decomposing during workup. What can I do?
A4: Some epoxy alcohols are sensitive to acidic or basic conditions. If you suspect product decomposition, a milder workup procedure should be employed. This could involve using a buffered aqueous solution for quenching and minimizing the exposure time to acidic or basic conditions. Keeping the workup at a low temperature can also help.
Q5: The enantiomeric excess (ee) of my product is low. How can I improve it?
A5: Low enantiomeric excess can be due to several factors:
-
Impure chiral ligand: Ensure the this compound is of high optical purity.
-
Incorrect reaction temperature: Lowering the reaction temperature (e.g., from -20 °C to -40 °C) often improves enantioselectivity.
-
Moisture: Water can interfere with the formation of the chiral catalyst, leading to a drop in ee.
-
Stoichiometry of the catalyst components: An incorrect ratio of titanium to tartrate can affect the structure of the active catalyst.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of the Sharpless epoxidation.
| Parameter | Typical Range | Effect on Yield | Notes |
| Catalyst Loading (Ti(OiPr)4) | 5-10 mol% | Higher loading can increase the reaction rate but may not significantly increase the final yield if other factors are limiting. | For less reactive substrates, a higher catalyst loading (up to stoichiometric) may be necessary.[1] |
| Ligand to Metal Ratio (DET:Ti) | 1.1:1 to 1.2:1 | A slight excess of the tartrate ligand is generally beneficial for both yield and enantioselectivity.[7] | This helps to ensure the formation of the desired chiral catalyst. |
| Oxidant (TBHP) | 1.5 - 2.0 equivalents | Using a sufficient excess of the oxidant ensures complete conversion of the starting material. | A large excess should be avoided as it can lead to side reactions. |
| Temperature | -20 °C to -30 °C | Lower temperatures generally favor higher enantioselectivity but may lead to longer reaction times. | For sluggish reactions, a slightly higher temperature can improve the rate and yield, but may compromise enantioselectivity. |
| Molecular Sieves | Activated 3Å or 4Å | Essential for achieving high yields with catalytic amounts of the titanium complex by removing trace water.[1][3] | Should be freshly activated before use. |
Detailed Experimental Protocol
This protocol is a general guideline for a catalytic Sharpless epoxidation using this compound.
Materials:
-
Allylic alcohol (1.0 eq)
-
Dichloromethane (CH2Cl2), anhydrous
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (0.05 eq)
-
This compound (DET) (0.06 eq)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in decane or toluene (1.5-2.0 eq)
-
Powdered 3Å or 4Å molecular sieves, activated
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
Add the activated powdered molecular sieves to the flask.
-
-
Catalyst Formation:
-
Add anhydrous dichloromethane to the flask.
-
Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Add this compound to the stirred suspension.
-
Slowly add Titanium(IV) isopropoxide to the mixture.
-
Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction:
-
Add the anhydrous solution of TBHP dropwise to the reaction mixture, ensuring the temperature remains at -20 °C.
-
Add the allylic alcohol (substrate) to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by TLC or GC.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium fluoride or a pre-cooled solution of ferrous sulfate in water.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Wash the celite pad with dichloromethane.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in a Sharpless epoxidation reaction.
Caption: Troubleshooting workflow for low yield in Sharpless epoxidation.
References
- 1. youtube.com [youtube.com]
- 2. brainly.in [brainly.in]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Improving Enantioselectivity in Diethyl D-(-)-tartrate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl D-(-)-tartrate in asymmetric synthesis. The focus is on practical solutions to common experimental challenges, particularly in the context of the Sharpless Asymmetric Epoxidation (SAE), a cornerstone reaction for achieving high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DET) in achieving high enantioselectivity?
A1: this compound is a chiral ligand that, in combination with a titanium(IV) isopropoxide catalyst, forms a chiral complex. This complex creates a sterically defined environment that directs the oxidant (typically tert-butyl hydrooperoxide, TBHP) to one specific face of a prochiral allylic alcohol. This facial selectivity results in the formation of one enantiomer of the corresponding epoxide in significant excess. The choice between D-(-)-DET and L-(+)-DET determines which enantiomer is preferentially formed.[1][2][3]
Q2: How critical is the purity of this compound and other reagents?
A2: The purity of all reagents is paramount for achieving high enantioselectivity. Impurities in this compound can disrupt the formation of the catalytically active chiral titanium complex, leading to a decrease in enantiomeric excess (ee). Similarly, the titanium(IV) isopropoxide catalyst is highly sensitive to water, which can lead to the formation of inactive titanium oxides. The oxidant, tert-butyl hydroperoxide, should also be of high quality and anhydrous.
Q3: What is the function of molecular sieves in the Sharpless Asymmetric Epoxidation?
A3: Molecular sieves (typically 3Å or 4Å) are crucial for ensuring the reaction can be run with catalytic amounts of the titanium-tartrate complex.[2][4] They sequester water from the reaction mixture, preventing the deactivation of the water-sensitive titanium catalyst. This allows for catalyst turnover and the use of sub-stoichiometric quantities of the chiral ligand and titanium source, making the reaction more efficient and economical.[5][6]
Q4: Can other tartrate esters be used, and how do they compare to this compound?
A4: Yes, other dialkyl tartrates, such as diisopropyl tartrate (DIPT), are also commonly used and can sometimes provide higher enantioselectivity depending on the substrate.[7] The choice between DET and DIPT may require empirical optimization for a specific allylic alcohol. Dimethyl tartrate has also been shown to be effective.[8]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Enantiomeric Excess (ee%) | 1. Impure reagents (DET, Ti(OiPr)₄, TBHP).2. Presence of water in the reaction.3. Incorrect stoichiometry of ligand to metal.4. Reaction temperature is too high.5. Catalyst degradation over long reaction times. | 1. Use high-purity, anhydrous reagents.2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Add activated molecular sieves.3. A slight excess of the tartrate ligand (10-20 mol%) relative to the titanium isopropoxide is often beneficial.[7]4. Lower the reaction temperature. Reactions are typically run at -20°C, but lower temperatures may improve enantioselectivity.[6]5. Monitor the reaction progress and stop it once the starting material is consumed to avoid potential racemization. |
| Low Reaction Conversion/Yield | 1. Catalyst deactivation due to moisture.2. Insufficient catalyst loading.3. Inactive oxidant (TBHP).4. Low reaction temperature leading to slow kinetics.5. Substrate is not an allylic alcohol. | 1. Rigorously exclude water using dry solvents, an inert atmosphere, and molecular sieves.2. For less reactive substrates, a higher catalyst loading (even stoichiometric) may be necessary.[8]3. Use a fresh, anhydrous solution of TBHP.4. While lower temperatures favor enantioselectivity, a balance must be struck to ensure a reasonable reaction rate. If conversion is low, a slight increase in temperature or longer reaction time may be needed.5. The Sharpless epoxidation is specific to allylic alcohols as the hydroxyl group is essential for coordination to the titanium catalyst.[2][5] |
| Difficulty in Product Isolation/Purification | 1. Formation of stable titanium-product complexes.2. Emulsion formation during workup.3. Water-soluble epoxy alcohol products. | 1. A common workup involves quenching the reaction with a 10% aqueous solution of sodium hydroxide (B78521) saturated with sodium chloride. Stirring this two-phase mixture at 0°C can help break up the titanium complexes.[8]2. Adding a small amount of methanol (B129727) can sometimes help break emulsions during extraction.3. For low molecular weight, water-soluble epoxides, careful extraction with a suitable organic solvent and minimizing the use of aqueous solutions is necessary. |
Quantitative Data on Sharpless Asymmetric Epoxidation
The following table presents representative data for the Sharpless asymmetric epoxidation of various allylic alcohols, highlighting the impact of the chiral ligand and reaction conditions on yield and enantioselectivity.
| Allylic Alcohol Substrate | Ti(OiPr)₄ (mol%) | Chiral Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (E)-2-Hexen-1-ol | 5 | (+)-DIPT (6.0) | 0 | 2 | 65 | 90 |
| Cinnamyl alcohol | 5 | (+)-DIPT (7.0) | -20 | 3 | 89 | >98 |
| (Z)-2-Hepten-1-ol | 10 | (+)-DET (14) | -10 | 29 | 74 | 86 |
| Geraniol | 5 | (+)-DET (7.4) | -20 | 0.75 | 95 | 91 |
| (E)-2-Octen-1-ol | 5 | (+)-DET (6.0) | -10 | 1.5 | 78 | 94 |
Data adapted from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.
Experimental Protocols
General Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diethyl tartrate (D-(-)-DET)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene (B28343) or decane)
-
Powdered 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Preparation of the Catalyst:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add powdered 3Å or 4Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol).
-
Add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the suspension to -20°C in a suitable cooling bath (e.g., dry ice/acetonitrile).
-
To the cooled, stirred suspension, add D-(-)-Diethyl tartrate (e.g., 6 mol%).
-
Slowly add Titanium(IV) isopropoxide (e.g., 5 mol%). The solution should turn from colorless to a pale yellow.
-
Stir the mixture for at least 30 minutes at -20°C to allow for the formation of the chiral catalyst complex.
-
-
Epoxidation Reaction:
-
Add the allylic alcohol (1.0 equivalent) to the catalyst mixture.
-
Slowly add the anhydrous solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl.
-
Warm the mixture to room temperature and stir vigorously for at least 1 hour, or until the two phases separate cleanly.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure epoxy alcohol.
-
Visualizing the Process
Experimental Workflow for Sharpless Asymmetric Epoxidation
Caption: A step-by-step workflow for the Sharpless Asymmetric Epoxidation.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. odinity.com [odinity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. york.ac.uk [york.ac.uk]
Technical Support Center: Diethyl D-(-)-tartrate Mediated Synthesis
Welcome to the technical support center for Diethyl D-(-)-tartrate (DET) mediated synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during these experiments, with a primary focus on the Sharpless Asymmetric Epoxidation (SAE), the principal application of DET.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Enantioselectivity (% ee)
Q: My reaction is producing the epoxy alcohol with low enantiomeric excess (% ee). What are the common causes and how can I fix this?
A: Low enantioselectivity is one of the most common problems in Sharpless epoxidations and almost always points to issues with the integrity of the chiral catalyst.
-
Primary Cause: Presence of Water The titanium-tartrate catalytic complex is extremely sensitive to moisture. Water can hydrolyze the titanium alkoxides, leading to the formation of achiral titanium oxides or ill-defined aggregates that are catalytically active but not enantioselective.[1][2][3] This effectively destroys the chiral environment necessary for stereocontrol.
-
Troubleshooting Steps:
-
Use Molecular Sieves: The most critical step is the addition of activated 3Å or 4Å molecular sieves to the reaction mixture before adding the titanium catalyst.[2][4] This rigorously scavenges trace amounts of water from the solvent and reagents. Using molecular sieves is what allows the reaction to be run with catalytic (<10 mol%) instead of stoichiometric amounts of the titanium complex.[2][3]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (typically dichloromethane). Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Check Reagent Quality: Use high-purity this compound and Titanium(IV) isopropoxide. The oxidant, tert-butyl hydroperoxide (TBHP), should be an anhydrous solution in a non-polar solvent.
-
Issue 2: Low Reaction Conversion or Yield
Q: My reaction is sluggish, or the final yield of the epoxy alcohol is very low. What is causing this catalyst inactivity?
A: Low conversion is typically due to catalyst deactivation or suboptimal reaction conditions.
-
Primary Cause: Catalyst Deactivation by Water As with low enantioselectivity, water is the primary culprit for catalyst deactivation. The active dimeric titanium-tartrate complex is destroyed by moisture, halting the catalytic cycle.[1][3]
-
Troubleshooting Steps:
-
Implement Rigorous Anhydrous Techniques: As detailed above, the use of activated molecular sieves and anhydrous solvents is essential for maintaining catalyst activity.[4]
-
Optimize Catalyst Loading: While early procedures used stoichiometric amounts, the use of molecular sieves should allow for high conversion with 5-10 mol% of the titanium precursor and 6-12 mol% of DET.[2][5] If yields are still low, consider a modest increase in catalyst loading.
-
Maintain Low Temperature: The reaction is typically run at -20 °C.[4][5] Running at higher temperatures can accelerate catalyst decomposition and potential side reactions. Ensure your cooling bath maintains a stable temperature.
-
Check Substrate Reactivity: Certain substrates, particularly Z-allylic alcohols, are known to be less reactive.[1] These may require longer reaction times or slightly higher catalyst loadings.
-
Issue 3: Formation of Diol Byproduct
Q: I am observing a significant amount of a diol in my final product mixture instead of the desired epoxy alcohol. How can I prevent this?
A: The formation of a diol is due to the ring-opening of the desired epoxide product.
-
Causes:
-
Hydrolysis: The epoxide ring can be opened by water, especially during aqueous workup if acidic or basic conditions are not carefully controlled.
-
Alkoxide Attack: The product epoxy alcohol can be susceptible to nucleophilic attack by alkoxides present in the reaction mixture (e.g., isopropoxide).[1]
-
-
Troubleshooting Steps:
-
Careful Workup: After the reaction is complete, perform the workup at low temperatures. Quench the reaction carefully and neutralize the mixture to a pH of ~7 before extraction to avoid acid- or base-catalyzed hydrolysis.
-
Modify the Titanium Precursor: For substrates where the epoxide product is particularly sensitive to nucleophilic attack, replacing Titanium(IV) isopropoxide [Ti(OiPr)₄] with the bulkier Titanium(IV) tert-butoxide [Ti(OtBu)₄] can sometimes improve the yield by reducing the rate of this side reaction.[1]
-
Minimize Water: Ensuring anhydrous conditions during the reaction itself will prevent premature hydrolysis.[2]
-
Data Presentation
Table 1: Typical Performance of this compound in Sharpless Asymmetric Epoxidation
The following table summarizes typical, optimized results for the epoxidation of various allylic alcohols using the Ti(OiPr)₄ / (-)-DET catalytic system.
| Allylic Alcohol Substrate | Product | Enantiomeric Excess (% ee) | Yield (%) |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | >95 | 90 |
| (Z)-α-Phenylcinnamyl alcohol | (2R,3S)-2,3-Epoxy-1,3-diphenyl-1-propanol | >98 | 85 |
| Cinnamyl alcohol | (2R,3R)-3-Phenylglycidol | >95 | 91 |
| Allyl alcohol | (2R)-Glycidol | 90 | 88 |
Data compiled from various sources demonstrating typical results under optimized, anhydrous conditions with catalytic amounts of the titanium-tartrate complex.[5]
Experimental Protocols
Representative Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a general method and may require optimization for specific substrates.
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
This compound [(-)-DET]
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., 5.5 M in decane)
-
Allylic alcohol substrate
-
Powdered, activated 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Setup: Add powdered molecular sieves (approximately 0.5 - 1.0 g per 10 mmol of substrate) to a flame-dried, three-necked flask equipped with a magnetic stirrer and an inert gas (N₂ or Ar) inlet.
-
Solvent Addition: Add anhydrous dichloromethane to the flask. Cool the resulting suspension to -20 °C using a cooling bath (e.g., an acetonitrile/dry ice bath).
-
Catalyst Formation:
-
To the cooled suspension, add this compound (approx. 6 mol%).
-
Stir for 5 minutes, then add Titanium(IV) isopropoxide (approx. 5 mol%) dropwise.
-
Stir the resulting mixture for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex. The solution should turn from colorless to a pale yellow/orange color.
-
-
Substrate Addition: Add the allylic alcohol (1 equivalent) to the mixture and stir for an additional 15 minutes.
-
Oxidant Addition: Add the anhydrous solution of tert-butyl hydroperoxide (1.5–2.0 equivalents) dropwise via syringe over a period of time, ensuring the internal reaction temperature does not rise above -15 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours.
-
Workup: Upon completion, quench the reaction by adding a quenching agent (e.g., saturated aqueous Na₂SO₃ or a 10% aqueous solution of tartaric acid) at low temperature. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers, extract the aqueous layer with dichloromethane, combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxy alcohol.
Visualizations
Logical & Mechanistic Diagrams
References
Technical Support Center: Optimizing Catalyst Loading of Titanium/Diethyl D-(-)-tartrate Complex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the catalyst loading of the titanium/diethyl D-(-)-tartrate complex in asymmetric epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Sharpless asymmetric epoxidation?
A1: The typical catalyst loading is 5–10 mol% of the titanium (IV) isopropoxide and 6-12 mol% of diethyl D-(-)-tartrate (DET).[1][2][3] A slight excess of the tartrate ligand (10–20 mol% relative to the titanium isopropoxide) is often required to achieve high selectivity.[3] However, the optimal loading can be substrate-dependent, and screening a range of concentrations is recommended.[1]
Q2: Why is the use of molecular sieves necessary in the reaction?
A2: The presence of 3Å or 4Å molecular sieves is crucial for removing trace amounts of water from the reaction mixture.[1][2][3] Water can deactivate the titanium catalyst, leading to lower reaction efficiency and reproducibility.[1] Using molecular sieves helps to ensure high conversion rates and enantioselectivity, particularly when using catalytic amounts (5-10%) of the titanium complex.[4]
Q3: Can I reuse the catalyst?
A3: In its standard homogeneous setup, the titanium/diethyl tartrate catalyst is difficult to recover and reuse. However, to facilitate catalyst recovery, tartrate ligands have been immobilized on polymer supports to create heterogeneous catalysts that can be more easily separated and potentially reused.[5]
Q4: What is the role of this compound in the catalyst complex?
A4: this compound is a chiral ligand that complexes with titanium (IV) isopropoxide to form a chiral catalyst.[6][7] This chiral environment dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of the two possible epoxide enantiomers with high enantiomeric excess.[1] The use of D-(-)-DET typically facilitates the delivery of the epoxide oxygen to the si face of the allylic alcohol when viewed with the hydroxyl group in the bottom right quadrant.[8]
Q5: How is the active catalyst species formed?
A5: The active catalyst is a dimer of the titanium-tartrate complex.[2][8] It is formed in situ through the substitution of the isopropoxide ligands on the titanium tetra(isopropoxide) with the chiral diethyl tartrate.[6] The allylic alcohol substrate and the hydroperoxide oxidant then coordinate to the titanium center to facilitate the oxygen transfer.[6][9]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Both excessively low and high catalyst loadings can negatively impact enantioselectivity. It is advisable to screen a range of catalyst loadings (e.g., from 5 mol% to 15 mol%) to find the optimum for your specific substrate.[1] |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Use freshly activated 3Å or 4Å molecular sieves to scavenge any residual moisture.[1][3] Water deactivates the chiral catalyst. |
| Incorrect Temperature | The reaction is typically performed at low temperatures, around -20 °C.[1][10] Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to a decrease in enantioselectivity. |
| Impure Reagents | Use high-purity titanium (IV) isopropoxide, this compound, and tert-butyl hydroperoxide. Impurities can interfere with the formation and function of the chiral catalyst. |
Issue 2: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst | A low catalyst loading may not be sufficient to drive the reaction to completion in a reasonable timeframe. Consider a modest increase in the catalyst concentration. |
| Catalyst Deactivation | As mentioned, water is a primary cause of catalyst deactivation. Rigorously exclude moisture from the reaction. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though be mindful of the potential impact on enantioselectivity. |
| Suboptimal Reagent Stoichiometry | Ensure the correct ratios of reactants are used. Typically, 1.5-2.0 equivalents of tert-butyl hydroperoxide are used relative to the allylic alcohol.[1] |
Issue 3: Lack of Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Reagent Quality | Use reagents from the same batch if possible. The quality of commercially available reagents can vary. |
| Variations in Reaction Setup | Standardize the procedure, including the rate of addition of reagents and stirring speed. Ensure a consistently inert atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment. |
| Atmospheric Moisture | Set up the reaction under an inert atmosphere and use oven-dried glassware to prevent exposure to air and moisture. |
| Temperature Fluctuations | Use a reliable cooling bath to maintain a stable reaction temperature. |
Quantitative Data Presentation
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity for Various Allylic Alcohols
| Substrate | Ti(OiPr)₄ (mol%) | (+)-DET (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (E)-2-Hexen-1-ol | 5 | 6.0 | -20 | 2.5 | 85 | 94 |
| (E)-2-Decen-1-ol | 5 | 7.3 | -23 | 2.5 | 99 | 96 |
| (E)-2-Undecen-1-ol | 5 | 6.0 | -10 | 1.5 | 78 | 94 |
| Cinnamyl alcohol | 5 | 7.5 | -20 | 3 | 89 | >98 |
| (Z)-2-Decen-1-ol | 10 | 14 | -10 | 29 | 74 | 86 |
| Geraniol | 5 | 7.4 | -20 | 0.75 | 95 | 91 |
Data compiled from J. Am. Chem. Soc. 1987, 109, 5765–5780.[3][4]
Experimental Protocols
Protocol 1: Preparation of the Titanium/Diethyl D-(-)-tartrate Catalyst Complex and Asymmetric Epoxidation
This protocol is adapted from the catalytic Sharpless asymmetric epoxidation procedure.[1][3]
Materials:
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
This compound [(-)-DET]
-
Allylic alcohol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered, activated 3Å or 4Å molecular sieves
Procedure:
-
Reaction Setup:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add powdered, activated 3Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[1]
-
Add anhydrous dichloromethane.
-
Cool the flask to -20 °C using a dry ice/acetonitrile bath.
-
-
Catalyst Complex Formation:
-
To the cooled and stirred suspension, add titanium (IV) isopropoxide (5 mol%) via syringe.[1]
-
Subsequently, add this compound (6 mol%) to the reaction mixture. The solution should turn a pale yellow color.[1]
-
Stir the mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst complex.[1]
-
-
Epoxidation Reaction:
-
Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.
-
Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Experimental workflow for the catalytic Sharpless asymmetric epoxidation.
Caption: Troubleshooting logic for low enantiomeric excess in Sharpless epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 8. d-nb.info [d-nb.info]
- 9. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereoselectivity in Diethyl D-(-)-tartrate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethyl D-(-)-tartrate in stereoselective reactions. The primary focus is on the impact of temperature on the stereochemical outcome of the Sharpless asymmetric epoxidation, a widely used method for the synthesis of chiral epoxides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sharpless asymmetric epoxidation is showing low enantioselectivity (ee). What is the most likely cause related to temperature?
A1: The most common cause of low enantioselectivity in Sharpless epoxidations is a reaction temperature that is too high. Lower temperatures generally favor higher enantiomeric excess. For instance, the epoxidation of allyl alcohol at 0 °C yields a product with 73% ee, whereas conducting the reaction at -20 °C can significantly improve this outcome. For optimal stereoselectivity, it is crucial to maintain a consistent low temperature, typically between -20 °C and -78 °C, depending on the substrate.
Q2: What is the recommended temperature range for a standard Sharpless asymmetric epoxidation?
A2: For most allylic alcohols, a temperature of -20 °C is a good starting point and often provides high enantioselectivity.[1] However, for particularly sensitive substrates or to maximize the ee, temperatures as low as -78 °C may be necessary. It is advisable to consult literature for protocols specific to your substrate.
Q3: How critical is precise temperature control during the reaction?
A3: Extremely critical. Fluctuations in temperature can lead to a decrease in enantioselectivity. The transition states leading to the different enantiomers are energetically close, and an increase in thermal energy can overcome the small energy barrier, leading to the formation of a more racemic mixture. A reliable cooling bath and constant monitoring are essential for reproducible results.
Q4: I am observing a slow reaction rate at the recommended low temperatures. Can I increase the temperature to speed it up?
A4: While increasing the temperature will increase the reaction rate, it will almost certainly decrease the enantioselectivity. This is a classic trade-off in this reaction. If the reaction is too slow, consider the following before increasing the temperature:
-
Catalyst Loading: For less reactive substrates, increasing the catalyst loading (both Ti(O-i-Pr)₄ and this compound) can improve the reaction rate without compromising stereoselectivity.
-
Solvent: Ensure the use of a dry, appropriate solvent like dichloromethane (B109758).
-
Reagent Quality: The purity of all reagents, especially the tert-butyl hydroperoxide, is crucial for optimal catalyst activity.
Q5: Are there any side reactions that can occur at higher temperatures?
A5: Yes, besides a decrease in enantioselectivity, higher temperatures can promote side reactions. These may include:
-
Epoxide Ring-Opening: The desired epoxy alcohol product can be susceptible to nucleophilic attack, and this is often accelerated at higher temperatures.
-
Catalyst Decomposition: Although the titanium-tartrate catalyst is relatively robust, prolonged exposure to higher temperatures can lead to degradation, reducing its effectiveness.
-
Payne Rearrangement: In some cases, rearrangement of the epoxy alcohol can occur, especially under basic conditions, which might be exacerbated by increased temperatures.
Q6: Does the choice of tartrate ester (diethyl vs. diisopropyl) influence the optimal temperature?
A6: While both diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are effective, DIPT is sometimes preferred for kinetic resolutions and can offer higher selectivity. The fundamental principle of lower temperatures leading to higher ee remains the same for both. However, the optimal temperature for a specific substrate might differ slightly between the two ligands. It is always best to perform a small-scale optimization if you are switching between these tartrate esters.
Data on Temperature Effect on Stereoselectivity
The following table summarizes the effect of temperature on the enantiomeric excess (ee) of the product in the Sharpless asymmetric epoxidation of representative allylic alcohols using a chiral tartrate ligand.
| Substrate | Chiral Ligand | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| Geraniol | (+)-Diethyl tartrate | -20 | 91 |
| (Z)-2-Methylhept-2-enol | (+)-Diethyl tartrate | -20 | 89 |
| Allyl alcohol | (+)-Diisopropyl tartrate | 0 | 73 |
Experimental Protocols
General Protocol for Sharpless Asymmetric Epoxidation
This protocol is a representative example for the epoxidation of an allylic alcohol.
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
This compound (D-(-)-DET)
-
Allylic alcohol substrate
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
3Å or 4Å molecular sieves
Procedure:
-
A flame-dried flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen) is charged with powdered 3Å or 4Å molecular sieves.
-
Anhydrous dichloromethane is added, and the suspension is cooled to the desired temperature (e.g., -20 °C) in a cooling bath.
-
This compound is added to the stirred suspension.
-
Titanium(IV) isopropoxide is then added, and the mixture is stirred for at least 30 minutes at the set temperature to allow for the formation of the chiral catalyst.
-
A solution of tert-butyl hydroperoxide is added dropwise, ensuring the temperature remains constant.
-
The allylic alcohol is then added, and the reaction mixture is stirred at the low temperature.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched, typically by the addition of water or a saturated aqueous solution of ferrous sulfate.
-
The mixture is allowed to warm to room temperature and stirred for at least one hour.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: Sharpless Asymmetric Epoxidation Workflow.
Caption: Temperature vs. Stereoselectivity Relationship.
References
Technical Support Center: Managing Water-Sensitive Reactions with Diethyl D-(-)-tartrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing water-sensitive reactions involving Diethyl D-(-)-tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in water-sensitive reactions?
A1: this compound is the diethyl ester of D-(-)-tartaric acid.[1] It is a chiral molecule widely used as a chiral auxiliary or ligand in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation of allylic alcohols.[1][2][3] Its ability to form a chiral complex with titanium isopropoxide enables the stereoselective delivery of an oxygen atom to one face of the alkene, resulting in a product with high enantiomeric purity.[3][4]
Q2: How critical is the exclusion of water in reactions involving this compound?
A2: The exclusion of water is critical for the success of many reactions involving this compound, particularly the Sharpless epoxidation. Water can react with the titanium isopropoxide catalyst, leading to the formation of titanium oxides and hydroxides, which deactivates the catalyst and results in low yield and poor enantioselectivity.[5] Generally, all reagents, solvents, and glassware must be rigorously dried before use.[6][7]
Q3: How can I purify and dry this compound before use?
A3: Commercial this compound is often sufficiently pure for many applications. However, for highly sensitive reactions, it can be distilled under reduced pressure.[8] To remove residual water, it can be stored over molecular sieves (4Å).
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis.[9][10] For long-term storage and to maintain its integrity for water-sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: What safety precautions should be taken when working with this compound and other reagents in water-sensitive reactions?
A5: Standard laboratory safety protocols should be followed, including wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[11][12] Reactions should be conducted in a well-ventilated fume hood.[13] Special care should be taken when handling other reagents commonly used in these reactions, such as titanium isopropoxide and tert-butyl hydroperoxide, which are flammable and corrosive.[4] A class D fire extinguisher should be accessible for emergencies involving water-reactive metals.[13]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction. | Ensure all glassware is oven-dried or flame-dried immediately before use.[6] Use anhydrous solvents, freshly opened or distilled. Dry this compound and other reagents as necessary. |
| Inactive catalyst. | The titanium isopropoxide catalyst is highly sensitive to moisture.[5] Use a fresh bottle or a properly stored aliquot. Ensure it is added to the reaction mixture under an inert atmosphere. |
| Incorrect reaction temperature. | The Sharpless epoxidation is typically carried out at low temperatures (e.g., -20 °C).[2] Ensure the reaction temperature is maintained throughout the addition of reagents and the reaction period. |
| Degraded peroxide. | The oxidizing agent, typically tert-butyl hydroperoxide (TBHP), can decompose over time. Use a freshly opened bottle or titrate an older bottle to determine its active oxygen content. |
Issue 2: Low Enantioselectivity (ee%)
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry of the chiral ligand. | The ratio of this compound to titanium isopropoxide is crucial for the formation of the active chiral catalyst. Ensure precise measurement of both components. |
| Presence of impurities. | Impurities in the starting materials or solvents can interfere with the chiral catalyst. Use high-purity reagents and solvents. |
| Reaction temperature too high. | Higher temperatures can lead to a decrease in enantioselectivity. Maintain the recommended low temperature for the specific reaction. |
| Incorrect enantiomer of Diethyl tartrate used. | For a specific product enantiomer, the correct Diethyl tartrate enantiomer must be used. D-(-)-diethyl tartrate delivers the oxygen from the top face of the alkene when oriented with the hydroxyl group in the lower right.[3][14] |
Issue 3: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Over-oxidation of the product. | Prolonged reaction times or excess oxidizing agent can lead to further reactions of the desired epoxide. Monitor the reaction progress by TLC or GC and quench the reaction upon completion. |
| Reaction with solvent. | Ensure the solvent is inert under the reaction conditions. Dichloromethane is a common solvent for the Sharpless epoxidation.[2] |
| Presence of acidic impurities. | Acidic impurities can catalyze the opening of the epoxide ring. Ensure all reagents and glassware are free from acidic residues. |
Experimental Protocols
General Protocol for a Water-Sensitive Reaction (Sharpless Asymmetric Epoxidation)
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, stirrer bar) should be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry inert gas (argon or nitrogen).[7]
-
Reaction Setup: Assemble the glassware hot and flush with inert gas. Maintain a positive pressure of inert gas throughout the reaction using a bubbler or a balloon.
-
Reagent Addition:
-
Charge the reaction flask with an anhydrous solvent (e.g., dichloromethane).
-
Add this compound via syringe.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add titanium (IV) isopropoxide dropwise via syringe. Stir for 30 minutes to allow for catalyst formation.
-
Add the allylic alcohol substrate.
-
Add a solution of tert-butyl hydroperoxide (TBHP) in an anhydrous solvent dropwise via an addition funnel over a period of 1-2 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium fluoride (B91410) at a low temperature.[5] The resulting mixture is stirred vigorously until a granular precipitate forms. The mixture is then filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for a typical water-sensitive reaction using this compound.
Caption: A logical approach to troubleshooting common issues in these reactions.
References
- 1. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Video: Sharpless Epoxidation [jove.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. aksci.com [aksci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Solved Choose which enantiomer of diethyl tartrate is used | Chegg.com [chegg.com]
Technical Support Center: Diethyl D-(-)-tartrate Applications
Welcome to the Technical Support Center for Diethyl D-(-)-tartrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and ensuring the stereochemical integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, which is a chiral molecule, maintaining its specific stereochemistry is crucial for its effectiveness as a chiral auxiliary or building block in asymmetric synthesis. Racemization leads to a loss of enantiomeric purity, which can result in a mixture of diastereomeric products, reducing the yield and efficacy of the desired stereoisomer and complicating purification processes.
Q2: What are the primary causes of racemization in this compound?
A2: The primary cause of racemization in this compound is exposure to basic (alkaline) conditions, which can catalyze the epimerization of the chiral centers. Elevated temperatures can also promote racemization, particularly in the presence of acidic or basic catalysts. The mechanism often involves the hydrolysis of the ester groups to form the tartrate dianion, which is more susceptible to racemization at the alpha-carbon to the carboxylate.
Q3: Can acidic conditions also cause racemization of this compound?
A3: While basic conditions are the primary concern, strong acidic conditions, especially at elevated temperatures, can also potentially lead to racemization. This can occur through acid-catalyzed enolization. However, this compound is generally more stable under neutral to mildly acidic conditions compared to basic conditions.
Q4: How can I monitor the enantiomeric purity of my this compound during and after my reaction?
A4: The enantiomeric excess (ee) of this compound can be determined using chiral high-performance liquid chromatography (chiral HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent or a chiral derivatizing agent. These techniques allow for the separation and quantification of the D-(-) and L-(+) enantiomers.
Troubleshooting Guide: Avoiding Racemization
This guide provides solutions to common issues encountered during the application of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) in the final product. | Racemization of this compound due to basic reaction conditions. | - Maintain a neutral or slightly acidic pH throughout the reaction. - If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures. - Consider using a buffer to control the pH. |
| Inconsistent or poor stereoselectivity in asymmetric reactions. | Partial racemization of the this compound ligand/auxiliary before or during the reaction. | - Verify the enantiomeric purity of the starting this compound using chiral HPLC or NMR. - Avoid prolonged storage of this compound solutions, especially if not under inert and anhydrous conditions. - Perform the reaction at the lowest effective temperature. |
| Formation of unexpected diastereomers. | Racemization of this compound leading to the formation of the undesired enantiomer, which then participates in the reaction. | - Carefully control the reaction temperature. For instance, in Sharpless asymmetric epoxidation, reactions are typically run at low temperatures (e.g., -20 °C) to ensure high stereoselectivity. - Minimize reaction time where possible. |
| Hydrolysis of the ester groups. | Presence of water in combination with acid or base catalysis. | - Use anhydrous solvents and reagents. - Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
Experimental Protocols
Protocol 1: General Precautions for Maintaining Stereochemical Integrity
This protocol outlines general best practices when using this compound in a reaction sensitive to its stereochemistry.
1. Reagent and Solvent Preparation:
- Ensure all solvents are anhydrous by using appropriate drying techniques (e.g., distillation from a drying agent, use of molecular sieves).
- Use freshly opened or properly stored anhydrous reagents.
- Verify the enantiomeric purity of the this compound lot before use via chiral HPLC or NMR.
2. Reaction Setup:
- Assemble glassware that has been oven-dried and cooled under a stream of inert gas (nitrogen or argon).
- Maintain an inert atmosphere throughout the reaction.
3. Temperature Control:
- Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many asymmetric syntheses involving this compound, sub-zero temperatures (e.g., -78 °C to 0 °C) are employed.
4. pH Control:
- If the reaction is sensitive to pH, consider the use of a non-interfering buffer.
- When a base is necessary, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) and add it portion-wise or via syringe pump at low temperature.
5. Work-up and Purification:
- Quench the reaction with a neutral or slightly acidic aqueous solution.
- Avoid basic washes (e.g., saturated sodium bicarbonate) if there is a risk of racemization, or perform them quickly at low temperatures.
- Use purification methods that do not involve high temperatures, such as flash column chromatography at room temperature.
Protocol 2: Monitoring Enantiomeric Excess (ee) by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of this compound.
1. Sample Preparation:
- Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.
2. HPLC System:
- Use a chiral stationary phase (CSP) column suitable for the separation of ester enantiomers (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
- The mobile phase is typically a mixture of hexane (B92381) and isopropanol. The exact ratio may need to be optimized for baseline separation.
3. Analysis:
- Inject the sample onto the column.
- Monitor the elution of the enantiomers using a UV detector.
- Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Data on Factors Influencing Racemization
While specific kinetic data for the racemization of this compound is limited in the literature, data for its parent compound, tartaric acid, provides valuable insights into the conditions that should be avoided.
| Compound | Condition | Observation | Implication for this compound |
| Tartaric Acid | Heating in an alkaline solution (e.g., with NaOH) | Racemization occurs. | This compound is prone to hydrolysis under basic conditions to form tartrate, which can then racemize. |
| Tartaric Acid | High temperatures (80°C - 200°C) in aqueous solution | Increased rate of racemization. | High reaction or work-up temperatures should be avoided to maintain the stereochemical integrity of this compound. |
Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: A logical workflow for troubleshooting and addressing the loss of enantiomeric excess.
Signaling Pathway of Base-Catalyzed Racemization
Caption: Simplified pathway showing base-catalyzed hydrolysis leading to racemization.
Technical Support Center: Column Chromatography of Tartrate-Derived Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully separating and purifying tartrate-derived products using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of tartrate-derived products, such as esters, amides, and diastereomeric salts.
Issue 1: Poor or No Separation of Diastereomers/Enantiomers
Q: My diastereomers are co-eluting or showing very poor resolution on a silica (B1680970) gel column. What should I do?
A: Separating diastereomers can be challenging due to their similar physicochemical properties.[1] Here are the potential causes and solutions:
-
Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly through the column, or not polar enough, resulting in no movement.
-
Solution: Systematically screen different mobile phase compositions. For normal-phase silica gel chromatography, common solvent systems include hexane/ethyl acetate (B1210297) and dichloromethane/methanol (B129727).[2] Try adjusting the solvent ratio to achieve a target Rf value of 0.25-0.35 for the desired compound on a TLC plate, as this often provides the best separation on a column.
-
-
Insufficient Stationary Phase Selectivity: Standard silica gel may not provide enough selectivity to resolve subtle structural differences between diastereomers.
-
Solution: Consider using a different stationary phase. For particularly difficult separations, reversed-phase (e.g., C18) chromatography might offer different selectivity.[3] Chiral stationary phases (CSPs) are often necessary for enantiomeric separations and can also be effective for challenging diastereomeric separations.[3]
-
-
Suboptimal Temperature: Temperature can significantly impact chiral and diastereomeric separations.[2]
-
Solution: If you are using a temperature-controlled column, try varying the temperature. Both increasing and decreasing the temperature can affect resolution.[2]
-
-
Sample Overload: Loading too much sample onto the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use a silica-to-sample ratio of at least 25:1 by weight.[4]
-
Issue 2: Peak Tailing of Acidic Tartrate Derivatives
Q: My tartaric acid or tartrate ester peaks are showing significant tailing on a silica gel column. Why is this happening and how can I fix it?
A: Peak tailing for acidic compounds on silica gel is a common issue. This is often due to strong, undesirable interactions between the acidic analyte and the slightly acidic silanol (B1196071) groups (Si-OH) on the silica surface.[2]
-
Strong Analyte-Stationary Phase Interaction: The carboxyl groups on tartaric acid and its derivatives can form strong hydrogen bonds with the silanol groups of the silica gel.
-
Solution 1: Add a Mobile Phase Modifier. Adding a small amount of a polar, acidic modifier to the mobile phase can help to reduce peak tailing. For example, adding 0.1-1% acetic acid or formic acid to the eluent can protonate the silanol groups and saturate the sites of strong interaction, leading to more symmetrical peaks.[5][6]
-
Solution 2: Use a Less Acidic Stationary Phase. If additives are not effective or desirable, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a deactivated silica gel.[7]
-
Solution 3: Derivatization. In some cases, derivatizing the acidic group to form a less polar ester or amide can improve chromatographic behavior.[8]
-
Issue 3: Compound Appears to be Stuck on the Column or is Decomposing
Q: I've run a significant volume of eluent through the column, but I can't detect my tartrate-derived product in the fractions. What could be the problem?
A: This can be a frustrating issue with several potential causes.[7]
-
Compound is Too Polar: The compound may be too polar for the chosen mobile phase and is strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a solvent system containing a small percentage of methanol or even ammonia (B1221849) in methanol might be necessary to elute the compound.[7]
-
-
Compound Decomposition on Silica: Some compounds are unstable on silica gel.[7]
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour or two before eluting. If the spot streaks or disappears, your compound is likely decomposing. In this case, switch to a more inert stationary phase like Florisil or alumina, or consider deactivating the silica gel with a base like triethylamine (B128534).[7]
-
-
Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by your analytical method (e.g., TLC).
-
Solution: Concentrate some of the fractions where you expected your compound to elute and re-analyze them.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for separating tartrate-derived products?
A1: The choice of stationary phase depends on the properties of your specific tartrate derivative.
-
Silica Gel: This is the most common stationary phase for purifying organic compounds and is a good starting point for many tartrate derivatives, especially esters and amides.[9]
-
Reversed-Phase (e.g., C18): For more polar tartrate derivatives or when normal-phase chromatography fails, reversed-phase can provide alternative selectivity.[3]
-
Chiral Stationary Phases (CSPs): For the separation of enantiomers, a CSP is typically required. Polysaccharide-based CSPs are a common choice.[3] For diastereomeric separations that are particularly difficult, a CSP can also be beneficial.[1]
Q2: What is the best way to load my sample onto the column?
A2: Proper sample loading is crucial for good separation. There are two main methods:
-
Wet Loading: Dissolve your sample in a minimal amount of the initial mobile phase solvent and carefully pipette it onto the top of the column. This is often suitable for samples that are readily soluble in the eluent.[10]
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This method often leads to better resolution for difficult separations.[10]
Q3: How can I monitor the separation process?
A3: The most common method for monitoring column chromatography is Thin Layer Chromatography (TLC). Collect fractions as the mobile phase elutes from the column and then spot each fraction on a TLC plate to determine which fractions contain your desired compound and whether it is pure.[11]
Q4: Can I use mobile phase additives when separating tartrate derivatives?
A4: Yes, additives can be very helpful. As mentioned in the troubleshooting guide, adding a small amount of acid (e.g., acetic acid) can improve the peak shape of acidic tartrate derivatives.[5] For basic compounds that are being separated as tartrate salts, adding a small amount of a base like triethylamine to the mobile phase can prevent streaking.
Data Presentation
The following tables summarize quantitative data from various chromatographic separations of tartrate-derived products. Note that many preparative separations are performed using flash chromatography or preparative HPLC, but the principles of mobile phase selection and optimization are transferable to gravity column chromatography.
Table 1: Separation of Diastereomeric Tartrate Derivatives
| Compound Type | Chromatographic Technique | Stationary Phase | Mobile Phase | Sample Load | Purity Achieved | Reference |
| Diastereomeric Diol | Flash Chromatography (stacked columns) | C18 Reversed Phase | Water/Acetonitrile Gradient | 100 mg | >98% for each diastereomer | [3][12] |
| Tartaric Acid Monoamides | Reversed-Phase HPLC | C18 | Acetonitrile/Water | Analytical Scale | Baseline Separation | [13] |
| Vigabatrin Diastereomers (derivatized with diacetyl-L-tartaric anhydride) | UHPLC | C18 | 10mM Ammonium Formate (pH 3.0)/Methanol | Analytical Scale | Baseline Separation | [14] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography of a Tartrate Ester
This protocol provides a general workflow for the purification of a moderately polar tartrate ester.
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to create a slurry.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample and eluent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude tartrate ester in a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[10]
-
Carefully add the powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions in labeled test tubes or flasks.
-
If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent to obtain the purified tartrate ester.
-
Mandatory Visualization
References
- 1. chiraltech.com [chiraltech.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chiraltech.com [chiraltech.com]
- 9. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. santaisci.com [santaisci.com]
- 12. asianpubs.org [asianpubs.org]
- 13. CN102000553B - Method for preparing chiral stationary phase of tartaric acid derivative - Google Patents [patents.google.com]
- 14. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
workup procedures for Sharpless epoxidation reactions
Welcome to the technical support center for Sharpless epoxidation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each component in the Sharpless epoxidation reaction?
A1: The Sharpless epoxidation is a highly enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. The key components and their functions are:
-
Titanium (IV) isopropoxide [Ti(O-i-Pr)₄]: The catalyst that coordinates with the allylic alcohol, the chiral tartrate ligand, and the oxidant.[1][2]
-
Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT): The chiral ligand that creates a chiral environment around the titanium center, leading to the enantioselective epoxidation. The choice between (+)-DET/DIPT and (-)-DET/DIPT determines which face of the alkene is epoxidized.[2][3]
-
tert-Butyl hydroperoxide (TBHP): The oxidizing agent that provides the oxygen atom for the epoxide ring.[1][2]
-
Molecular Sieves (3Å or 4Å): Added to the reaction mixture to remove trace amounts of water, which can deactivate the titanium catalyst and reduce the reaction's efficiency.[4]
Q2: How can I predict the stereochemical outcome of the reaction?
A2: A widely used mnemonic helps predict the stereochemistry of the product. When the allylic alcohol is drawn with the C=C bond vertically and the hydroxymethyl group in the bottom right corner, (+)-DET or (+)-DIPT will deliver the epoxide from the bottom face, while (-)-DET or (-)-DIPT will deliver it from the top face.
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out at low temperatures, around -20 °C, in an anhydrous solvent such as dichloromethane (B109758) (DCM).[5] The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and is usually complete within 1 to 5 hours.[5]
Troubleshooting Guide
This section addresses common issues encountered during the workup and execution of Sharpless epoxidation reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Solution |
| Catalyst Deactivation by Water | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual water.[4] |
| Improper Catalyst Formation | Allow the titanium isopropoxide and chiral tartrate to pre-complex for about 30 minutes at -20 °C before adding the allylic alcohol and TBHP.[5] |
| Degraded Reagents | Use fresh or properly stored titanium isopropoxide, as it is sensitive to moisture. Ensure the TBHP is of high purity and has not decomposed. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding a second portion of the catalyst and TBHP. For some substrates, longer reaction times may be necessary.[6] |
Problem 2: Low Enantioselectivity (ee%)
| Possible Cause | Solution |
| Incorrect Chiral Ligand | Verify that the correct enantiomer of the tartrate ester is being used for the desired epoxide stereoisomer. |
| Racemic Background Reaction | Ensure the temperature is maintained at -20 °C. Higher temperatures can lead to a non-selective background reaction. |
| Water in the Reaction Mixture | As with low yield, water can negatively impact enantioselectivity. Rigorous exclusion of water is crucial.[4] |
Problem 3: Difficult Product Isolation
| Possible Cause | Solution |
| Formation of a Stable Emulsion During Workup | The formation of titanium salts can lead to emulsions. A common workup involves adding a pre-cooled (0 °C) 10% NaOH solution saturated with NaCl. Stirring this mixture for about an hour should result in a granular precipitate of titanium salts that can be removed by filtration through Celite®.[5][7] |
| Product is Water-Soluble | For small, water-soluble epoxy alcohols (e.g., 3-4 carbons), standard aqueous workups can lead to significant product loss.[4][8] A "sodium sulfate (B86663) workup" is recommended for such cases. This involves cooling the reaction to -20°C, adding saturated Na₂SO₄ solution, stirring, and then filtering to remove the solids.[8] |
| Product is Sensitive to Acid or Base | For acid- or base-sensitive epoxides, a milder workup using a citric acid solution can be employed to complex with the titanium.[6] The mixture is then filtered through Celite®.[6] Another option is to quench the reaction with a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide (B99878) at -20 °C.[5] |
Experimental Protocols
Standard Workup Procedure (for water-insoluble epoxides)
-
Upon reaction completion, cool the mixture to -20 °C.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Add a pre-cooled (0 °C) 10% NaOH solution saturated with NaCl to the vigorously stirred reaction mixture. Continue stirring for 1 hour at 0 °C.[5]
-
A granular precipitate of titanium salts should form. Filter the mixture through a pad of Celite®.
-
Wash the filter cake with dichloromethane.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Workup for Water-Soluble or Sensitive Epoxides (Citric Acid Workup)
-
After the reaction is complete, add acetone (B3395972) and a solution of citric acid in water to the reaction mixture.[6]
-
Stir the mixture for 1 hour while it warms to room temperature.[6]
-
Filter the mixture over a pad of Celite® to remove the titanium complexes.[6]
-
Concentrate the filtrate and purify the product, often by distillation for volatile epoxides.[6]
Quantitative Data
Table 1: Representative Yields and Enantiomeric Excess for Sharpless Epoxidation of Various Allylic Alcohols
| Allylic Alcohol | Chiral Ligand | Yield (%) | ee (%) |
| Geraniol | (+)-DIPT | 77 | 95 |
| (Z)-3-Methyl-2-penten-1-ol | (-)-DET | 85 | >98 |
| Cinnamyl alcohol | (+)-DET | 90 | 96 |
| (E)-2-Hexen-1-ol | (-)-DIPT | 80 | 95 |
Note: Yields and ee values can vary depending on the specific reaction conditions and substrate purity.
Visual Guides
Caption: A generalized experimental workflow for the Sharpless asymmetric epoxidation.
Caption: A logical troubleshooting guide for common issues in Sharpless epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Catalyst Deactivation in Titanium-Tartrate Systems: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to catalyst deactivation in titanium-tartrate systems, primarily focusing on the Sharpless asymmetric epoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of catalyst deactivation in a titanium-tartrate catalyzed reaction like the Sharpless epoxidation?
A1: The primary cause of deactivation is the presence of water.[1] The titanium(IV) catalyst is highly oxophilic and readily reacts with water to form inactive µ-oxo-bridged titanium oligomers. This process is largely irreversible and removes the active catalytic species from the reaction cycle. Therefore, maintaining strictly anhydrous conditions is critical for catalyst longevity and reactivity.
Q2: Why are molecular sieves necessary for the Sharpless epoxidation?
A2: Molecular sieves, typically 3Å or 4Å, are essential for rigorously excluding moisture from the reaction mixture.[2] They act as a scavenger, adsorbing trace amounts of water from the solvent, reagents, and glassware that could otherwise hydrolyze and deactivate the sensitive titanium-tartrate catalyst.[1]
Q3: What is the active catalytic species in the Sharpless epoxidation?
A3: The active catalyst is generally believed to be a C2-symmetric dimer with the formula [Ti(tartrate)(OR)₂]₂.[2][3][4] This dimeric structure is formed in situ from the reaction of titanium tetra(isopropoxide) and a dialkyl tartrate. It provides a well-defined chiral environment necessary for the enantioselective oxygen transfer from the peroxide to the allylic alcohol.
Q4: Can the titanium-tartrate catalyst be reactivated or reused?
A4: In the context of Sharpless epoxidation, the catalyst is typically used in stoichiometric or near-stoichiometric amounts (5-10 mol%) and is not recovered or reused due to deactivation by water to form stable oxo-species.[2] While some titanium-based catalysts in different applications can be reactivated, the deactivation pathway in the Sharpless system is generally considered irreversible under standard laboratory conditions.
Q5: How does temperature affect catalyst stability?
A5: While the Sharpless epoxidation is typically run at low temperatures (e.g., -20 °C) to maximize enantioselectivity, thermal degradation can be a concern for titanium catalysts in general. At higher temperatures, sintering (the growth of catalyst particles leading to a loss of active surface area) and irreversible phase transformations can occur, leading to catalyst deactivation.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Reaction Conversion | Catalyst Deactivation by Water: The most common issue. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Ar). 2. Use Activated Molecular Sieves: Add freshly activated 3Å or 4Å molecular sieves to the reaction mixture before adding the catalyst.[2] 3. Check Reagent Purity: Ensure the allylic alcohol and tert-butyl hydroperoxide (TBHP) are anhydrous. Commercial TBHP solutions in non-aqueous solvents are preferred. |
| Incorrect Catalyst Preparation: Improper stoichiometry or order of addition. | 1. Verify Ligand-to-Metal Ratio: The optimal ratio of dialkyl tartrate to Ti(OiPr)₄ is often slightly greater than 1 (e.g., 1.1-1.2 : 1) to ensure all titanium is complexed. 2. Correct Order of Addition: Typically, the dialkyl tartrate is mixed with Ti(OiPr)₄ in a dry solvent before the addition of the substrate and oxidant. | |
| Decreased Enantioselectivity (ee%) | Presence of Water: Water can hydrolyze the chiral tartrate ligand from the titanium center, disrupting the chiral environment. | 1. Implement Rigorous Anhydrous Techniques: As detailed above, the exclusion of water is paramount not only for activity but also for selectivity. |
| Incorrect Ligand-to-Metal Ratio: An insufficient amount of the chiral tartrate ligand can lead to the formation of achiral or less selective catalytic species. | 1. Optimize Ligand Ratio: Ensure a slight excess of the tartrate ligand is used. A 1.2:1 ratio of tartrate:Ti is a common starting point. | |
| Reaction Temperature Too High: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. | 1. Maintain Low Temperature: Run the reaction at the recommended temperature, typically -20 °C. Use a cryostat or a properly insulated cooling bath to maintain a stable temperature. | |
| Reaction Starts but Stalls | Catalyst Poisoning: Impurities in the substrate or solvent can act as catalyst poisons. | 1. Purify Substrate: Purify the allylic alcohol (e.g., by distillation or chromatography) to remove potential coordinating impurities. 2. Use High-Purity Solvents: Use HPLC-grade or freshly distilled solvents. |
| Slow Deactivation: Even with precautions, trace moisture can cause gradual deactivation over the course of a long reaction. | 1. Increase Catalyst Loading: For difficult substrates or long reaction times, a higher catalyst loading (e.g., up to 10 mol%) may be necessary to compensate for slow deactivation. |
Catalyst Deactivation and Prevention Workflow
The following diagram illustrates the key factors leading to catalyst deactivation and the preventative measures that should be taken.
Caption: Workflow for preventing titanium-tartrate catalyst deactivation.
Key Deactivation Pathway
This diagram illustrates the chemical transformation from the active catalyst to the inactive species in the presence of water.
Caption: Simplified pathway for water-induced catalyst deactivation.
Experimental Protocols
Protocol 1: Standard Sharpless Asymmetric Epoxidation
This protocol is a representative procedure for the epoxidation of an allylic alcohol.
-
Glassware and System Preparation:
-
Dry a round-bottom flask equipped with a magnetic stir bar in an oven at 150°C overnight.
-
Assemble the flask while hot under a stream of dry nitrogen or argon and allow it to cool.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Addition of Reagents:
-
Add powdered, activated 4Å molecular sieves (approx. 0.5 g per 10 mmol of substrate) to the flask.
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂) as the solvent.
-
Cool the mixture to -20°C using a cryostat or a dry ice/acetone bath.
-
Add L-(+)-diethyl tartrate (DET) (1.2 eq. relative to Ti(OiPr)₄).
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) (5-10 mol%) dropwise to the stirring solution. The solution should turn a pale yellow. Stir for 30 minutes at -20°C to allow for catalyst formation.
-
Add the allylic alcohol substrate (1.0 eq.) as a solution in CH₂Cl₂.
-
Add anhydrous tert-butyl hydroperoxide (TBHP) (1.5-2.0 eq., e.g., a 5.5 M solution in decane) dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or an aqueous solution of ferrous sulfate (B86663) to decompose excess peroxide.
-
Allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium fluoride (B91410) (NaF), and stir vigorously for 1 hour to precipitate titanium salts as a granular solid.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting 2,3-epoxyalcohol by flash column chromatography.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. ccsenet.org [ccsenet.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Deactivation Mechanism of Titania Catalyst | Al-Shafei | Journal of Materials Science Research | CCSE [ccsenet.org]
Technical Support Center: Diethyl D-(-)-tartrate in Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethyl D-(-)-tartrate in their experiments. The following information addresses common issues related to substrate purity and its impact on reaction outcomes.
Troubleshooting Guide
Issue: Low Enantioselectivity or Yield in Asymmetric Reactions
Low enantiomeric excess (ee) or poor product yield are common problems that can often be traced back to the purity of the this compound and other reaction components.
Question 1: My asymmetric reaction is giving a low enantiomeric excess (ee). What are the potential causes related to this compound purity?
Answer: Low enantioselectivity is a frequent consequence of impurities in the reaction system. When using this compound as a chiral ligand or auxiliary, its purity is paramount for achieving high stereocontrol.[1]
-
Presence of Water: Water is a significant impurity that can lead to the decomposition of the chiral catalyst and promote achiral background reactions, thus reducing the enantioselectivity.[2] The specific rotation of this compound is highly sensitive to its water content.
-
Contamination with the Meso-isomer or the L-(+)-enantiomer: The presence of other stereoisomers of diethyl tartrate will lead to the formation of undesired enantiomers or diastereomers of the product, directly reducing the enantiomeric excess.[3][4]
-
Residual Tartaric Acid: Unreacted tartaric acid from the synthesis of this compound can interfere with the catalyst formation and activity.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled this compound for moisture-sensitive reactions, particularly in organometallic chemistry.[5] Dry all solvents and reagents thoroughly. The use of molecular sieves (e.g., 3Å or 4Å) is highly recommended to remove trace amounts of water.[2][6]
-
Verify Substrate Purity: Check the certificate of analysis (CofA) for the purity of your this compound, paying close attention to the enantiomeric purity and water content.[7] If in doubt, purify the substrate by vacuum distillation.
-
Optimize Catalyst Loading: While not directly a purity issue, ensuring the correct stoichiometry of the chiral ligand to the metal catalyst is crucial. Impurities can effectively alter this ratio by reacting with the catalyst.
Question 2: My reaction yield is significantly lower than expected. Could impurities in this compound be the cause?
Answer: Yes, impurities can significantly impact the reaction yield.
-
Catalyst Deactivation: Impurities such as water or residual acids can deactivate the catalyst, leading to a lower turnover number and incomplete conversion of the starting material.[1]
-
Side Reactions: The presence of impurities can promote the formation of byproducts, consuming the starting materials and reducing the yield of the desired product.
Troubleshooting Steps:
-
Purify the Substrate: As with low enantioselectivity, purifying the this compound by vacuum distillation can remove non-volatile impurities and water.
-
Inert Atmosphere: For sensitive reactions like the Sharpless epoxidation, conducting the experiment under an inert atmosphere (e.g., argon or nitrogen) can prevent the introduction of atmospheric moisture and oxygen, which can contribute to catalyst deactivation.[8]
-
Reagent Quality Check: Ensure all other reagents, including the solvent and the oxidizing agent (in the case of epoxidation), are of high purity and anhydrous.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Common impurities include:
-
Water: Absorbed from the atmosphere.
-
Tartaric Acid: Unreacted starting material from the esterification process.[4][9]
-
Diethyl L-(+)-tartrate: The opposite enantiomer.
-
Ethanol: Residual solvent from the synthesis.
Q2: How can I determine the purity of my this compound?
A2: Several analytical techniques can be used:
-
Gas Chromatography (GC): To determine the percentage purity and identify volatile impurities. Chiral GC columns can be used to determine the enantiomeric excess (ee).
-
Karl Fischer Titration: To quantify the water content.
-
Specific Rotation: A sensitive indicator of purity and the presence of water. The specific rotation of highly pure, anhydrous this compound is a known value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify organic impurities.
Q3: Is it always necessary to purify commercial this compound before use?
A3: For many applications, particularly highly sensitive asymmetric catalyses like the Sharpless epoxidation, purification of commercial this compound is recommended to ensure optimal results.[5][8] For less sensitive reactions, high-purity commercial grades may be sufficient. Always refer to the supplier's specifications.
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Analysis Method |
| Assay | ≥99.0% | Gas Chromatography (GC) |
| Specific Rotation [α]²⁰/D | -7.5° to -8.5° (neat) | Polarimetry |
| Water Content | ≤0.1% | Karl Fischer Titration |
| Enantiomeric Excess (ee) | ≥99% | Chiral GC |
Table 2: Impact of Water Impurity on a Generic Asymmetric Reaction
| Water Content (%) | Enantiomeric Excess (ee) (%) | Relative Yield (%) |
| <0.01 (Anhydrous) | 98 | 100 |
| 0.1 | 92 | 95 |
| 0.5 | 75 | 80 |
| 1.0 | 50 | 65 |
| (Note: These are illustrative values and the actual impact will vary depending on the specific reaction.) |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of this compound to remove water and non-volatile impurities.
Materials:
-
This compound (commercial grade)
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Heating mantle
-
Vacuum pump
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the this compound into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Slowly apply vacuum to the system.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 162 °C at 19 mmHg).
-
Store the purified this compound under an inert atmosphere and in a desiccator to prevent moisture reabsorption.
Protocol 2: General Procedure for a Sharpless Asymmetric Epoxidation
This protocol outlines the key steps for a Sharpless asymmetric epoxidation, emphasizing the importance of anhydrous conditions.[8]
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Purified this compound
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered 3Å or 4Å molecular sieves
Procedure:
-
Activate the molecular sieves by heating under vacuum.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the activated molecular sieves in anhydrous dichloromethane.
-
Cool the flask to -20 °C.
-
Add the purified this compound to the stirred suspension.
-
Add Titanium(IV) isopropoxide and stir for 30 minutes at -20 °C to form the chiral catalyst.
-
Add the TBHP solution dropwise, maintaining the temperature at -20 °C.
-
Add the allylic alcohol and continue stirring at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, work up the reaction as appropriate for the specific substrate.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity or yield.
Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. fao.org [fao.org]
- 8. benchchem.com [benchchem.com]
- 9. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Laboratory Procedures Using Diethyl D-(-)-tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl D-(-)-tartrate, particularly in the context of scaling up laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in large-scale synthesis?
A1: this compound is the diethyl ester of D-(-)-tartaric acid. It is a versatile chiral building block widely used in asymmetric synthesis.[1][2] Its primary application in large-scale synthesis is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols, which produces enantiomerically enriched epoxides.[3][4][5] These epoxides are valuable intermediates in the manufacturing of pharmaceuticals and other bioactive molecules.[6][7]
Q2: What are the key safety precautions to consider when handling this compound and associated reagents on a larger scale?
A2: When scaling up reactions involving this compound, particularly the Sharpless epoxidation, it is crucial to address the hazards associated with the reagents. tert-Butyl hydroperoxide (TBHP), the oxidant, is potentially explosive and shock-sensitive in concentrated forms.[8] Titanium(IV) isopropoxide is flammable and reacts with moisture. The reaction itself can be exothermic and requires careful temperature control to prevent thermal runaway.[9][10] Always consult the Safety Data Sheet (SDS) for all reagents and conduct a thorough risk assessment before proceeding.[11][12] Ensure adequate ventilation, personal protective equipment (PPE), and have emergency procedures in place, including quenching protocols for exothermic reactions.[13]
Q3: How does the choice of chiral tartrate ester (diethyl vs. diisopropyl) affect the outcome of the Sharpless epoxidation?
A3: Both this compound (DET) and Diisopropyl D-(-)-tartrate (DIPT) are commonly used as chiral ligands in the Sharpless epoxidation. The choice between them can influence the enantioselectivity and reaction rate, depending on the specific substrate.[14] While DET is often used, DIPT can sometimes provide higher enantiomeric excess (ee), particularly in the kinetic resolution of secondary allylic alcohols.[14] The optimal ligand is often determined empirically for a given substrate.
Q4: What is the role of molecular sieves in the Sharpless epoxidation, and are they always necessary for large-scale reactions?
A4: Molecular sieves (typically 3Å or 4Å) are crucial for the catalytic version of the Sharpless epoxidation.[3][8] They remove water from the reaction mixture, which can otherwise deactivate the titanium catalyst and lead to the formation of byproducts. By keeping the system anhydrous, molecular sieves allow for the use of catalytic amounts of the titanium-tartrate complex, which is more economical and simplifies purification on a large scale.[2][8]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Epoxidation
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Add freshly activated molecular sieves to the reaction mixture.[2][14] |
| Incorrect stoichiometry of catalyst components | The ratio of titanium(IV) isopropoxide to this compound is critical. A slight excess of the tartrate (e.g., 1.2:1) is often beneficial.[14] Accurately measure and dispense all catalyst components. |
| Sub-optimal reaction temperature | The Sharpless epoxidation is typically run at low temperatures (e.g., -20 °C).[14] Deviations from the optimal temperature can lead to a decrease in enantioselectivity. Use a reliable cooling bath and monitor the internal reaction temperature closely. |
| Impure reagents | Use high-purity this compound, titanium(IV) isopropoxide, and allylic alcohol. Impurities can interfere with the chiral catalyst formation and the epoxidation reaction. |
Issue 2: Difficult or Incomplete Reaction Work-up
| Possible Cause | Troubleshooting Step |
| Formation of stable titanium emulsions | The removal of the titanium catalyst after the reaction can be challenging. A common and effective work-up involves quenching the reaction with a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide (B99878) at low temperature, followed by stirring to break up the emulsion.[14] |
| Product is water-soluble | For water-soluble epoxy alcohols, a "sodium sulfate (B86663) workup" may be preferable to aqueous extractions to avoid product loss.[15] |
| Precipitation of titanium salts | A common work-up procedure involves the addition of a 10% NaOH solution saturated with NaCl, pre-cooled to 0°C, to the vigorously stirred reaction mixture. This should result in the formation of a granular precipitate of titanium salts that can be removed by filtration through Celite®.[14] |
Issue 3: Thermal Runaway or Exotherm During Scale-Up
| Possible Cause | Troubleshooting Step |
| Rapid addition of oxidant | The addition of tert-butyl hydroperoxide (TBHP) is exothermic. On a large scale, add the TBHP solution dropwise or via a syringe pump to control the internal reaction temperature. Ensure the cooling system has the capacity to handle the heat generated. |
| Inadequate cooling | As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[13] Use a reactor with a cooling jacket and ensure efficient stirring to maintain a uniform temperature. |
| Accumulation of unreacted reagents | A delayed onset of the reaction can lead to the accumulation of reactants, which can then react rapidly, causing a sudden exotherm.[16] Ensure the reaction has initiated before adding the bulk of the oxidant. Monitor the reaction progress by TLC or GC.[14] |
Data Presentation
Table 1: Representative Enantiomeric Excess (ee) in Sharpless Asymmetric Epoxidation with this compound
| Allylic Alcohol | Product Epoxide | % ee |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | >95 |
| Geraniol | (2S,3S)-2,3-Epoxygeraniol | 95 |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxypropan-1-ol | 98 |
Note: The enantiomeric excess can vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Detailed Methodology for Sharpless Asymmetric Epoxidation (Catalytic Version)
-
Preparation: Under an inert atmosphere (nitrogen or argon), add powdered, activated 4Å molecular sieves to a flask containing anhydrous dichloromethane (B109758) (CH₂Cl₂). Cool the suspension to -20 °C with stirring.
-
Catalyst Formation: To the cooled suspension, add this compound (e.g., 6 mol%) followed by titanium(IV) isopropoxide (e.g., 5 mol%). The solution should turn a pale yellow. Stir the mixture at -20 °C for approximately 30 minutes to allow for the formation of the chiral catalyst.
-
Substrate Addition: Add the allylic alcohol (1 equivalent) to the catalyst mixture.
-
Oxidant Addition: Add anhydrous tert-butyl hydroperoxide (TBHP) in toluene (B28343) (e.g., 1.5 equivalents) dropwise to the reaction mixture, maintaining the internal temperature at -20 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction at -20 °C by the dropwise addition of a saturated aqueous solution of sodium sulfite or dimethyl sulfide.
-
Work-up: Allow the mixture to warm to room temperature and stir for at least one hour. Filter the mixture through a pad of Celite® to remove the titanium salts, washing the filter cake with dichloromethane. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Mastering Asymmetric Synthesis: A Comparative Guide to Determining Enantiomeric Excess in Diethyl D-(-)-tartrate Mediated Reactions
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. Diethyl D-(-)-tartrate, a readily available and cost-effective chiral auxiliary, is a key player in numerous stereoselective transformations, most notably the Sharpless asymmetric epoxidation. This guide provides an objective comparison of methodologies for determining the enantiomeric purity of products derived from these reactions, supported by experimental data and detailed protocols.
The success of an asymmetric reaction is quantified by its ability to produce a significant excess of one enantiomer over the other. Accurate and reliable determination of this enantiomeric excess is therefore not just a matter of characterization, but a critical measure of a reaction's efficacy. This guide focuses on the products of reactions utilizing this compound, offering a comparative analysis of the primary analytical techniques for ee determination.
Performance of this compound in Sharpless Asymmetric Epoxidation
This compound, in conjunction with titanium isopropoxide, forms a chiral catalyst that directs the epoxidation of allylic alcohols with high enantioselectivity. The following table summarizes the typical performance of this compound in the Sharpless asymmetric epoxidation of various allylic alcohols, consistently yielding products with high enantiomeric excess.
| Allylic Alcohol Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Catalyst System |
| Geraniol (B1671447) | (2S,3S)-2,3-Epoxygeraniol | >95% | ~90% | Ti(Oi-Pr)₄, D-(-)-DET, t-BuOOH |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 96% | 70% | Ti(Oi-Pr)₄, D-(-)-DET, t-BuOOH |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxy-1-hexanol | 95% | 85% | Ti(Oi-Pr)₄, D-(-)-DET, t-BuOOH |
| Allyl alcohol | (2R)-Glycidol | 92% | 80% | Ti(Oi-Pr)₄, D-(-)-DET, t-BuOOH |
| (Z)-α-Phenylcinnamyl alcohol | (2S,3R)-2,3-Epoxy-1,3-diphenyl-1-propanol | 99% | 80% | Ti(Oi-Pr)₄, D-(-)-DET, t-BuOOH |
Comparative Analysis of Methods for Determining Enantiomeric Excess
The two primary methods for determining the enantiomeric excess of chiral epoxides produced from this compound reactions are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral HPLC | NMR Spectroscopy with Chiral Shift Reagents |
| Principle | Physical separation of enantiomers on a chiral stationary phase, leading to different retention times. | Formation of transient diastereomeric complexes with a chiral lanthanide shift reagent, causing chemical shift non-equivalence for corresponding nuclei of the two enantiomers. |
| Resolution | Often provides baseline separation of enantiomers, allowing for very accurate quantification. | The degree of signal separation depends on the analyte, the specific shift reagent used, and the magnetic field strength. Overlapping signals can sometimes complicate quantification. |
| Sensitivity | Generally high, especially with UV or other sensitive detectors. | Lower sensitivity compared to HPLC, requiring a higher concentration of the analyte. |
| Sample Throughput | Lower, with longer analysis times per sample. | Higher, as sample preparation is minimal and data acquisition is rapid. |
| Method Development | Can be time-consuming, requiring screening of different chiral columns and mobile phases. | Relatively straightforward, involving the addition of the chiral shift reagent to the NMR sample. |
| Solvent Consumption | High, due to the continuous flow of the mobile phase. | Low, typically using less than 1 mL of deuterated solvent per sample. |
Experimental Protocols
Sharpless Asymmetric Epoxidation of Geraniol
This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol using this compound as the chiral auxiliary.
Materials:
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound (D-(-)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (t-BuOOH) in a suitable solvent
-
3Å Molecular Sieves
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with powdered 3Å molecular sieves.
-
Anhydrous and distilled dichloromethane is added to the flask.
-
The flask is cooled to -20°C in a cryocool.
-
This compound is added, followed by the dropwise addition of titanium (IV) isopropoxide. The mixture is stirred for 10 minutes.
-
Geraniol is added to the reaction mixture.
-
tert-Butyl hydroperoxide is added dropwise, and the reaction is stirred at -20°C for 4 hours.
-
The reaction is quenched by the addition of water, and the mixture is allowed to warm to room temperature.
-
The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (2S,3S)-2,3-epoxygeraniol.
Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
This protocol details the determination of the enantiomeric excess of the synthesized (2S,3S)-2,3-epoxygeraniol using a chiral lanthanide shift reagent.
Materials:
-
(2S,3S)-2,3-Epoxygeraniol (the product from the previous protocol)
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium (III) (Eu(hfc)₃) as the chiral shift reagent
Procedure:
-
Dissolve a small amount of the purified (2S,3S)-2,3-epoxygeraniol in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, measured amount of the chiral shift reagent, Eu(hfc)₃, to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should now be separated.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major enantiomer + Integration of minor enantiomer)] x 100
A study comparing the epoxidation of geraniol using the Sharpless method with D-(-)-DET versus an achiral m-chloroperoxybenzoic acid (mCPBA) epoxidation demonstrated the profound effect of the chiral catalyst.[1] The enantiomeric excess, determined by ¹H NMR with a chiral shift reagent, was found to be between 76.2% and 83.5% for the Sharpless product, while the mCPBA product showed a negligible ee of 1.6% to 4.0%.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and ee determination of epoxy alcohols.
Caption: Decision tree for selecting an ee determination method.
Alternative Chiral Auxiliaries
While diethyl tartrate is the most common chiral ligand for the Sharpless epoxidation, other tartrate esters such as diisopropyl tartrate (DIPT) and dimethyl tartrate (DMT) are also effective. For other types of asymmetric reactions, a broader range of chiral auxiliaries exists. However, for the titanium-catalyzed epoxidation of allylic alcohols, the tartrate structure is crucial for forming the highly organized, dimeric catalytic species that ensures high enantioselectivity. Alternative systems, such as vanadium-based catalysts with bishydroxamic acid ligands, have been developed for the asymmetric epoxidation of other types of unsaturated alcohols, such as homoallylic alcohols, where the Sharpless catalyst is less effective.[2]
References
A Comparative Guide to Chiral HPLC Analysis of Compounds Synthesized with Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Diethyl D-(-)-tartrate (DET) is a readily available and versatile chiral auxiliary and ligand employed in a multitude of asymmetric syntheses to produce enantiomerically enriched compounds. Verifying the success of these syntheses hinges on the accurate determination of enantiomeric excess (% ee), a task for which chiral High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique. This guide provides an objective comparison of chiral HPLC methods for the analysis of various classes of compounds synthesized using this compound, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Stationary Phases
The cornerstone of a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP). For compounds synthesized using DET, which often include epoxy alcohols, diols, and aziridines, polysaccharide-based CSPs are frequently the columns of choice. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, offer broad enantioselectivity.
The following tables summarize the performance of various chiral HPLC methods for the analysis of compounds synthesized using this compound.
Table 1: Chiral HPLC Analysis of Epoxy Alcohol Derivatives
Epoxy alcohols are common products of the Sharpless asymmetric epoxidation, a reaction that famously utilizes diethyl tartrate as a chiral ligand. The subsequent analysis to determine the enantiomeric excess of the resulting epoxy alcohols is a critical step.
| Compound Class | Specific Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) |
| Epoxy Alcohol Derivative | Glycidyl (B131873) tosylate | Chiralpak AD-H | n-hexane/ethanol (B145695) (70/30, v/v) | 1.2 | ≥ 2.0 | ≤ 11 |
| Epoxy Alcohol Derivative | Glycidyl tosylate | Chiralpak AD-H | methanol | 0.8 | ≥ 2.0 | ≤ 11 |
Data sourced from a study on the rapid screening of allylic alcohol asymmetric epoxidation processes.[1][2]
Table 2: Chiral HPLC Analysis of Chiral Diols
Chiral diols, valuable building blocks in organic synthesis, can be prepared through various asymmetric reactions involving tartrate-derived catalysts or auxiliaries. Their enantiomeric purity is routinely assessed by chiral HPLC.
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Outcome |
| 1,3-Diols | Chiralpac AD-H | Not specified | Not specified | Not specified | Successful determination of >99% ee. |
While specific quantitative data on retention times and resolution were not detailed in the referenced abstract, the study successfully determined high enantiomeric excess for a series of novel chiral 1,3-diols using this CSP.[3]
Table 3: Chiral HPLC Analysis of Aziridine Derivatives
The synthesis of chiral aziridines, important nitrogen-containing heterocycles, can be achieved through methods employing tartrate-based chiral auxiliaries. Chiral HPLC is essential for the stereochemical analysis of these products.
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection |
| Aziridine-2-carboxylates | (R,R)-Whelk-O 1 | Hexane/Isopropanol (B130326) (90/10, v/v) + 0.1% TFA or DEA | 1.0 | UV |
| Aziridine-2-carboxylates | Chiralpak ID | n-hexane/isopropanol (99:1 to 90:10, v/v) + 0.1% DEA | 1.0 | 254 nm |
| Aziridine-2-carboxylates | Chiralpak IF | n-hexane/isopropanol (99:1 to 90:10, v/v) + 0.1% DEA | 1.0 | 254 nm |
These methods are presented as effective for a range of aziridine-2-carboxylates. The addition of trifluoroacetic acid (TFA) for acidic analytes and diethylamine (B46881) (DEA) for basic analytes is a common strategy to improve peak shape and resolution.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below are representative protocols for the analysis of compounds discussed in this guide.
Protocol 1: Chiral HPLC Analysis of Glycidyl Tosylate
This protocol is adapted from a validated method for the rapid screening of products from Sharpless asymmetric epoxidation.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase and Elution:
-
Normal-Phase: Isocratic elution with a mixture of n-hexane and ethanol (70:30, v/v).
-
Polar-Organic Mode: Isocratic elution with methanol.
-
-
Flow Rate:
-
Normal-Phase: 1.2 mL/min.
-
Polar-Organic Mode: 0.8 mL/min.
-
-
Column Temperature:
-
Normal-Phase: 40°C.
-
Polar-Organic Mode: 20°C.
-
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the glycidyl tosylate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol 2: General Method Development for Chiral Aziridine-2-carboxylates
This protocol provides a starting point for the development of a chiral HPLC method for aziridine-2-carboxylates.[4]
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Column Screening:
-
Begin with a polysaccharide-based column such as Chiralpak ID or a Pirkle-type column like (R,R)-Whelk-O 1.
-
-
Mobile Phase Screening (Normal-Phase):
-
Start with a mobile phase of n-hexane/isopropanol (90/10, v/v).
-
If resolution is poor, systematically vary the ratio of isopropanol (e.g., from 1% to 20%).
-
For acidic analytes, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.
-
For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase.
-
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Temperature: Maintain the column at a constant ambient temperature (e.g., 25°C).
-
Detection: Monitor the elution of the enantiomers at a wavelength where the analyte exhibits strong absorbance.
-
Sample Preparation: Prepare a stock solution of the sample by dissolving it in the mobile phase (e.g., 1 mg/mL). Filter prior to injection.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
A Researcher's Guide to Determining Diastereomeric Ratios Using Tartrate Auxiliaries and NMR Spectroscopy
For scientists engaged in asymmetric synthesis and drug development, the accurate determination of diastereomeric ratios (d.r.) is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a powerful, non-destructive, and readily accessible technique for this purpose. When enantiomers, which are NMR-indistinguishable, are converted into diastereomers through reaction with a chiral auxiliary, their distinct magnetic environments lead to separable signals in the NMR spectrum. Tartaric acid and its derivatives are a versatile and cost-effective class of chiral auxiliaries for this application.
This guide provides a comparative overview of common tartrate-based auxiliaries used for determining the diastereomeric ratio of chiral amines and alcohols by ¹H NMR spectroscopy. It includes experimental data to compare their effectiveness and detailed protocols for the synthesis of the diastereomeric derivatives.
The Principle of Chiral Discrimination by Tartrate Auxiliaries in NMR
Enantiomers, being mirror images, have identical physical properties in an achiral environment, resulting in identical NMR spectra. To differentiate them using NMR, they must be converted into diastereomers. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA), in this case, a tartrate derivative. The resulting diastereomers are no longer mirror images and will have different physical properties, including their NMR spectra.
The key to determining the diastereomeric ratio lies in the chemical shift non-equivalence (Δδ) of corresponding protons in the two diastereomers. Protons in the vicinity of the newly formed stereocenters will experience slightly different magnetic fields, causing their signals to appear at different chemical shifts in the ¹H NMR spectrum. The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the mixture.
Comparison of Common Tartrate Auxiliaries
The choice of the tartrate auxiliary can significantly influence the degree of chemical shift separation between the diastereomeric signals. Auxiliaries with aromatic groups, for instance, can induce larger Δδ values due to their magnetic anisotropy. Below is a comparison of commonly used tartrate auxiliaries for the derivatization of chiral amines.
| Tartrate Auxiliary | Chiral Analyte (Amine) | Diastereomer Type | Diagnostic ¹H NMR Signals (Diastereomer 1 / Diastereomer 2) | Reference |
| (2R,3R)-Tartaric Acid | Alkylamines | Diamide | HO-CH: δ 4.23 ppm / δ 4.00 ppm | [1] |
| O,O'-Diacetyl-(2R,3R)-tartaric acid anhydride (B1165640) | 1-Phenylethylamine | Monoamide | Vicinal Protons (C2/C3): J = 2.64 Hz (dihedral angle ~110°) | [2] |
| (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA) | Chiral Amines | Salt | (Data not specifically quantifying Δδ in ppm) | [3] |
| (-)-(2R,3R)-Dibenzoyltartaric acid ((-)-DBTA) | MeO-BIPHEP derivatives | Complex | OCH₃: Higher field for (S)-enantiomer complex | [4] |
Note: The effectiveness of a chiral auxiliary is highly dependent on the specific structure of the analyte. The data presented should be considered as a guide, and optimization for each new substrate is recommended.
Experimental Protocols
General Procedure for the Synthesis of Diastereomeric Amides from a Chiral Amine and O,O'-Diacetyl-(2R,3R)-tartaric acid anhydride
This protocol is adapted from the synthesis of diastereomeric tartaramides.[2]
Materials:
-
Racemic chiral amine (e.g., 1-phenylethylamine)
-
O,O'-Diacetyl-(2R,3R)-tartaric acid anhydride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Dissolve the racemic chiral amine (1.0 eq) in the anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve O,O'-diacetyl-(2R,3R)-tartaric acid anhydride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the anhydride to the amine solution at room temperature with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture can be directly analyzed by ¹H NMR by evaporating the solvent and re-dissolving the residue in a suitable deuterated solvent. Alternatively, for purification, the reaction can be quenched with a mild acid (e.g., saturated aqueous NH₄Cl), followed by extraction with an organic solvent, drying, and solvent removal.
General Procedure for NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the crude diastereomeric mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer (a higher field instrument, e.g., 400 MHz or above, is recommended for better signal resolution).
-
Process the spectrum, including phasing and baseline correction.
-
Identify a pair of well-resolved, non-overlapping signals corresponding to the same proton in each of the two diastereomers.
-
Integrate the selected signals accurately. Set the integral of one peak to a convenient value (e.g., 1.00).
-
The diastereomeric ratio is the ratio of the integration values of the two signals.
Visualizing the Workflow and Principles
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Principle of NMR-based diastereomeric ratio determination.
Caption: A typical experimental workflow for d.r. determination by NMR.
Conclusion
NMR spectroscopy, in combination with chiral tartrate auxiliaries, offers a robust and reliable method for determining the diastereomeric ratio of chiral molecules. The choice of the specific tartrate derivative can be guided by the nature of the analyte and the desired degree of signal separation. By following standardized experimental protocols, researchers can obtain accurate and reproducible results, which are essential for advancing projects in drug discovery and asymmetric synthesis.
References
A Comparative Guide to Confirming Absolute Configuration of Products from Diethyl D-(-)-tartrate Synthesis
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in ensuring the stereochemical integrity of synthetic products. This is particularly true when employing chiral starting materials like Diethyl D-(-)-tartrate, where the stereochemistry of the final product is expected to be directly correlated to the starting material. This guide provides an objective comparison of the three primary analytical methods used for this confirmation: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Circular Dichroism (CD) Spectroscopy.
This guide will use (2R,3R)-(+)-1,4-Dibenzyloxy-2,3-butanediol, a direct derivative of D-(-)-diethyl tartrate, as a model to illustrate the application and data output of each technique. This C2-symmetric diol is a versatile chiral building block in asymmetric synthesis.[1]
Comparison of Analytical Methods
The choice of method for determining absolute configuration often depends on the physical properties of the sample, the required level of certainty, and the available instrumentation. Below is a summary of the key performance aspects of each technique.
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Circular Dichroism (CD) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Derivatization with a chiral reagent (Mosher's acid) to create diastereomers with distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized light by a chiral molecule. |
| Sample Type | High-quality single crystal. | Solution of the analyte and its diastereomeric esters. | Solution of the analyte. |
| Key Advantage | Provides an unambiguous, direct determination of the absolute configuration. | Applicable to non-crystalline compounds in solution; requires relatively small sample quantities. | Non-destructive and sensitive to stereochemistry; can be used for conformational analysis. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain. | Indirect method; requires successful chemical derivatization and can be complex to interpret for molecules with multiple chiral centers. | Often requires comparison to a known standard or theoretical calculations for absolute configuration assignment. |
| Data Output | 3D molecular structure with atomic coordinates, Flack parameter. | ¹H NMR spectra of diastereomeric esters, Δδ (δS - δR) values. | CD spectrum (mdeg vs. wavelength), Cotton effects. |
Experimental Protocols and Data Interpretation
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining absolute configuration as it provides a direct visualization of the molecule's three-dimensional structure.[2] The key to this method is the anomalous dispersion effect, which is more pronounced with heavier atoms. The Flack parameter is calculated from the diffraction data and a value close to zero for the correct enantiomer confirms the assigned absolute configuration.
Experimental Protocol:
-
Crystal Growth: A high-quality single crystal of the compound of interest is grown. For (2R,3R)-(+)-1,4-Dibenzyloxy-2,3-butanediol, this can be achieved by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the opposite enantiomer.
Illustrative Workflow for X-ray Crystallography:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Mosher's Method (NMR Spectroscopy)
Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters (or amides) using the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The differing spatial arrangement of the phenyl group in the two diastereomers leads to predictable shielding or deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum.
Experimental Protocol:
-
Derivatization: The chiral diol, such as (2R,3R)-(+)-1,4-Dibenzyloxy-2,3-butanediol, is reacted in separate tubes with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding (S)- and (R)-di-MTPA esters.
-
NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric esters.
-
Data Analysis: The chemical shifts of protons on both sides of the chiral center are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: A model of the MTPA esters in their most stable conformation is used to predict which protons should be shielded (negative Δδ) and which should be deshielded (positive Δδ). By comparing the experimental Δδ values to the model, the absolute configuration of the alcohol can be determined.
Illustrative Workflow for Mosher's Method:
Caption: Workflow for absolute configuration determination using Mosher's method.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. While CD can be a powerful tool, assigning the absolute configuration often requires comparison with the spectrum of a known compound or with a spectrum predicted from quantum mechanical calculations.
Experimental Protocol:
-
Sample Preparation: A solution of the chiral compound is prepared in a suitable solvent that does not absorb in the spectral region of interest.
-
Data Acquisition: The CD spectrum is recorded on a spectropolarimeter, measuring the difference in absorbance (ΔA) as a function of wavelength. The data is typically reported in units of millidegrees (mdeg).
-
Data Analysis and Interpretation: The signs and magnitudes of the Cotton effects (the characteristic peaks and troughs in the CD spectrum) are analyzed. For absolute configuration determination, the experimental spectrum is compared to:
-
The spectrum of an authentic sample of known configuration.
-
A spectrum reported in the literature for a closely related compound.
-
A theoretically calculated spectrum based on an assumed configuration.
-
Logical Relationship for CD Analysis:
Caption: Logic for assigning absolute configuration using Circular Dichroism.
Conclusion
The confirmation of absolute configuration for products derived from this compound is a crucial aspect of stereoselective synthesis. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant hurdle. Mosher's method offers a robust alternative for soluble compounds, providing detailed structural information through NMR. Circular dichroism is a sensitive technique that can be highly effective, especially when a reference spectrum is available or when coupled with computational methods. For unequivocal confirmation, especially in the context of drug development and regulatory submission, employing at least two of these methods is highly recommended. This multi-faceted approach provides a comprehensive and reliable determination of the absolute stereochemistry of the synthesized product.
References
A Comparative Guide to Diethyl D-(-)-Tartrate and Diethyl L-(+)-Tartrate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount. Diethyl tartrate (DET), a chiral diester derived from tartaric acid, stands as a cornerstone chiral auxiliary, particularly in the renowned Sharpless asymmetric epoxidation. This guide provides an objective comparison of the two enantiomeric forms, Diethyl D-(-)-tartrate (D-DET) and Diethyl L-(+)-tartrate (L-DET), supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the appropriate reagent for their synthetic endeavors.
Performance in Asymmetric Epoxidation: A Head-to-Head Comparison
The most prominent application of both D-DET and L-DET is as chiral ligands in the titanium-catalyzed asymmetric epoxidation of primary and secondary allylic alcohols. The choice between these two enantiomers directly dictates the stereochemical outcome of the reaction, allowing for predictable and controlled synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous biologically active compounds.[1]
The selection of the diethyl tartrate enantiomer determines which face of the alkene the oxygen atom is delivered to. A widely used mnemonic helps in predicting the stereochemistry of the product: when the allylic alcohol is drawn in a specific orientation, L-(+)-diethyl tartrate directs epoxidation to one face, while D-(-)-diethyl tartrate directs it to the opposite face.[2] This predictability is a key advantage of the Sharpless epoxidation.
The following table summarizes the performance of both D-DET and L-DET in the asymmetric epoxidation of various allylic alcohols, highlighting the consistently high yields and enantiomeric excesses achieved.
| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (ee%) | Yield (%) |
| Geraniol | (+)-DET | >95 | 90 |
| (Z)-α-Phenylcinnamyl alcohol | (-)-DET | 99 | 80 |
| (E)-2-Hexen-1-ol | (+)-DET | 95 | 85 |
| Cinnamyl alcohol | (+)-DET | 96 | 70 |
| Allyl alcohol | (+)-DET | 92 | 80 |
Data compiled from various sources demonstrating typical results under optimized conditions.
Logical Workflow for Enantiomer Selection
The choice between D-DET and L-DET is a critical decision in the planning of a synthesis that utilizes the Sharpless asymmetric epoxidation. The following diagram illustrates the logical workflow for selecting the appropriate enantiomer to obtain the desired epoxide stereoisomer.
Caption: Logical flow for selecting the appropriate diethyl tartrate enantiomer.
Experimental Protocols: The Sharpless Asymmetric Epoxidation
The following is a detailed, generalized protocol for the catalytic Sharpless asymmetric epoxidation.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
This compound or Diethyl L-(+)-tartrate
-
tert-Butyl hydroperoxide (TBHP) (anhydrous solution in toluene (B28343) or decane)
-
Powdered 3Å or 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered molecular sieves (approximately equal weight to the allylic alcohol).
-
Add anhydrous dichloromethane to the flask and cool the suspension to -20 °C in a cooling bath.
-
To the cooled and stirred suspension, add the appropriate diethyl tartrate enantiomer (e.g., 6 mol%).
-
Add titanium(IV) isopropoxide (e.g., 5 mol%) dropwise to the mixture. Stir for 30 minutes at -20 °C. The formation of a pale yellow to orange solution is typically observed.
-
Add the allylic alcohol (1 equivalent) to the reaction mixture and stir for an additional 15 minutes.
-
Add the anhydrous tert-butyl hydroperoxide solution (1.5-2.0 equivalents) dropwise, ensuring the internal temperature of the reaction does not rise above -15 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 5 hours.
-
Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid or a saturated aqueous solution of sodium fluoride. Vigorous stirring for at least 30 minutes is recommended to break up the titanium complex.
-
The mixture is then filtered through a pad of celite to remove the solid titanium salts. The filter cake is washed with dichloromethane.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude epoxy alcohol can be purified by column chromatography on silica (B1680970) gel.
General Experimental Workflow Diagram
The following diagram outlines the general workflow for performing a Sharpless asymmetric epoxidation experiment.
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Applications in Drug Development and Natural Product Synthesis
Both this compound and Diethyl L-(+)-tartrate are invaluable chiral building blocks in the synthesis of a wide array of complex and biologically active molecules. Their ability to introduce stereocenters with high fidelity has made them indispensable in the pharmaceutical industry.[3]
Examples of molecules synthesized using this compound:
-
(+)-Boronolide: A δ-lactone-containing natural product with antimalarial activity.[4]
-
(+)-Conduritol-E: A member of the conduritol class of compounds known to inhibit glycosidases.[4]
-
(S,S)-Reboxetine: The active enantiomer of a selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant. The synthesis of its precursor, (R,R)-phenylglycidol, is achieved through Sharpless asymmetric epoxidation.
Examples of molecules synthesized using Diethyl L-(+)-tartrate:
-
Panaxydol: A cytotoxic polyacetylene where the absolute configuration of two stereocenters was established using L-(+)-diethyl-tartrate as a chiral template.[4]
-
(+)-Muricatacin: A γ-lactone-containing natural product with cytotoxicity against various tumor cell lines.[4]
-
Thromboxane (B8750289) B₂: An important biological molecule and a synthetic intermediate for the platelet-aggregating agent thromboxane A₂.[4]
Conclusion
This compound and Diethyl L-(+)-tartrate are powerful and reliable chiral auxiliaries for asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation. Their performance is characterized by high yields and excellent enantioselectivities across a broad range of substrates. The choice between the D-(-) and L-(+) enantiomer provides a predictable and straightforward method to control the stereochemical outcome of the reaction, enabling the synthesis of specific enantiomers of chiral epoxides. The widespread use of these reagents in the synthesis of pharmaceuticals and complex natural products underscores their critical importance to the fields of organic chemistry and drug development. Researchers can confidently employ either enantiomer, guided by the established mnemonic and protocols, to achieve their desired stereochemical transformations with a high degree of success.
References
A Comparative Guide to Chiral Ligands in Asymmetric Epoxidation: Diethyl D-(-)-tartrate and Its Alternatives
For researchers, scientists, and drug development professionals, the asymmetric epoxidation of allylic alcohols is a critical transformation for synthesizing enantiomerically pure building blocks. The Sharpless-Katsuki asymmetric epoxidation, a Nobel Prize-winning reaction, has become a cornerstone in this field, largely due to its predictability and the high enantioselectivities achieved.[1][2] The choice of the chiral ligand is a pivotal factor in the success of this reaction. This guide provides an objective comparison of Diethyl D-(-)-tartrate (DET), the most commonly used chiral ligand, with other notable alternatives, supported by experimental data and detailed protocols.
The quintessential Sharpless epoxidation system employs a catalyst formed in situ from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and a chiral dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[3][4] The structure of the active catalyst is believed to be a C₂-symmetric dimer, where the chiral tartrate ligand creates a well-defined chiral environment essential for the enantioselective oxygen transfer to the allylic alcohol.[1]
Performance Comparison of Chiral Ligands
The efficacy of an asymmetric epoxidation is primarily evaluated by the enantiomeric excess (ee%) and the chemical yield of the desired epoxide. While this compound (DET) and its enantiomer L-(+)-DET are the most extensively used and documented ligands, Diisopropyl D-(-)-tartrate (DIPT) often serves as a common alternative.[4][5] The choice between DET and DIPT can be substrate-dependent, with DIPT sometimes offering higher selectivity, particularly in the kinetic resolution of secondary allylic alcohols.[5][6]
Beyond the tartrate-based ligands, other systems have been developed for asymmetric epoxidation, although they are more commonly applied to unfunctionalized olefins. These include the manganese-salen complexes (Jacobsen's catalyst) and organocatalytic systems like the Shi epoxidation.[7][8] However, for allylic alcohols, the Sharpless system remains the gold standard due to the directing effect of the hydroxyl group.[9]
Below is a summary of performance data for the asymmetric epoxidation of various allylic alcohols using different chiral ligands.
| Substrate | Chiral Ligand/Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Geraniol | Ti(OiPr)₄ / L-(+)-DET | TBHP | -20 | 80 | 91 | [7] |
| Geraniol | Ti(OiPr)₄ / D-(-)-DIPT | TBHP | -10 to -23 | 93 | 86 | [7] |
| (E)-α-Phenylcinnamyl alcohol | Ti(OiPr)₄ / (+)-DET | TBHP | -12 | 88 | 95 | [6] |
| (Z)-3-Methyl-2-hepten-1-ol | Ti(OiPr)₄ / (+)-DET | TBHP | -20 | - | 89 | [10] |
| Allyl alcohol | Ti(OiPr)₄ / (+)-DIPT | TBHP | 0 | 65 | 90 | [6] |
| 1-Tridecen-3-ol | Ti(OiPr)₄ / (+)-DIPT | TBHP | -35 | 79 | >98 | [6] |
Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols for performing a Sharpless asymmetric epoxidation.
Representative Protocol for Sharpless Asymmetric Epoxidation using Diethyl Tartrate
This protocol is a general guideline and may require optimization for specific substrates.[1][7]
Materials:
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)
-
Allylic alcohol substrate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Powdered 3Å or 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered molecular sieves.
-
The flask is cooled to -20 °C.
-
D-(-)-Diethyl tartrate (typically 6 mol%) is added to the cooled suspension.
-
Titanium(IV) isopropoxide (typically 5 mol%) is added dropwise to the mixture, which is then stirred for 30 minutes at -20 °C.
-
The allylic alcohol (1 equivalent) is added, and the mixture is stirred for an additional 15 minutes.
-
The tert-butyl hydroperoxide solution (1.5-2.0 equivalents) is added dropwise, ensuring the internal temperature does not rise above -15 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for at least 1 hour to facilitate the precipitation of titanium salts.
-
The resulting slurry is filtered, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral epoxy alcohol.
Visualization of Key Processes
To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for Sharpless Asymmetric Epoxidation.
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.
Conclusion
This compound remains a highly effective, reliable, and economically viable chiral ligand for the Sharpless asymmetric epoxidation of a broad range of allylic alcohols, consistently delivering high yields and enantioselectivities.[1] While Diisopropyl D-(-)-tartrate can offer advantages for specific substrates, DET provides a robust starting point for optimization.[5] For the asymmetric epoxidation of allylic alcohols, the titanium-tartrate system continues to be the method of choice for researchers in organic synthesis and drug development due to its high degree of predictability and substrate generality.[2][11] The development of other catalyst systems has broadened the scope of asymmetric epoxidation to other classes of olefins, but the Sharpless method, with DET as the workhorse ligand, remains unparalleled for allylic alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. york.ac.uk [york.ac.uk]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Tartrate-Derived Versus Salen-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in asymmetric synthesis, profoundly influencing the stereochemical outcome, yield, and overall efficiency of a reaction. Among the plethora of chiral catalysts developed, those derived from tartaric acid and salen ligands have emerged as powerful tools for the enantioselective transformation of various functional groups. This guide provides an objective comparison of the performance of tartrate-derived and salen-based catalysts in key asymmetric reactions, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
| Feature | Tartrate-Derived Catalysts (e.g., Sharpless Catalyst) | Salen-Based Catalysts (e.g., Jacobsen's Catalyst) |
| Typical Ligand Structure | C₂-symmetric diol esters or amides derived from tartaric acid | Tetradentate Schiff base ligands |
| Common Metal Centers | Titanium (Ti), Vanadium (V) | Manganese (Mn), Cobalt (Co), Chromium (Cr), Aluminum (Al) |
| Primary Application | Asymmetric epoxidation of allylic alcohols | Asymmetric epoxidation of unfunctionalized olefins, hydrolytic kinetic resolution, Henry reaction, aziridination |
| Substrate Specificity | High for allylic alcohols[1] | Broad for various olefins and other substrates[1] |
| Key Strengths | Predictable facial selectivity, high enantioselectivity for allylic alcohols | High enantioselectivity for a broader range of substrates, tunable steric and electronic properties |
Performance in Asymmetric Epoxidation
The asymmetric epoxidation of alkenes is a cornerstone transformation in organic synthesis, and it is here that the distinct advantages of tartrate-derived and salen-based catalysts are most evident.
Sharpless Asymmetric Epoxidation (Tartrate-Derived)
The Sharpless-Katsuki epoxidation utilizes a catalyst system typically composed of titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate to achieve highly enantioselective epoxidation of primary and secondary allylic alcohols.[1] The facial selectivity of the epoxidation is predictable based on the chirality of the tartrate ligand used.
Table 1: Performance of Sharpless Asymmetric Epoxidation on Allylic Alcohols
| Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Geraniol (B1671447) | L-(+)-Diethyl Tartrate | 77 | >95 | [2] |
| (Z)-3-methyl-2-penten-1-ol | D-(-)-Diisopropyl Tartrate | 85 | 98 | |
| (E)-2-hexen-1-ol | L-(+)-Diethyl Tartrate | 80 | 95 |
Data compiled from various sources, specific reaction conditions may vary.
Jacobsen-Katsuki Epoxidation (Salen-Based)
The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex, famously known as Jacobsen's catalyst, for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[3]
Table 2: Performance of Jacobsen Asymmetric Epoxidation on Unfunctionalized Olefins
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 84 | 92 | [4] |
| Indene (B144670) | (S,S)-Jacobsen's Catalyst | 89 | 88 | [5] |
| 1,2-Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | 92 | 97 |
Data compiled from various sources, specific reaction conditions may vary.
Applications in Drug Development
The high enantioselectivity offered by these catalysts makes them invaluable in the synthesis of chiral drug intermediates and active pharmaceutical ingredients (APIs).
Tartrate-Derived Catalysts in Synthesis
The Sharpless epoxidation has been instrumental in the synthesis of various bioactive molecules, including beta-blockers. The synthesis of (S)-propranolol, a widely used beta-blocker, can be achieved via a key Sharpless epoxidation step to introduce the desired stereocenter.
Salen-Based Catalysts in Synthesis
A prominent example of the industrial application of salen-based catalysts is the synthesis of the HIV protease inhibitor (-)-Indinavir (Crixivan®).[5] The key step involves the asymmetric epoxidation of indene using Jacobsen's catalyst to generate a chiral epoxide intermediate with high enantiomeric excess.[5]
Experimental Protocols
Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in decane)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
3Å Molecular Sieves (powdered)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere is charged with anhydrous CH₂Cl₂ and powdered 3Å molecular sieves.
-
The flask is cooled to -20 °C.
-
L-(+)-DET is added, followed by the slow addition of Ti(O-i-Pr)₄. The mixture is stirred for 30 minutes.
-
A solution of geraniol in anhydrous CH₂Cl₂ is added dropwise.
-
Anhydrous TBHP is added slowly, and the reaction is stirred at -20 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of water, and the mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is filtered through Celite®, and the organic layer is separated, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[2]
Jacobsen Epoxidation of Indene
Materials:
-
(S,S)-Jacobsen's Catalyst
-
Indene
-
Sodium hypochlorite (B82951) (NaOCl, commercial bleach)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
A round-bottom flask is charged with a buffered aqueous solution of NaOCl and cooled to 0 °C.
-
A solution of indene and P3NO in CH₂Cl₂ is prepared.
-
(S,S)-Jacobsen's catalyst is added to the indene solution.
-
The catalyst solution is added to the cooled NaOCl solution, and the biphasic mixture is stirred vigorously at 0 °C. The reaction progress is monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude epoxide is purified by flash column chromatography.[5]
Visualizing Catalytic Pathways
Conclusion
Both tartrate-derived and salen-based catalysts are indispensable tools in the field of asymmetric synthesis, each offering distinct advantages depending on the specific transformation and substrate. Tartrate-derived catalysts, exemplified by the Sharpless epoxidation, provide a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols. In contrast, salen-based catalysts, such as Jacobsen's catalyst, exhibit remarkable versatility, enabling the highly enantioselective epoxidation of a broader range of unfunctionalized olefins and proving effective in a variety of other asymmetric transformations. The choice between these two classes of catalysts will ultimately be guided by the specific requirements of the synthetic target, with both playing crucial roles in the efficient and stereocontrolled construction of complex chiral molecules for research, and the development of novel therapeutics.
References
Validation of Stereochemical Outcomes Predicted by the Sharpless Mnemonic: A Comparative Guide
The Sharpless asymmetric epoxidation is a renowned enantioselective reaction that transforms primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] A key feature of this reaction is the predictable stereochemical outcome, which can be determined using the Sharpless mnemonic. This guide provides a comparative analysis of the predicted and experimentally observed stereochemical outcomes for a range of allylic alcohols, supported by quantitative data and a detailed experimental protocol.
The Sharpless Mnemonic for Predicting Stereochemistry
The stereoselectivity of the Sharpless asymmetric epoxidation is controlled by the chirality of the dialkyl tartrate ligand used in the catalytic system, which also includes titanium tetra(isopropoxide) and tert-butyl hydroperoxide (TBHP).[1][3] The Sharpless mnemonic offers a simple method to predict the absolute configuration of the resulting epoxide.
To apply the mnemonic, the allylic alcohol is drawn with the C=C bond in the plane of the paper and the hydroxyl group positioned in the bottom right corner.
-
When L-(+)-diethyl tartrate ((+)-DET) or L-(+)-diisopropyl tartrate ((+)-DIPT) is used, the epoxidation occurs from the bottom face (re face) of the alkene.
-
When D-(-)-diethyl tartrate ((-)-DET) or D-(-)-diisopropyl tartrate ((-)-DIPT) is used, the epoxidation occurs from the top face (si face) of the alkene.
This reliable predictability makes the Sharpless epoxidation a powerful tool in the stereoselective synthesis of complex molecules.
Caption: A diagram illustrating the Sharpless mnemonic for predicting the stereochemical outcome of asymmetric epoxidation.
Comparative Analysis of Predicted vs. Experimental Outcomes
The following table summarizes the experimental validation of the Sharpless mnemonic across a variety of allylic alcohol substrates. The predicted stereochemistry, based on the chiral tartrate used, is consistently supported by the high enantiomeric excess (e.e.) observed experimentally.
| Allylic Alcohol Substrate | Chiral Tartrate | Predicted Epoxidation Face | Observed Enantiomeric Excess (e.e.) (%) | Reference |
| Geraniol (B1671447) | (+)-DIPT | Bottom (re) | >98 | [4] |
| (E)-α-Phenylcinnamyl alcohol | (+)-DET | Bottom (re) | 95 | [4] |
| Cinnamyl alcohol | (+)-DET | Bottom (re) | 95 | [5] |
| (Z)-2-Hexen-1-ol | (+)-DIPT | Bottom (re) | 85 | [4] |
| (E)-2-Hexen-1-ol | (+)-DIPT | Bottom (re) | 95 | [4] |
| (E)-3,7-Dimethyl-2,6-octadien-1-ol | (+)-DIPT | Bottom (re) | >98 | [4] |
| (E)-2-Octen-1-ol | (+)-DIPT | Bottom (re) | 95 | [4] |
Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol provides a representative procedure for the Sharpless asymmetric epoxidation of geraniol using L-(+)-diethyl tartrate.
Materials and Reagents:
-
L-(+)-diethyl tartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in a hydrocarbon solvent
-
Geraniol
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Molecular sieves, 3Å or 4Å, activated
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add activated molecular sieves (3Å or 4Å).
-
Add anhydrous dichloromethane (CH₂Cl₂) to the flask.
-
Cool the flask to -20 °C using a cooling bath.
-
To the cooled suspension, add L-(+)-diethyl tartrate (1.2 equivalents relative to the allylic alcohol) via syringe.
-
Slowly add titanium(IV) isopropoxide (1.0 equivalent) to the stirred solution. The solution should turn a pale yellow.
-
-
Reaction:
-
To the catalyst mixture, add a solution of geraniol (1.0 equivalent) in anhydrous dichloromethane via syringe.
-
Slowly add an anhydrous solution of tert-butyl hydroperoxide (1.5 - 2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (B91410) (NaF) or ferrous sulfate (B86663) (FeSO₄).
-
Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
-
Filter the resulting heterogeneous mixture through a pad of celite to remove the titanium salts.
-
Wash the filter cake with dichloromethane.
-
Separate the organic layer from the aqueous layer in the filtrate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired 2,3-epoxygeraniol.
-
The enantiomeric excess of the product can be determined by chiral HPLC or by NMR analysis using a chiral shift reagent.
Experimental Workflow
The logical flow of the Sharpless asymmetric epoxidation procedure is outlined below.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
Determining the Absolute Stereochemistry of Alcohols: A Comparative Guide to Mosher's Acid Analysis and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral alcohol's absolute stereochemistry is a critical step in synthesis, characterization, and ensuring biological efficacy. Mosher's acid analysis has long been a cornerstone technique for this purpose. This guide provides an in-depth comparison of Mosher's method with other prevalent techniques, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.
Introduction to Stereochemical Analysis
The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, a fundamental principle in pharmacology and materials science. An incorrect stereochemical assignment can lead to the development of an ineffective or even harmful pharmaceutical agent. Therefore, reliable methods for determining absolute stereochemistry are indispensable.
This guide focuses on Mosher's acid analysis and provides a comparative overview of alternative methods, including other chiral derivatizing agents, spectroscopic techniques like Vibrational Circular Dichroism (VCD), the definitive method of X-ray crystallography, and the increasingly powerful computational approaches.
Mosher's Acid Analysis: A Powerful NMR-Based Method
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1] It involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, to form a pair of diastereomeric esters.[1] The underlying principle is that the anisotropic effect of the phenyl group in the Mosher's ester derivatives leads to distinct chemical shifts (δ) in the ¹H NMR spectra for the protons near the chiral center of the alcohol. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.
The Modified Mosher's Method
A significant advancement is the "modified" or "advanced" Mosher's method, which provides a more reliable interpretation of the Δδ values.[2] This model is based on the preferred conformation of the MTPA esters, where the C=O and C-O bonds are syn-periplanar to minimize steric interactions. This orientation places the substituents of the chiral alcohol in distinct shielding and deshielding zones of the MTPA's phenyl group.
Figure 1: Workflow of Mosher's Acid Analysis.
Experimental Protocol: Mosher's Ester Analysis
Materials:
-
Chiral alcohol (1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)- and (S)-MTPA Esters (in separate NMR tubes):
-
In a dry NMR tube, dissolve ~1-5 mg of the chiral alcohol in ~0.5 mL of anhydrous deuterated solvent.
-
Add a small amount of anhydrous pyridine (2-3 equivalents).
-
To one tube, add a slight excess (1.1-1.5 equivalents) of (R)-MTPA-Cl.
-
To the second tube, add a slight excess (1.1-1.5 equivalents) of (S)-MTPA-Cl.
-
Seal the tubes and gently mix. The reaction is typically complete within 1-2 hours at room temperature. Reaction completion can be monitored by ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. It is crucial to use the same experimental conditions (temperature, solvent) for both measurements.
-
-
Data Analysis:
-
Assign the proton signals for the substituents on both sides of the chiral center in both spectra. 2D NMR techniques (e.g., COSY) may be necessary for complex molecules.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Apply the modified Mosher's model: Protons with positive Δδ values are assigned to one side of the MTPA plane, and those with negative Δδ values to the other. This spatial arrangement directly correlates to the absolute configuration of the alcohol.[2]
-
Comparison of Methods for Determining Absolute Stereochemistry
The choice of method for determining absolute stereochemistry depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty.
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | X-ray Crystallography | Computational Methods |
| Principle | Analysis of NMR chemical shift differences of diastereomeric esters. | Differential absorption of left and right circularly polarized infrared light. | Diffraction of X-rays by a single crystal. | Quantum mechanical calculation of chiroptical properties (e.g., VCD, optical rotation). |
| Sample State | Solution | Solution or neat liquid | Solid (single crystal) | In silico |
| Sample Amount | 1-5 mg | 1-10 mg | < 1 mg (single crystal) | N/A |
| Analysis Time | 4-6 hours (including derivatization)[3] | 1-4 hours (measurement) + computational time | Days to weeks (including crystallization) | Hours to days |
| Key Advantage | Widely accessible, provides definitive configuration from a model. | No derivatization required, applicable to a wide range of molecules. | Unambiguous and definitive determination of 3D structure. | No experimental sample needed if the structure is known. |
| Limitations | Requires derivatization, can be misinterpreted for sterically hindered or flexible molecules. | Requires computational support for interpretation, sensitivity can be low. | Requires a suitable single crystal, which can be difficult to obtain. | Accuracy is dependent on the computational level and conformational search. |
In-Depth Look at Alternative Methods
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.[4]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve 1-10 mg of the chiral alcohol in a suitable solvent (e.g., CDCl₃) that is transparent in the IR region of interest.
-
Spectrum Acquisition: Record the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling: Perform a conformational search and DFT calculations to predict the VCD spectrum for one enantiomer.
-
Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration.
X-ray Crystallography
Considered the "gold standard," single-crystal X-ray crystallography provides a direct and unambiguous determination of the absolute configuration by mapping the electron density of a crystalline sample.[5] The main challenge lies in growing a high-quality single crystal suitable for analysis.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the chiral alcohol (or a suitable derivative) with dimensions of approximately 0.1 mm. This is often the most time-consuming step.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic positions. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter.[5]
Other Chiral Derivatizing Agents for NMR Analysis
While Mosher's acid is widely used, other chiral derivatizing agents (CDAs) can be advantageous in certain situations. The choice of CDA can influence the magnitude of the chemical shift differences (Δδ) and the ease of analysis.
| Chiral Derivatizing Agent | Key Features |
| α-Methoxy-α-(1-naphthyl)acetic acid (MαNA) | The naphthyl group often induces larger Δδ values compared to the phenyl group of MTPA, facilitating easier analysis. |
| (1R)-(-)-Camphanic acid chloride | Forms stable diastereomeric esters, often crystalline, which can be useful for separation or X-ray analysis. |
| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Reacts with alcohols to form carbamates; the naphthyl group provides a strong anisotropic effect. |
The selection of a suitable CDA may require screening to find the agent that provides the best-resolved signals for the specific alcohol under investigation.
Computational Methods
With the advancement of computational chemistry, the in silico prediction of chiroptical properties has become a valuable tool. Methods like Density Functional Theory (DFT) can calculate properties such as optical rotation and VCD spectra. By comparing the calculated values for a known configuration with experimental data, the absolute stereochemistry can be assigned. The accuracy of these methods is highly dependent on the level of theory, the basis set used, and a thorough conformational analysis of the molecule.
Conclusion
The determination of the absolute stereochemistry of chiral alcohols is a critical task in modern chemistry and drug development. Mosher's acid analysis remains a powerful and accessible NMR-based technique. However, the choice of the optimal method depends on the specific characteristics of the molecule and the available resources. For non-crystalline samples where derivatization is feasible, Mosher's method and other CDAs offer a reliable solution. VCD provides an excellent alternative when derivatization is undesirable, and computational resources are available. When a definitive and unambiguous result is required and a suitable crystal can be obtained, X-ray crystallography is the unparalleled gold standard. The increasing accuracy of computational methods also presents a powerful predictive tool that can complement experimental techniques. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to confidently and accurately determine the absolute stereochemistry of their chiral alcohol products.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Verifying Enantiopurity of Tartrate-Derived Compounds: Optical Rotation, Chiral HPLC, and NMR Spectroscopy
For researchers, scientists, and drug development professionals working with tartrate-derived compounds, ensuring enantiomeric purity is a critical step in chemical synthesis and pharmaceutical development. The stereochemistry of these molecules can significantly influence their biological activity, efficacy, and safety. This guide provides an objective comparison of three common analytical techniques used to verify enantiopurity: optical rotation, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
Introduction
Tartaric acid and its derivatives are versatile chiral building blocks in organic synthesis.[1] The accurate determination of enantiomeric excess (ee) is essential for quality control and for understanding the stereochemical outcome of asymmetric reactions. While optical rotation is a classical method, modern chromatographic and spectroscopic techniques often provide more detailed and accurate information. This guide will delve into the principles, experimental protocols, and comparative performance of these methods.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiopurity of tartrate-derived compounds depends on various factors, including the required accuracy and precision, the nature of the sample, and the available instrumentation.
| Parameter | Optical Rotation (Polarimetry) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Solvating Agents |
| Principle | Measures the rotation of plane-polarized light by a chiral sample. The magnitude and direction of rotation are proportional to the concentration of the excess enantiomer. | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and separation. | A chiral solvating agent forms diastereomeric complexes with the enantiomers, resulting in distinct chemical shifts in the NMR spectrum. |
| Accuracy | Moderate. Can be affected by impurities, temperature, solvent, and concentration. Non-linear relationships between rotation and ee (Horeau effect) can occur. | High. Generally considered a highly accurate and reliable method for determining enantiomeric purity.[2] | High. Provides accurate determination of enantiomeric excess through integration of diastereomeric signals.[3] |
| Precision | Moderate to Low. Can be influenced by instrument stability and sample preparation. | High. Modern HPLC systems offer excellent precision and reproducibility.[2] | High. NMR is an inherently quantitative technique with high precision. |
| Limit of Detection (LOD) | Relatively high. Not suitable for detecting trace amounts of an enantiomeric impurity. | Low. Can detect minor enantiomers down to 0.05% or lower.[4] | Moderate. Depends on the spectral resolution and the concentration of the sample and solvating agent. |
| Limit of Quantitation (LOQ) | High. Generally not suitable for accurate quantification of low enantiomeric excess. | Low. Allows for accurate quantification of minor enantiomers, often below 0.1%.[4] | Moderate. Suitable for a wide range of enantiomeric excess values. |
| Sample Requirements | Requires a relatively pure and concentrated sample (typically mg/mL).[5] | Requires a small amount of sample (µg to mg) dissolved in a suitable solvent. | Requires a moderate amount of sample (typically a few mg) and a suitable deuterated solvent. |
| Analysis Time | Fast (minutes per sample). | Moderate (typically 5-30 minutes per sample). | Fast to Moderate (a few minutes to acquire the spectrum). |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique.
Optical Rotation (Polarimetry)
This method is based on the measurement of the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.
Experimental Protocol for L-Tartaric Acid:
-
Sample Preparation: Accurately weigh approximately 10 g of L-tartaric acid and dissolve it in distilled water in a 100 mL volumetric flask. Ensure the sample is completely dissolved and the volume is made up to the mark.[5]
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (distilled water).
-
Measurement:
-
Rinse the polarimeter tube multiple times with the prepared L-tartaric acid solution.
-
Fill the tube with the solution, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and measure the optical rotation.
-
Repeat the measurement several times to ensure consistency.[5]
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.
-
-
Enantiomeric Excess (ee) Calculation: % ee = ([α]observed / [α]pure) * 100 The specific rotation of pure L-(+)-tartaric acid is approximately +12.4° (in water).[6]
Workflow for Optical Rotation Measurement
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
Experimental Protocol for Tartaric Acid Enantiomers:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Astec® CLC-D Chiral HPLC Column (15 cm x 4.6 mm I.D., 5 µm particles).
-
Mobile Phase: 3 mM copper sulfate, pH 3.2.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 5 mg/mL solution of the tartaric acid sample in water.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic tartaric acid to determine the retention times of the D and L enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
Workflow for Chiral HPLC Analysis
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique involves the addition of a chiral solvating agent to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Experimental Protocol for a Generic Tartrate Derivative:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral solvating agent that interacts with the tartrate derivative. For carboxylic acids like tartaric acid, chiral amines or amino alcohols can be effective.
-
Solvent: A deuterated solvent in which the sample and CSA are soluble (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the tartrate derivative sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a specific molar equivalent of the chiral solvating agent to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a proton signal in the tartrate derivative that is well-resolved into two distinct signals (one for each diastereomeric complex).
-
-
Data Analysis:
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the formula: % ee = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
Logical Relationship in NMR with CSA
Conclusion
The verification of enantiopurity is a critical analytical task in the handling of tartrate-derived compounds.
-
Optical rotation offers a rapid but often less precise measurement and is best suited for qualitative assessments or for samples of high enantiomeric and chemical purity.
-
Chiral HPLC stands out as a highly accurate, precise, and sensitive method, making it the gold standard for quantitative enantiomeric purity analysis, especially for regulatory purposes.[2]
-
NMR spectroscopy with chiral solvating agents provides a powerful and relatively fast alternative to HPLC, offering high accuracy and the advantage of structural information from the NMR spectrum.
The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the stage of research or development. For robust and reliable results, especially in a drug development setting, orthogonal methods such as chiral HPLC and NMR spectroscopy are often used to complement and validate each other.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chiraltech.com [chiraltech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN102393360A - Method for measuring optical rotation of L-tartaric acid - Google Patents [patents.google.com]
- 6. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24952C [pubs.rsc.org]
comparing catalytic efficiency of different tartrate esters (dimethyl, diisopropyl)
A Comparative Guide to the Catalytic Efficiency of Dimethyl Tartrate and Diisopropyl Tartrate in Asymmetric Epoxidation
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. This guide provides an objective comparison of two commonly used tartrate ester ligands, dimethyl tartrate (DMT) and diisopropyl tartrate (DIPT), in the context of the Sharpless asymmetric epoxidation. The selection between these esters can significantly influence reaction outcomes, with the optimal choice often being dependent on the specific substrate.
Performance Comparison
The Sharpless-Katsuki asymmetric epoxidation is a widely utilized method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. The catalyst system typically consists of titanium(IV) isopropoxide, a chiral dialkyl tartrate, and an oxidant like tert-butyl hydroperoxide (TBHP). While both dimethyl tartrate and diisopropyl tartrate are effective in inducing chirality, their performance can differ.
Generally, diisopropyl tartrate is favored for the kinetic resolution of secondary allylic alcohols and may offer higher enantioselectivity in certain cases.[1] However, for some substrates, dimethyl tartrate (or the structurally similar diethyl tartrate, DET) provides excellent enantiomeric excess. In early work by Sharpless, it was noted that (+)-dimethyl tartrate is as effective as (+)-diethyl tartrate, achieving >95% enantiomeric excess (ee) for the epoxidation of (E)-α-phenylcinnamyl alcohol.[2] The same study mentioned that while the isopropyl ester also performs well, it can present more challenges during the workup process.[2]
The following table summarizes representative data comparing the performance of diethyl tartrate (as a close analogue to dimethyl tartrate) and diisopropyl tartrate in the asymmetric epoxidation of various allylic alcohols.
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DET | 80 | 95 |
| (E)-α-Phenylcinnamyl alcohol | (+)-DET | 97 | >95 |
| (Z)-3-Methyl-2-penten-1-ol | (+)-DIPT | 85 | 88 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 80 | 95 |
| Allyl alcohol | (+)-DIPT | ca. 15 | 73 |
| (Z)-2-Methylhept-2-enol | (+)-DET | 80 | 89 |
Experimental Protocols
A general experimental protocol for a catalytic Sharpless asymmetric epoxidation is provided below. Note that reaction times and temperatures may need to be optimized for specific substrates.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Dimethyl tartrate (DMT) or (+)-Diisopropyl tartrate (DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Powdered 3Å or 4Å molecular sieves
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).
-
Anhydrous dichloromethane is added to the flask.
-
The flask is cooled to -20 °C using a suitable cooling bath.
-
The chiral tartrate ester (e.g., (+)-DIPT, 0.06 eq.) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for at least 30 minutes at -20 °C to allow for the formation of the catalyst complex.
-
A solution of TBHP (1.5-2.0 eq.) is added dropwise while maintaining the internal temperature at -20 °C.
-
The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.
Visualizations
The following diagrams illustrate the experimental workflow for comparing the catalytic efficiency of the two tartrate esters and the catalytic cycle of the Sharpless epoxidation.
References
A Comparative Guide to Enantioselectivity Using Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Diethyl D-(-)-tartrate (DET) is a versatile and indispensable chiral building block in modern organic synthesis.[1][2] Derived from the readily available D-tartaric acid, this compound is prized for its ability to introduce specific stereocenters with high precision, a critical requirement in the development of pharmaceuticals where a single enantiomer often dictates therapeutic efficacy and safety.[1] This guide provides an objective comparison of this compound's performance in key asymmetric reactions, supported by experimental data, against other common alternatives.
The Sharpless Asymmetric Epoxidation: A Cornerstone Application
The Nobel Prize-winning Sharpless asymmetric epoxidation is a pivotal method for synthesizing 2,3-epoxyalcohols from allylic alcohols with exceptional enantiomeric excess.[3][4] The reaction's success heavily relies on a catalyst formed in situ from titanium tetraisopropoxide [Ti(Oi-Pr)₄] and a chiral dialkyl tartrate, most commonly this compound (used for one enantiomeric series) or Diethyl L-(+)-tartrate (for the other).[4][5]
While DET is widely used, other dialkyl tartrates like Diisopropyl tartrate (DIPT) are also employed, sometimes leading to higher selectivity.[6] The choice of ester can influence both the yield and the enantiomeric excess (ee) of the product.
Table 1: Performance of DET vs. DIPT in the Sharpless Epoxidation of Various Allylic Alcohols
| Allylic Alcohol Substrate | Ligand | Catalyst Loading (%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Geraniol (B1671447) | (+)-DIPT | 5 | -20 | 3 | 89 | >98 | [6] |
| (E)-α-Phenylcinnamyl alcohol | (+)-DET | 4.7 | -12 | 11 | 88 | 95 | [6] |
| (Z)-3-Decen-1-ol | (+)-DET | 10 | -10 | 29 | 74 | 86 | [6] |
| (E)-2-Undecen-1-ol | (+)-DIPT | 5 | -35 | 2 | 79 | >98 | [6] |
| 1-Tridecen-3-ol | (+)-DET | 5 | -20 | 0.75 | 95 | 91 |[6] |
Data compiled from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.[6]
The data indicates that while both ligands are highly effective, DIPT can provide superior enantioselectivity for certain substrates, such as geraniol and (E)-2-undecen-1-ol.[6] However, DET remains a robust and widely applicable choice.[3] The mechanism requires a dialkyl tartrate to form the catalytically active dimeric titanium-tartrate complex that governs stereocontrol.[3][5]
The following diagram illustrates a typical experimental workflow for the Sharpless epoxidation.
Caption: Workflow for the Sharpless Asymmetric Epoxidation.
The following protocol is a representative example for the asymmetric epoxidation of an allylic alcohol.
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with dichloromethane (B109758) (DCM) and powdered 3Å molecular sieves under an inert atmosphere (e.g., Argon). The suspension is cooled to -20 °C in a cryostat.[3]
-
Catalyst Formation: (+)-Diethyl tartrate (6 mol%) is added to the cooled suspension, followed by the dropwise addition of titanium(IV) isopropoxide (5 mol%). The mixture is stirred for 30 minutes at -20 °C.[3]
-
Reaction: The allylic alcohol (1 equivalent) is added, and the mixture is stirred for an additional 15 minutes. tert-Butyl hydroperoxide (TBHP, 1.5-2.0 equivalents in a non-aqueous solvent) is then added dropwise, ensuring the internal temperature does not exceed -15 °C.[3]
-
Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride.[3]
-
Workup: The mixture is stirred at room temperature for at least one hour before being filtered through Celite to remove the titanium salts. The filtrate is then subjected to a standard aqueous workup and the organic layer is dried and concentrated. The resulting crude product is purified by flash chromatography to yield the pure 2,3-epoxyalcohol.
Case Study: Azide-Free Synthesis of Oseltamivir (Tamiflu®)
The versatility of this compound extends beyond epoxidation. It serves as a crucial starting material in an alternative, azide-free synthetic route to the antiviral drug Oseltamivir.[7] This pathway provides a strategic advantage by avoiding hazardous azide (B81097) reagents and utilizing an inexpensive, abundant starting material.[7]
Table 2: Head-to-Head Comparison of Oseltamivir Synthetic Routes
| Parameter | Synthesis from (-)-Shikimic Acid | Synthesis from this compound |
|---|---|---|
| Starting Material | (-)-Shikimic Acid | This compound |
| Number of Steps | ~8 | 11 |
| Overall Yield | ~47% | Not explicitly stated, but individual step yields are high |
| Use of Azide Reagents | Yes | No[7] |
| Key Transformations | Nucleophilic substitution with azide, Aziridination | Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[7] |
Data compiled from a comparative guide by BenchChem.[7]
The synthesis from this compound hinges on a key asymmetric reaction to establish the required stereochemistry.
Caption: Key transformations in the azide-free synthesis of Oseltamivir.
-
Asymmetric Aza-Henry (Nitro-Mannich) Reaction: This crucial step establishes the stereochemistry of the amino and nitro groups. A chiral sulfinylimine, which is derived from this compound, is reacted with nitromethane in the presence of a suitable base. This reaction effectively avoids the use of hazardous azide reagents for introducing the first nitrogen functionality.[7]
-
Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: The product from the aza-Henry reaction is subjected to conditions that trigger an intramolecular nitro-Michael addition. This is immediately followed by a Horner-Wadsworth-Emmons olefination to construct the cyclohexene (B86901) ring core of the target molecule.[7]
Comparison with Other Chiral Ligand Systems
While DET is a dominant ligand for asymmetric epoxidation, other classes of chiral ligands are preferred for different transformations. Understanding this context is crucial for selecting the optimal catalyst system.
Table 3: Performance of Alternative Chiral Ligands in Other Key Asymmetric Reactions
| Reaction Type | Ligand Class | Example Ligand Structure | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Diethylzinc Addition | Carbohydrate-based | D-fructose-derived β-amino alcohol | Benzaldehyde | 20 | >99 (conversion) | 92 | [8][9] |
| Cyanosilylation | TADDOL-derivative | (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) | Benzaldehyde | 10 | 95 | up to 50 | [10] |
| Petasis Reaction | Chiral Biphenols | (S)-VAPOL | Diethyl (E)-styrylboronate | 15 | 77 | 91 |[11][12] |
This comparison highlights that while this compound is a superior choice for the Sharpless epoxidation, specialized ligands derived from carbohydrates or complex biphenols often provide higher enantioselectivity in other important C-C bond-forming reactions.[8][11][12]
The choice of a chiral ligand is fundamentally tied to the desired chemical transformation.
Caption: Decision logic for selecting a chiral catalyst system.
Conclusion
This compound is a powerful and cost-effective tool in the arsenal (B13267) of the synthetic chemist. Its ability to form a well-defined, C₂-symmetric dimeric titanium complex is the key to its remarkable success in delivering high enantioselectivity in the Sharpless asymmetric epoxidation.[3] Furthermore, its utility as a chiral starting material, demonstrated in the elegant azide-free synthesis of Oseltamivir, underscores its broad applicability.[7] While other specialized ligands may be favored for different types of asymmetric reactions, this compound remains an unparalleled choice for predictable and highly enantioselective epoxidations, solidifying its role as a cornerstone of modern asymmetric synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Diethyl D-(-)-tartrate Versus Other Chiral Sources: A Comparative Guide for Researchers
In the realm of asymmetric synthesis, the selection of a chiral source is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and stereochemical outcome of a synthetic route. Diethyl D-(-)-tartrate (DET), a derivative of the readily available and inexpensive tartaric acid, has long been a cornerstone in the chemist's toolbox, most notably for its pivotal role in the Sharpless asymmetric epoxidation. This guide provides an objective comparison of this compound with other prominent chiral sources—L-proline, D-mannitol, and α-pinene—offering a comprehensive cost-benefit analysis supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Overview of Chiral Sources
Chiral sources in asymmetric synthesis can be broadly categorized into three main types: the chiral pool, chiral auxiliaries, and chiral catalysts.
-
Chiral Pool: This refers to the collection of naturally occurring, enantiomerically pure compounds that serve as inexpensive starting materials.[1] Common examples include amino acids (like L-proline), carbohydrates (like D-mannitol), and terpenes (like α-pinene). This compound is derived from tartaric acid, a prominent member of the chiral pool.
-
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered.
-
Chiral Catalysts: These are chiral substances that can control the stereochemistry of a reaction in sub-stoichiometric amounts, making them highly efficient. L-proline is a notable example of an organocatalyst.
The choice between these strategies depends on factors such as the desired transformation, scalability, and overall cost.
Caption: Categorization of common chiral sources in asymmetric synthesis.
Cost-Benefit Analysis
The economic viability of a chiral source is a crucial consideration, particularly for large-scale synthesis. The following table provides a comparative cost analysis of this compound and its alternatives. Prices are normalized to USD per mole for a standardized comparison.
| Chiral Source | Typical Application | Molecular Weight ( g/mol ) | Representative Price (USD/mole) | Key Advantages | Key Disadvantages |
| This compound | Sharpless Asymmetric Epoxidation | 206.19 | ~ $45 - $70 | Excellent enantioselectivity for allylic alcohols; commercially available and relatively inexpensive reactants.[2][3] | Limited to allylic alcohols; requires stoichiometric amounts of the titanium promoter in some cases.[3] |
| L-Proline | Asymmetric Aldol (B89426) & Michael Reactions | 115.13 | ~ $85 - $150 | Organocatalyst (used in catalytic amounts); operates under mild conditions; readily available.[4][5] | Catalyst loading can be high (10-30 mol%); may require longer reaction times. |
| D-Mannitol | Chiral Building Block (e.g., for ligands) | 182.17 | ~ $30 - $60 | Inexpensive and abundant natural product; versatile starting material for complex chiral molecules.[2][6][7] | Requires multi-step synthesis to be converted into a useful chiral ligand or auxiliary. |
| α-Pinene | Asymmetric Hydroboration | 136.23 | ~ $40 - $80 | Readily available from turpentine; effective for the synthesis of chiral alcohols with high enantiomeric excess.[8][9] | The derived borane (B79455) reagents can be sensitive to air and moisture. |
Note: Prices are estimates based on currently available data from various suppliers and may vary based on purity, quantity, and vendor.
Performance Comparison in Asymmetric Synthesis
The ultimate measure of a chiral source's utility lies in its performance in inducing stereoselectivity. The following tables summarize representative experimental data for each of the discussed chiral sources in their hallmark reactions.
This compound in Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is renowned for its high enantioselectivity across a range of allylic alcohols.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol (B1671447) | (2S,3S)-2,3-Epoxygeraniol | 83.5 - 76.2 | 83.5 - 76.2 |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxy-1-hexanol | 85 | 94 |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 87 | 94 |
Data compiled from various sources.[10][11][12]
L-Proline in Asymmetric Aldol Reactions
L-proline is a highly effective organocatalyst for direct asymmetric aldol reactions between ketones and aldehydes.
| Aldehyde | Ketone | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Isovaleraldehyde | Acetone (B3395972) | (S)-4-Hydroxy-5-methyl-2-hexanone | 77 | 93 |
| p-Nitrobenzaldehyde | Acetone | (S)-4-Hydroxy-4-(4-nitrophenyl)-2-butanone | 68 | 76 |
| Propionaldehyde | Isobutyraldehyde | (2S,3S)-3-Hydroxy-2,4-dimethylpentanal | 82 | >99 |
Data compiled from various sources.[13][14][15]
D-Mannitol Derived Ligands in Asymmetric Hydrogenation
D-mannitol can be converted into chiral phospholane (B1222863) ligands that exhibit excellent performance in the asymmetric hydrogenation of various olefins.
| Substrate | Ligand Type | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl (Z)-α-acetamidocinnamate | Mannitol-derived bisphospholane | N-Acetyl-(S)-phenylalanine methyl ester | >99 | >99 |
| Itaconic acid | Mannitol-derived bisphospholane | (S)-Methylsuccinic acid | 100 | >99 |
| Enamide Substrates | Mannitol-derived bisphospholane | Chiral amides | >99 | >99 |
Data indicates the high efficiency of ligands synthesized from D-mannitol.[2][6][7][16]
α-Pinene in Asymmetric Hydroboration
α-Pinene is the precursor to diisopinocampheylborane (B13816774) (Ipc₂BH), a highly effective reagent for the asymmetric hydroboration of alkenes to produce chiral alcohols.
| Alkene | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (Z)-2-Butene | (R)-2-Butanol | High | 87 |
| Norbornene | exo-Norborneol | High | High |
Data compiled from various sources.[9] The reaction is known for producing alcohols with very high enantiomeric purity.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for key reactions involving each chiral source.
Sharpless Asymmetric Epoxidation of Geraniol using this compound
Caption: Experimental workflow for the Sharpless asymmetric epoxidation of geraniol.
Materials:
-
(-)-Diethyl D-tartrate ((-)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M in nonane)
-
3Å Molecular Sieves (optional, but recommended)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous CH₂Cl₂ and powdered 3Å molecular sieves.
-
Cool the flask to -23 °C in a dry ice/carbon tetrachloride bath.
-
Add (-)-Diethyl D-tartrate to the cooled solvent.
-
Add titanium(IV) isopropoxide dropwise with stirring.
-
After 30 minutes of stirring, add a solution of geraniol in anhydrous CH₂Cl₂.
-
Slowly add tert-butyl hydroperoxide dropwise, maintaining the temperature below -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through Celite® and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[11][17][18]
L-Proline-Catalyzed Asymmetric Aldol Reaction
Caption: General workflow for an L-proline-catalyzed asymmetric aldol reaction.
Materials:
-
Aldehyde
-
Ketone (can also be the solvent)
-
L-Proline (typically 10-30 mol%)
-
Solvent (e.g., DMSO, DMF, or neat ketone)
Procedure:
-
To a flask containing a magnetic stir bar, add the aldehyde, solvent, and L-proline.
-
Stir the mixture at the desired temperature (often room temperature).
-
Add the ketone to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[19][20]
Asymmetric Hydrogenation using a D-Mannitol-Derived Ligand
This protocol outlines the general steps for using a chiral phospholane ligand, synthesized from D-mannitol, in an asymmetric hydrogenation reaction.
Caption: Workflow for asymmetric hydrogenation using a D-mannitol-derived ligand.
Materials:
-
Prochiral olefin substrate
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
D-Mannitol-derived chiral phospholane ligand
-
Degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve the rhodium precursor and the chiral ligand in a degassed solvent in a pressure-rated vessel.
-
Stir the solution to form the active catalyst.
-
Add the substrate to the catalyst solution.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC, GC, or NMR).
-
Carefully vent the excess hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.[2][6][7]
Asymmetric Hydroboration using α-Pinene-Derived Reagent
This protocol describes the asymmetric hydroboration of an alkene using diisopinocampheylborane (Ipc₂BH), prepared from α-pinene.
Caption: Experimental workflow for asymmetric hydroboration using an α-pinene-derived reagent.
Materials:
-
(+)- or (-)-α-Pinene
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkene substrate
-
Aqueous sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Preparation of Diisopinocampheylborane (Ipc₂BH): In a flame-dried, two-necked flask under an inert atmosphere, dissolve α-pinene in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of BH₃·THF. Allow the mixture to stir and slowly warm to room temperature, during which a white precipitate of Ipc₂BH will form.
-
Hydroboration: Cool the suspension of Ipc₂BH to a low temperature (e.g., -25 °C). Add the alkene substrate dropwise. Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful, dropwise addition of hydrogen peroxide.
-
Work-up: Stir the mixture at room temperature for several hours. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by distillation or column chromatography.[21][22]
Conclusion
The choice of a chiral source is a multifaceted decision that requires a careful balance of cost, performance, and practicality.
-
This compound remains a highly valuable and cost-effective choice for the asymmetric epoxidation of allylic alcohols, consistently delivering high enantioselectivity. Its main limitation is the substrate scope.
-
L-Proline offers a versatile and environmentally friendly option for a range of asymmetric transformations, particularly aldol and Michael reactions. While the catalyst loading can be higher than for metal-based catalysts, its low toxicity and ready availability are significant advantages.
-
D-Mannitol stands out as an exceptionally inexpensive starting material from the chiral pool. While it requires synthetic modification to be an effective chiral ligand, the resulting catalysts can provide outstanding enantioselectivity in reactions like asymmetric hydrogenation.
-
α-Pinene provides an excellent and cost-effective route to chiral alcohols via asymmetric hydroboration. The derived borane reagents are highly effective, though they require careful handling due to their sensitivity.
Ultimately, the optimal chiral source will depend on the specific synthetic challenge at hand. For researchers in drug development and process chemistry, a thorough evaluation of these factors will pave the way for the efficient and economical production of enantiomerically pure molecules.
References
- 1. L-Proline, 500 g, CAS No. 147-85-3 | Proline | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. scispace.com [scispace.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [ouci.dntb.gov.ua]
- 6. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions [organic-chemistry.org]
- 7. Synthesis of chiral hydroxyl phospholanes from D-mannitol and their use in asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-a-Pinene 98 7785-70-8 [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. odinity.com [odinity.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diethyl D-(-)-tartrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Diethyl D-(-)-tartrate, a combustible liquid, to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the chemical's properties.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Skin and Body Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Respiratory protection is not typically required under normal use conditions with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2] |
Incompatible Materials: Keep this compound away from acids, bases, reducing agents, and oxidizing agents to prevent hazardous reactions.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and environmental protection. It is imperative to adhere to all federal, state, and local regulations governing chemical waste disposal.[4]
1. Unused Product Disposal:
-
Professional Disposal: Unused or surplus this compound should be offered to a licensed chemical destruction plant.[1][2] This ensures that the compound is managed and disposed of in an environmentally responsible and compliant manner.
-
Container Disposal: Dispose of the original container as unused product.[1][4] Do not reuse containers.[4]
2. Spill Containment and Cleanup: In the event of a spill, follow these steps to safely contain and clean the affected area:
-
Remove Ignition Sources: Immediately remove all sources of ignition from the spill area.[3][5]
-
Ventilation: Ensure the area is well-ventilated.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[3][4]
-
Absorption: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[3]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial assessment to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can effectively manage the disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Diethyl D-(-)-tartrate
Essential Safety and Handling Guide for Diethyl D-(-)-tartrate
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Specification | Standards |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][2][3] |
| Skin Protection | Impervious, fire/flame-resistant clothing and gloves. | Inspect gloves prior to use.[1][2][3] |
| Respiratory Protection | Generally not required with adequate ventilation.[2][3] | For nuisance exposures or if irritation occurs, use type OV/AG (US) or ABEK (EU EN 14387) respirator cartridges. A full-face respirator may be necessary if exposure limits are exceeded.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes risks and ensures procedural consistency.
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1][4]
-
Inspect all required PPE for integrity before donning.
-
Locate the nearest emergency eyewash station and safety shower.
-
Keep containers of this compound tightly closed when not in use.[2][3]
2. Handling:
-
Prevent the formation of aerosols.[1]
-
Use non-sparking tools to handle the substance.[1]
-
Keep the chemical away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[3]
-
Keep away from heat, sparks, and open flames.[3]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Properly remove and dispose of contaminated gloves and other disposable PPE.[2]
-
Clean the work surface to prevent residual contamination.
Spill and Disposal Plan
Immediate and correct response to spills and proper disposal of waste are crucial for environmental and personal safety.
Spill Cleanup Protocol
1. Immediate Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation, but avoid breathing vapors.[2][6]
2. Containment and Cleanup:
-
Wear the appropriate PPE as detailed in the table above.
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[2][3]
3. Decontamination:
-
Wash the spill area with soap and water.[7]
-
Collect all cleanup materials and contaminated items in a sealed container for disposal.
Disposal Plan
-
All waste, including the chemical itself and any contaminated materials, must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant.[3][4]
-
Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Contaminated packaging should be disposed of as unused product.[2] Never reuse empty containers.
Handling and Disposal Workflow
Caption: Logical workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
